1-Acenaphthenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22834. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Acenaphthenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dihydroacenaphthylen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUCIEHYJYRTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951449 | |
| Record name | 1,2-Dihydroacenaphthylen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951449 | |
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Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6306-07-6, 28807-94-5 | |
| Record name | (±)-Acenaphthenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acenaphthene-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acenaphthylenol, 1,2-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028807945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-ACENAPHTHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dihydroacenaphthylen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acenaphthen-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Acenaphthenol chemical properties and structure
An In-depth Technical Guide to 1-Acenaphthenol: Chemical Properties, Structure, and Synthetic Protocols for Researchers and Drug Development Professionals
Introduction
This compound is a polycyclic aromatic alcohol that serves as a significant metabolite of acenaphthene, a polycyclic aromatic hydrocarbon (PAH).[1][2] Its chemical structure and properties make it a valuable intermediate in organic synthesis and a subject of study in toxicology and drug metabolism.[1][3][4] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, spectroscopic data, synthesis, and reactivity, with a focus on applications relevant to researchers and professionals in drug development.
Chemical Structure and Properties
This compound, with the IUPAC name 1,2-dihydroacenaphthylen-1-ol, possesses a tricyclic aromatic core derived from naphthalene with a five-membered ring containing a hydroxyl group.[5] This structure imparts a unique combination of aromatic and alcoholic properties.
Visualizing the Structure of this compound
Caption: Chemical structure of this compound.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O | [2][5] |
| Molecular Weight | 170.21 g/mol | [2][5] |
| CAS Number | 6306-07-6 | [1][2][5] |
| Appearance | White to cream solid | [1] |
| Melting Point | 145-148 °C | [1] |
| Boiling Point | 624.23 K (calculated) | [6] |
| Solubility | Almost insoluble in water | [1] |
| LogP (Octanol/Water) | 2.429 (calculated) | [6] |
| Stability | Stable, combustible | [1] |
| Incompatibilities | Strong oxidizing agents | [1] |
Synthesis of this compound
This compound can be synthesized through the reduction of acenaphthenequinone or the oxidation of acenaphthene.[7] A common laboratory-scale synthesis involves the hydrolysis of 1-acenaphthenyl acetate, which is prepared by the oxidation of acenaphthene with lead tetraacetate.
Experimental Protocol: Synthesis from Acenaphthene
This two-step procedure is adapted from a reliable method published in Organic Syntheses.[7]
Step 1: Synthesis of 1-Acenaphthenyl Acetate
-
Reaction Setup: In a well-ventilated fume hood, suspend acenaphthene in glacial acetic acid.
-
Oxidation: Add lead tetraacetate portion-wise to the suspension while stirring and maintaining the temperature below 30°C.
-
Quenching: After the reaction is complete, pour the mixture into water to precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ether.
-
Work-up: Wash the organic extract with water and then with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtering off the drying agent, remove the solvent under reduced pressure. The resulting crude 1-acenaphthenyl acetate can be purified by vacuum distillation. The acetate typically distills at 166–168°C at 5 mm Hg.[7]
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the purified 1-acenaphthenyl acetate in a mixture of methanol and an aqueous solution of sodium hydroxide.
-
Reflux: Heat the mixture at reflux for approximately 2 hours.[7]
-
Isolation: Cool the reaction mixture. The product, this compound, will crystallize out.
-
Purification: Collect the crystals by filtration and wash them thoroughly with water. The crude product can be further purified by recrystallization from a solvent such as benzene or ethanol.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | Interpretation |
| ¹H NMR | The proton NMR spectrum will show signals for the aromatic protons in the range of 7.2-7.8 ppm. The benzylic proton (CH-OH) will appear as a multiplet around 5.5 ppm, and the methylene protons (CH₂) will be observed as multiplets around 3.2-3.8 ppm. The hydroxyl proton signal will be a broad singlet, the position of which is dependent on concentration and solvent. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons between 120-145 ppm. The carbon bearing the hydroxyl group (C-OH) will resonate around 75 ppm, and the methylene carbon (CH₂) will be in the region of 30-40 ppm. |
| IR Spectroscopy | The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching will appear in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | The electron ionization mass spectrum (EI-MS) will show a molecular ion peak (M⁺) at m/z 170, corresponding to the molecular weight of this compound.[8][9] Common fragmentation patterns include the loss of water (M-18) and the loss of a formyl radical (M-29). |
Protocol for Spectroscopic Analysis
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr or obtain the spectrum from a thin film by evaporating a solution of the compound in a volatile solvent on a salt plate.
-
MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) for analysis by GC-MS or direct infusion.
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
IR: Record the spectrum over the range of 4000-400 cm⁻¹.
-
MS: Obtain the mass spectrum using electron ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Process the raw data to obtain high-quality spectra.
-
Integrate the proton signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in all spectra to the corresponding atoms or functional groups in the this compound structure.
-
Applications in Research and Drug Development
This compound is a key molecule in several areas of scientific research:
-
Metabolism Studies: As a metabolite of acenaphthene, it is used in studies investigating the metabolic pathways of PAHs.[1][2] It is a known substrate for dihydrodiol dehydrogenases, enzymes involved in the detoxification of aromatic hydrocarbons.[2]
-
Intermediate in Synthesis: The hydroxyl group of this compound can be further functionalized, making it a useful starting material for the synthesis of more complex molecules, including potential pharmaceutical agents.[1]
-
Toxicology Research: Understanding the biological activity and potential toxicity of this compound is important for assessing the health risks associated with exposure to acenaphthene and other PAHs.[3][4]
Conclusion
This compound is a versatile and important chemical compound with a rich chemistry. Its role as a metabolite of a common PAH and its utility as a synthetic intermediate make it a molecule of significant interest to researchers in organic chemistry, toxicology, and drug development. The protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and application of this compound in a research setting.
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Preamble: A Senior Application Scientist's Perspective
An In-depth Technical Guide to the Physical Properties of 1-Acenaphthenol
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical and pharmaceutical sciences, a molecule's physical properties are its fundamental identity. They are the gatekeepers to its potential, dictating how it can be purified, formulated, and ultimately, how it will behave in a biological system. This compound, a hydroxylated polycyclic aromatic hydrocarbon, presents a unique set of characteristics that are pivotal to its application. This guide is crafted not as a rigid data sheet, but as a narrative that weaves together the 'what,' the 'how,' and the critical 'why' behind its physical attributes. The methodologies described herein are presented as self-validating systems, a principle I have come to value immensely in my years in the field, ensuring that the data generated is not only accurate but also trustworthy.
Core Physical Characteristics of this compound
This compound is a white to cream crystalline solid at ambient temperature.[1] Its rigid, tricyclic structure, combined with a polar hydroxyl group, gives rise to a distinct set of physical properties that are crucial for its handling and application in organic synthesis and materials science.
Table 1: Summary of Key Physical Properties
| Property | Value | Significance and Experimental Insight |
| Melting Point | 145-148 °C | The relatively high melting point is indicative of a stable crystal lattice. A narrow melting range within this window is a primary indicator of high purity.[1] |
| Boiling Point | Decomposes before boiling | Thermal instability at elevated temperatures precludes purification by distillation and must be considered in any high-temperature applications. |
| Solubility | Insoluble in water; Soluble in hot alcohol, benzene, chloroform, and other organic solvents.[1] | This classic "like dissolves like" profile is key for selecting appropriate solvents for reaction, recrystallization, and chromatographic purification. |
| Appearance | White to cream solid | A visual inspection can provide a preliminary, qualitative assessment of purity.[1] |
Experimental Protocols for Property Determination
The integrity of physical property data is directly tied to the rigor of the experimental methodology. The following sections detail the standard, validated protocols for determining the key physical properties of this compound.
Melting Point Determination: The Capillary Method
The melting point is a critical first-pass assessment of a solid compound's identity and purity. A sharp, well-defined melting point is a hallmark of a pure substance.
Methodology:
-
Sample Preparation: A small quantity of this compound is finely ground to ensure uniform heat transfer.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[2]
-
Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used to approximate the melting point, followed by a slower ramp-up (1-2 °C/minute) for a precise measurement.[2][3]
-
Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Causality and Trustworthiness: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[3] A broad melting range often indicates the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower temperature over a wider range.
Workflow for Melting Point Determination
Caption: A streamlined workflow for accurate melting point determination.
Solubility Assessment: The Shake-Flask Method
Understanding the solubility of this compound is paramount for its use in synthesis, purification, and formulation. The shake-flask method is a gold standard for determining equilibrium solubility.[4]
Methodology:
-
System Preparation: An excess of solid this compound is added to a known volume of the solvent of interest in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.[5]
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[5]
Causality and Trustworthiness: Ensuring the system reaches thermodynamic equilibrium is the cornerstone of this method's reliability.[4][6] The purity of both the solute and the solvent must be high to obtain accurate and reproducible results.[4]
Logical Framework for Solubility Determination
Caption: The logical progression for determining the equilibrium solubility of this compound.
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic data provide a detailed picture of the molecular structure of this compound, serving as a definitive method of identification.
Table 2: Key Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear in the downfield region (typically 7-8 ppm), while the aliphatic protons of the five-membered ring will be more upfield. The hydroxyl proton will present as a singlet, the chemical shift of which can vary depending on the solvent and concentration. |
| ¹³C NMR | The spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons. The carbon bearing the hydroxyl group will be shifted downfield. |
| Infrared (IR) | A characteristic broad absorption in the 3200-3600 cm⁻¹ region due to the O-H stretching of the alcohol group. C-H stretching from the aromatic rings will be observed around 3000-3100 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 170.21 g/mol .[7][8] |
Conclusion: Integrating Physical Properties for Practical Application
The physical properties of this compound are not isolated data points but rather a cohesive set of information that guides its practical application. Its high melting point and defined crystalline structure are advantageous for purification by recrystallization, with the solubility data informing the choice of an appropriate solvent system. The compound's thermal instability is a critical constraint, dictating that solvent removal must be conducted under reduced pressure. For drug development professionals, these foundational properties are the initial parameters in a complex equation that will ultimately determine the feasibility of a compound's progression through the development pipeline. A thorough and accurate characterization of these properties is, therefore, not just a preliminary step but a cornerstone of successful research and development.
References
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- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- ResearchGate. (n.d.). The Experimental Determination of Solubilities.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 6306-07-6).
- ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- PubChem. (n.d.). Acenaphthylene.
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solubility of 1-Acenaphthenol in organic solvents
An In-depth Technical Guide to the Solubility of 1-Acenaphthenol in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in organic synthesis and a metabolite of the polycyclic aromatic hydrocarbon (PAH) acenaphthene.[1][2] Targeted at researchers, medicinal chemists, and process development scientists, this document delineates the fundamental principles of solid-liquid equilibrium, offers detailed, self-validating experimental protocols for solubility measurement, and discusses the thermodynamic models applicable to correlating solubility data. While quantitative solubility data for this compound is not widely published, this guide establishes the methodologies required to generate such data, leveraging insights from the solubility behavior of the parent compound, acenaphthene.
Introduction to this compound: Properties and Significance
This compound (C₁₂H₁₀O) is a tricyclic aromatic alcohol derived from acenaphthene. Its structure, featuring a hydroxyl group on a five-membered ring fused to a naphthalene core, imparts a unique combination of polarity and aromatic character, which dictates its solubility and reactivity. Understanding its solubility is paramount for a variety of applications, from designing efficient purification and crystallization processes to developing formulations and enabling its use in synthetic chemistry.[1]
As a known substrate for dihydrodiol dehydrogenases and a product of microbial metabolism, its solubility in various media is also of interest in environmental and toxicological studies.[1] This guide provides the foundational knowledge and practical tools to explore and exploit the solubility characteristics of this versatile compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6306-07-6 | [1][3][4][5] |
| Molecular Formula | C₁₂H₁₀O | [1][3] |
| Molecular Weight | 170.21 g/mol | [3][5] |
| Appearance | White to cream or yellow solid | [1] |
| Melting Point | 145-148 °C | [1] |
| Boiling Point | ~369 °C | [1] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Predicted logP | 2.4 | [5] |
Theoretical Principles of Solid-Liquid Solubility
The dissolution of a solid crystalline solute, such as this compound, into a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsoln). Equilibrium is achieved when ΔGsoln is zero, representing a saturated solution. This equilibrium is a balance between the enthalpy of solution (ΔHsoln) and the entropy of solution (ΔSsoln), as described by the equation:
ΔGsoln = ΔHsoln - TΔSsoln
The process can be conceptually broken down into three steps:
-
Lattice Energy: Energy required to break the solute-solute interactions in the crystal lattice (endothermic).
-
Cavitation Energy: Energy required to create a cavity in the solvent for the solute molecule (endothermic).
-
Solvation Energy: Energy released when the solute molecule forms new solute-solvent interactions (exothermic).
The magnitude of these energies, and thus the resulting solubility, is dictated by the specific intermolecular forces between the solute and solvent molecules.
Key Solute-Solvent Interactions for this compound
The solubility of this compound is governed by a combination of intermolecular forces. The presence of both a polar hydroxyl group and a large, nonpolar aromatic system means that its solubility is highly dependent on the solvent's character.
-
Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. This is the most significant interaction in protic solvents like alcohols (methanol, ethanol) and contributes to solubility in aprotic solvents with hydrogen bond acceptor sites (e.g., acetone, ethyl acetate).[6]
-
Dipole-Dipole Interactions: The polarity of the hydroxyl group also allows for dipole-dipole interactions with polar solvents.
-
π-π Stacking: The extensive aromatic naphthalene core can engage in π-π stacking interactions with aromatic solvents like benzene and toluene.
-
Van der Waals Forces (London Dispersion): These non-specific forces are present in all solute-solvent combinations and are the primary mode of interaction in nonpolar, aliphatic solvents like hexane and cyclohexane.
The interplay of these forces determines the overall miscibility. A solvent that can effectively engage in multiple types of these interactions with this compound is likely to be a good solvent.
Caption: Key intermolecular forces governing this compound solubility.
Experimental Determination of Solubility
Accurate solubility data is obtained through rigorous experimental measurement. The two most common and reliable approaches are the isothermal equilibrium (shake-flask) method and the dynamic (synthetic) method.[7] Both are classified as analytical methods where equilibrium is established and the composition of the saturated liquid phase is determined.[7]
Isothermal Equilibrium (Shake-Flask) Method
This is a gravimetric or analytical method considered the "gold standard" for its accuracy. It involves equilibrating an excess of the solid solute with the solvent at a constant temperature for a sufficient period to reach saturation.
Causality Behind Experimental Choices:
-
Excess Solute: Ensures that the solution reaches saturation and that a solid phase remains, confirming equilibrium.
-
Constant Temperature: Solubility is highly temperature-dependent. A water bath or incubator with precise temperature control (±0.1 °C) is critical for thermodynamic consistency.
-
Agitation: Continuous stirring or shaking is necessary to facilitate mass transfer between the solid and liquid phases, reducing the time needed to reach equilibrium. The rate should be sufficient to keep the solid suspended without creating a vortex that could introduce air or cause solvent evaporation.
-
Equilibration Time: The system must be given enough time to reach thermodynamic equilibrium. This can range from 24 to 72 hours. It is crucial to validate this by sampling at multiple time points (e.g., 24, 48, 72 hours) and confirming that the measured concentration no longer changes.
Caption: Workflow for the Isothermal Equilibrium (Shake-Flask) Method.
Protocol 1: Isothermal Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (≥98% purity)[4]
-
HPLC-grade organic solvent of interest
-
20 mL glass scintillation vials with PTFE-lined caps
-
Thermostated shaker water bath or incubator
-
Calibrated digital thermometer
-
Syringes (5 mL) and syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Analytical balance (±0.01 mg)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector (See Protocol 2)
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 100-200 mg) to several vials. The exact mass is not critical, but there must be a visible solid phase remaining at the end of the experiment.
-
Solvent Addition: Accurately add a known volume or mass of the chosen solvent (e.g., 10 mL) to each vial.
-
Equilibration: Securely cap the vials and place them in the thermostated shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the vials for a pre-determined time (e.g., 48 hours) sufficient to reach equilibrium.
-
Phase Separation: After equilibration, stop the agitation and let the vials stand undisturbed in the same thermostated bath for at least 4 hours to allow the excess solid to settle. This step is critical to avoid sampling suspended particles.
-
Sampling: Carefully withdraw a sample (e.g., 1-2 mL) from the clear supernatant of each vial. Crucially, use a syringe pre-warmed to the experimental temperature and fitted with a syringe filter. This prevents the solute from crystallizing out due to a temperature drop during sampling.
-
Sample Preparation for Analysis: Immediately, accurately weigh the collected aliquot of the saturated solution. Dilute it with a known mass of the mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV (see Protocol 2).
-
Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, g/100g solvent, or mole fraction).
Protocol 2: Analytical Quantification by HPLC-UV
Objective: To create a validated calibration curve and quantify the concentration of this compound in solubility samples.
Rationale: High-Performance Liquid Chromatography (HPLC) with a UV detector is an ideal technique due to the strong UV absorbance of the aromatic rings in this compound, providing high sensitivity and selectivity.[8]
Instrumentation & Conditions:
-
HPLC System: With a binary pump, autosampler, column oven, and UV/Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A mixture of acetonitrile and water is common for PAHs. An isocratic method (e.g., 70:30 Acetonitrile:Water) may be sufficient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for the absorbance maximum (λmax) of this compound in the mobile phase (typically in the 220-280 nm range).
-
Injection Volume: 10 µL.
Methodology:
-
Standard Stock Solution Preparation: Accurately weigh a known amount of pure this compound (e.g., 10 mg) and dissolve it in a known volume of mobile phase (e.g., 10 mL) in a volumetric flask. This is your primary stock solution.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards that bracket the expected concentration of your diluted solubility samples.
-
Calibration Curve Construction (System Validation): Inject each calibration standard in triplicate. Plot the average peak area from the chromatogram against the known concentration of each standard. Perform a linear regression on the data. The curve should have a coefficient of determination (R²) ≥ 0.999 for the method to be considered valid and trustworthy.
-
Sample Analysis: Inject the diluted solubility samples (prepared in Protocol 1, Step 6).
-
Concentration Determination: Use the peak area of the sample and the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample.
Solubility Data and Discussion
Direct, quantitative experimental data for this compound solubility in a wide range of organic solvents is sparse in publicly available literature. However, qualitative information and data for the structurally similar parent compound, acenaphthene, provide a valuable starting point for solvent selection.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Water | Almost insoluble | [1] |
| Chloroform | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
| Benzene | Soluble (used for recrystallization) | [1] |
| Ethanol | Soluble (used for recrystallization) | [1] |
Discussion of Expected Trends: The presence of the hydroxyl group on this compound, compared to acenaphthene, is expected to increase its solubility in polar solvents, especially those capable of hydrogen bonding (e.g., alcohols, acetone). Conversely, its solubility in nonpolar, non-aromatic solvents (e.g., hexane) might be slightly lower than that of acenaphthene due to the energetic penalty of disrupting the solvent structure to accommodate the polar -OH group.
For initial screening, the quantitative data for acenaphthene (Table 3) can be used as a proxy to identify promising solvent classes.
Table 3: Experimental Mole Fraction Solubility (x₁) of Acenaphthene in Select Organic Solvents at 298.15 K (25 °C) Note: This data is for the related compound Acenaphthene (C₁₂H₁₀) and serves as an estimation tool.
| Solvent | Solvent Type | Mole Fraction (x₁) |
| Acetone | Polar Aprotic | 0.098 |
| Ethyl Acetate | Polar Aprotic | 0.126 |
| Chloroform | Polar Aprotic | 0.280 |
| Benzene | Aromatic | 0.198 |
| 2-Propanol | Polar Protic | 0.015 |
| Methanol | Polar Protic | 0.005 |
| (Data adapted from literature sources for Acenaphthene) |
Thermodynamic Modeling
Once experimental solubility data has been collected at different temperatures, thermodynamic models can be used to correlate the data and derive important thermodynamic properties of dissolution. These models are invaluable for process optimization and for interpolating solubility at temperatures that were not experimentally measured.
Commonly used semi-empirical models include:
-
Modified Apelblat Equation: Relates mole fraction solubility to temperature. It is one of the most widely used models for its simplicity and good performance.[9][10]
-
λh (Buchowski) Equation: A two-parameter model that is also effective for correlating solubility data with temperature.[10]
-
NRTL and UNIQUAC Models: These are activity coefficient models that can provide a more fundamental description of the solute-solvent interactions but require more complex parameter fitting.[10]
From the temperature dependence of solubility, the apparent standard enthalpy (ΔH°soln) and entropy (ΔS°soln) of dissolution can be calculated using the van't Hoff equation, providing deeper insight into the dissolution process.[10] A positive enthalpy indicates an endothermic process, where solubility increases with temperature.[10]
Conclusion and Future Outlook
This guide has established a comprehensive technical framework for approaching the . While published quantitative data is limited, the provided theoretical background and detailed, self-validating experimental protocols empower researchers and drug development professionals to generate the high-quality data required for their specific applications. The structural similarities to acenaphthene offer a predictive starting point for solvent selection. Future work should focus on the systematic experimental determination of this compound solubility in a diverse set of pharmaceutically and industrially relevant solvents, followed by the application of thermodynamic models to create a robust and predictive solubility database.
References
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- The Journal of Chemical Physics. (2022).
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- ResearchGate. (2009).
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An In-Depth Technical Guide to the Photophysical Properties of 1-Acenaphthenol
Introduction
1-Acenaphthenol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon acenaphthene, is a molecule of significant interest in various fields of chemical and materials science.[1] Its rigid, planar structure combined with the presence of a hydroxyl group imparts a unique set of photophysical properties that are highly sensitive to its local environment. This technical guide provides a comprehensive overview of the synthesis, photophysical characteristics, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind its spectroscopic behavior, offering insights grounded in established scientific principles and experimental data.
I. Synthesis and Purification of this compound
The intrinsic photophysical properties of a molecule can only be accurately determined with a highly pure sample. Therefore, a reliable synthetic and purification protocol is paramount.
A. Synthesis of this compound
This compound can be synthesized from its corresponding ketone, 1-acenaphthenone. A common and effective method involves the reduction of the ketone.
Experimental Protocol: Reduction of 1-Acenaphthenone
-
Dissolution: Dissolve 1-acenaphthenone in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Reducing Agent Addition: Cool the solution in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in small portions. The molar ratio of NaBH₄ to the ketone is typically 1:1 to 1.5:1.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting ketone spot and the appearance of a new, more polar spot corresponding to the alcohol indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete, carefully add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄. This should be done in an ice bath as the reaction can be exothermic.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
B. Purification of this compound
The crude product often contains unreacted starting material and byproducts. Recrystallization is a highly effective method for purifying this compound.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent mixture. A good solvent will dissolve the compound when hot but not when cold. For this compound, solvents like ethanol, methanol, or a mixture of benzene and hexane can be effective.[2]
-
Dissolution: Dissolve the crude this compound in the minimum amount of boiling solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes to remove colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven. The melting point of pure this compound is in the range of 145-148 °C.[2]
II. Photophysical Properties of this compound
The photophysical properties of this compound are governed by its electronic structure and how it interacts with its surroundings.
A. UV-Vis Absorption Spectroscopy
The absorption of ultraviolet-visible (UV-Vis) light by this compound promotes electrons from the ground state to higher energy excited states. The resulting spectrum is characterized by absorption bands corresponding to specific electronic transitions. The parent molecule, acenaphthene, exhibits an excitation peak at 288 nm.[3] The introduction of the hydroxyl group in this compound is expected to cause a slight red-shift in the absorption spectrum due to its electron-donating nature.
Experimental Protocol: UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare a dilute solution of purified this compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Measurement: Record the absorption spectrum of the this compound solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the λmax values and the corresponding molar extinction coefficients (ε).
B. Fluorescence Spectroscopy
Upon excitation, this compound can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted to lower energy (longer wavelength). Acenaphthene, the parent hydrocarbon, has a fluorescence emission peak at 337 nm.[3]
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of this compound in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Excitation and Emission Wavelengths: Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum. Record the emission spectrum over a wavelength range that is longer than the excitation wavelength.
-
Data Analysis: Determine the wavelength of maximum emission (λem) and the Stokes shift (the difference in energy between the absorption and emission maxima).
C. Solvent Effects on Photophysical Properties
The photophysical properties of this compound are highly sensitive to the solvent environment.[4][5][6][7][8] This is due to the change in the dipole moment of the molecule upon excitation and the potential for specific interactions like hydrogen bonding.
-
Solvatochromism: In polar solvents, the excited state of this compound is often more stabilized than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. This phenomenon is known as positive solvatochromism.
-
Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. In protic solvents (e.g., alcohols, water), hydrogen bonding can significantly influence the energy levels of the ground and excited states, affecting both absorption and emission spectra.
Experimental Workflow: Investigating Solvent Effects
Caption: Workflow for studying the effect of solvent polarity on the photophysical properties of this compound.
D. Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
Experimental Protocol: Relative Quantum Yield Determination
The quantum yield of this compound can be determined relative to a well-characterized standard with a known quantum yield. Anthracene or quinine sulfate are common standards.
-
Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as this compound. For instance, acenaphthene has a quantum yield of 0.60 in cyclohexane.[9]
-
Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.
-
Measurements: Record the absorption and fluorescence emission spectra for all solutions.
-
Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution. The quantum yield of the sample (ΦS) can be calculated using the following equation:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts S and R refer to the sample and the reference, respectively.
-
E. Fluorescence Lifetime (τF)
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of the fluorophore and can be influenced by its environment.
Experimental Technique: Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.
-
Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a laser diode or a picosecond laser), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse.
-
Data Analysis: A histogram of the photon arrival times is constructed, which represents the fluorescence decay curve. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime.
III. Excited-State Dynamics
The behavior of this compound in the excited state can be complex, involving various deactivation pathways that compete with fluorescence.
A. Intersystem Crossing
Intersystem crossing (ISC) is a non-radiative process where the molecule transitions from a singlet excited state to a triplet excited state. This process is often enhanced by the presence of heavy atoms. While not extensively studied for this compound, it is a common pathway for polycyclic aromatic hydrocarbons.
B. Excited-State Proton Transfer (ESPT)
The acidity of the hydroxyl group in this compound can increase significantly upon photoexcitation.[10][11] In protic solvents, this can lead to excited-state proton transfer, where the proton is transferred from the hydroxyl group to a nearby solvent molecule.[12][13][14]
Hallmarks of ESPT:
-
Dual Emission: In some cases, emission from both the neutral (ROH) and the deprotonated (RO-) species can be observed. The emission from the deprotonated form will be at a much longer wavelength.
-
pH Dependence: The fluorescence spectrum will be highly dependent on the pH of the solution.
Investigating ESPT
Caption: Logical workflow for the investigation of Excited-State Proton Transfer (ESPT) in this compound.
IV. Data Summary
| Photophysical Parameter | Description | Typical Values/Observations for Acenaphthene (Parent) | Expected Influence of -OH Group |
| λmax (Absorption) | Wavelength of maximum light absorption | ~288 nm[3] | Slight red-shift |
| ε (Molar Extinction Coefficient) | Measure of how strongly a chemical species absorbs light at a given wavelength | Varies with specific absorption band | Minor changes |
| λem (Emission) | Wavelength of maximum fluorescence emission | ~337 nm[3] | Red-shift, sensitive to solvent polarity |
| Stokes Shift | Difference between λmax and λem | ~49 nm | Increases with solvent polarity |
| ΦF (Fluorescence Quantum Yield) | Efficiency of fluorescence | 0.60 in cyclohexane[9] | Highly dependent on solvent and presence of quenchers |
| τF (Fluorescence Lifetime) | Average time in the excited state | Nanosecond timescale | Sensitive to solvent and quenching processes |
V. Conclusion and Future Directions
This compound exhibits a rich and environment-sensitive photophysical behavior. Its absorption and emission properties are characteristic of a polycyclic aromatic hydrocarbon, with the hydroxyl group introducing a significant sensitivity to solvent polarity and hydrogen bonding. The potential for excited-state proton transfer further adds to the complexity and utility of this molecule.
Future research could focus on:
-
Quantitative determination of the excited-state pKa.
-
Time-resolved studies to elucidate the dynamics of ESPT.
-
Application of this compound as a fluorescent probe for sensing local environments in biological systems or materials.
-
Incorporation of this compound into larger molecular architectures to develop novel functional materials with tailored photophysical properties.
This in-depth guide provides a solid foundation for researchers and scientists to understand and exploit the fascinating photophysical properties of this compound. The provided protocols and theoretical background will aid in the design of new experiments and the interpretation of results in this exciting area of study.
References
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- ResearchGate.
- PubMed.
- ResearchGate. Photophysical Properties of 1-Aza-2-Boraacenaphthene Synthesized by a Reduction of Base-Stabilized Aminodibromoborane.
- Organic Syntheses. acenaphthenequinone.
- National Institutes of Health. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy.
- PubMed Central. Proton transfer induced excited-state aromaticity gain for chromophores with maximal Stokes shifts.
- National Institutes of Health. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones.
- Organic Syntheses. 1.
- ResearchGate.
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- PubMed.
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- PubChem. Acenaphthene.
- A
- ResearchGate. Effect of Solvents on the Photophysical Properties of the Polystyrene Solutions.
- National Institutes of Health. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition.
- Organic Syntheses. 3.
- Semantic Scholar. Excited-State Proton-Transfer Reactions in 1-Naphthol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOoOyba5ZgiZiSJYG1HfJG8ROjAno6GJf3p6FN-s5Nvi4qGuwLOnScqNKIOkzAaLp4DkL4Y7chj7sX9KkDhHSq6bMNYOWlmIVb58wtCguf6gsm6ah_dWhw_5jZ3zCBwfxm_OrIrwYqScK2-lYdZq_2LrFE41rN6ljNWJhkEup_BsOCZqSWKvjvwIh3X_N0bD4YZLV1VLqgDFYXKrzkTnvd0EQJvRzSCjf1IM-pywwN2PWCuVA=]([Link]
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1-Acenaphthenol as a Metabolite of Acenaphthene: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of 1-acenaphthenol, a primary metabolite of the polycyclic aromatic hydrocarbon (PAH) acenaphthene. Acenaphthene is a prevalent environmental contaminant, and understanding its metabolic fate is crucial for assessing its toxicological risk to human health. This document details the biochemical pathways of acenaphthene metabolism leading to the formation of this compound, with a focus on the role of human cytochrome P450 enzymes. It further explores the physicochemical properties and toxicological significance of this compound. Detailed, field-proven methodologies for the in vitro study of acenaphthene metabolism and the analytical quantification of this compound in biological matrices are presented. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism and toxicology.
Introduction: Acenaphthene and its Metabolic Significance
Acenaphthene is a tricyclic polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene core with an ethylene bridge connecting carbons 1 and 8.[1] It is a component of coal tar, petroleum, and diesel exhaust, and is formed during the incomplete combustion of organic materials.[1][2][3] Due to its widespread environmental distribution, human exposure to acenaphthene is a significant concern.[3] The toxicological profile of acenaphthene is complex; while not classified as a human carcinogen, it has been shown to induce adverse effects in animal studies, including liver toxicity.[4]
The biological activity of acenaphthene, like many PAHs, is intrinsically linked to its metabolic transformation within the body. The initial step in this process, known as Phase I metabolism, is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes.[5] This guide focuses on a key Phase I metabolite of acenaphthene, this compound, providing a detailed exploration of its formation, properties, and analytical determination.
Biochemical Formation of this compound: The Role of Cytochrome P450
The primary route of acenaphthene metabolism in humans involves the mono-oxygenation of the parent compound to form this compound.[6][7] This reaction is catalyzed by several isoforms of the cytochrome P450 enzyme system, which are highly expressed in the liver.[6][7]
Key Cytochrome P450 Isoforms Involved
In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have identified the specific isoforms responsible for the oxidation of acenaphthene to this compound. The most active isoforms are:
CYP2A6 has been shown to exhibit the highest turnover rate for this reaction, followed by CYP2A13 and CYP1B1.[6][7]
Metabolic Pathway and Further Oxidation
The formation of this compound is the initial and often rate-limiting step in the detoxification or bioactivation of acenaphthene. This compound can then undergo further metabolism. For instance, it can be further oxidized by certain P450 enzymes, such as CYP2A13.[7] Subsequent Phase II metabolism can also occur, where conjugation reactions with molecules like glucuronic acid or sulfate increase the water solubility of the metabolite, facilitating its excretion from the body.
Physicochemical and Toxicological Profile of this compound
Understanding the chemical and toxicological properties of this compound is essential for evaluating its biological impact.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₀O | [8] |
| Molecular Weight | 170.21 g/mol | [8] |
| Appearance | White to cream solid | [6] |
| Melting Point | 145-148 °C | [6] |
| Water Solubility | Almost insoluble | [6] |
| logP (Octanol/Water) | 2.4 | [8] |
Toxicological Significance
The toxicological data specifically for this compound is limited.[6] However, as a metabolite of acenaphthene, its formation is a critical event in the overall toxicity profile of the parent compound. Exposures to this compound are reported to cause irritant effects, and it is considered harmful by ingestion, inhalation, or skin absorption.[6] The hydroxylation of PAHs can sometimes lead to the formation of more reactive intermediates that can bind to cellular macromolecules, including DNA, potentially leading to genotoxicity. Therefore, the study of this compound and its subsequent metabolites is crucial for a complete toxicological assessment of acenaphthene.
Experimental Protocols for Studying Acenaphthene Metabolism
The following section provides a detailed, step-by-step methodology for an in vitro assay to study the metabolism of acenaphthene to this compound using human liver microsomes.
In Vitro Metabolism of Acenaphthene using Human Liver Microsomes
This protocol is designed to determine the rate of this compound formation from acenaphthene when incubated with human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled)
-
Acenaphthene
-
This compound (analytical standard)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
HPLC system with UV or fluorescence detector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of acenaphthene in DMSO (e.g., 10 mM).
-
Prepare a stock solution of this compound in methanol for the standard curve.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, prepare the incubation mixture (final volume of 0.5 mL) containing:
-
50 pmol of human liver microsomes
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acenaphthene (final concentration of 50 µM, added from the DMSO stock solution, ensuring the final DMSO concentration is ≤0.5% v/v).[9]
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10, 20, 30 minutes). Time course experiments are recommended to ensure linearity of the reaction.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC to quantify the formation of this compound.
-
A C18 column is typically used.
-
The mobile phase can be a gradient of acetonitrile and water.
-
Detection can be performed using a UV detector (e.g., at 229 nm) or a fluorescence detector.
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve prepared with the this compound analytical standard.
-
-
Data Analysis:
Analytical Methodologies for Quantification of this compound
Accurate and sensitive analytical methods are essential for the quantification of this compound in biological matrices, which is crucial for both metabolic studies and biomonitoring of acenaphthene exposure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of PAH metabolites.[4][12][13]
-
Principle: Separation is based on the differential partitioning of the analyte between a stationary phase (typically a C18 column) and a liquid mobile phase.
-
Detection: UV or fluorescence detection provides high sensitivity and selectivity.
-
Advantages: Robust, reproducible, and widely available.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of this compound, often requiring derivatization to increase the volatility of the analyte.[5][14][15][16]
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then ionized and detected by a mass spectrometer, providing both qualitative and quantitative information.
-
Derivatization: Silylating reagents are commonly used to derivatize the hydroxyl group of this compound, making it more amenable to GC analysis.[9]
-
Advantages: High sensitivity, high selectivity, and provides structural information for metabolite identification.
Step-by-Step Protocol: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol describes a general procedure for the extraction and cleanup of this compound from a urine sample prior to instrumental analysis.
Materials:
-
Urine sample
-
C18 SPE cartridge
-
β-glucuronidase/arylsulfatase
-
Acetate buffer (pH 5.0)
-
Methanol
-
Dichloromethane
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Enzymatic Hydrolysis:
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing through methanol followed by water.
-
-
Sample Loading:
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with water to remove interfering hydrophilic compounds. A subsequent wash with a low percentage of methanol in water can also be performed.
-
-
Elution:
-
Elute the this compound and other PAH metabolites from the cartridge using an organic solvent such as methanol or dichloromethane.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., acetonitrile for HPLC or a derivatization agent for GC-MS).
-
-
Analysis:
-
The reconstituted sample is now ready for analysis by HPLC or GC-MS.
-
Advanced Research and Future Directions
The study of this compound as a metabolite of acenaphthene continues to be an active area of research. Its role as a biomarker of acenaphthene exposure is of particular interest in environmental and occupational health monitoring. Future research will likely focus on:
-
Quantitative Toxicological Assessment: Determining the specific in vitro and in vivo toxicity of this compound and its downstream metabolites to better understand their contribution to the overall toxicity of acenaphthene.
-
Development of More Sensitive Analytical Methods: The development of ultra-sensitive analytical techniques, such as LC-MS/MS, will enable the detection of very low levels of this compound and other metabolites in various biological matrices.
-
Investigation of Genetic Polymorphisms: Exploring how genetic variations in cytochrome P450 enzymes and other metabolizing enzymes influence the rate of this compound formation and, consequently, individual susceptibility to acenaphthene-induced toxicity.
-
Computational Modeling: Utilizing in silico models to predict the metabolic fate and potential toxicity of acenaphthene and its metabolites, which can aid in risk assessment and guide future experimental studies.
References
- Li, Z., et al. (2006). Quantification of monohydroxy-PAH metabolites in urine by solid-phase extraction with isotope dilution-GC-MS.
- Shimada, T., et al. (2015). Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes. Chemical Research in Toxicology, 28(2), 268–278. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22750, (+-)-Acenaphthenol. [Link]
- CDC Stacks. (2017). Quantification of Urinary Mono-hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons by on-line Solid Phase Extraction. [Link]
- Sanexen. (n.d.). Fact sheet: Acenaphthene. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6734, Acenaphthene. [Link]
- Taylor & Francis. (n.d.). Acenaphthene – Knowledge and References. [Link]
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- Preuss, R., et al. (2004). A simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents.
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- Korzekwa, K. R. (2021). Enzyme Kinetics of Oxidative Metabolism-Cytochromes P450. Methods in molecular biology (Clifton, N.J.), 2342, 237–256. [Link]
- Yadav, M., et al. (2021). Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations. Drug Metabolism and Disposition, 49(10), 886-897. [Link]
- Clothier, R., et al. (2008). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project.
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- ResearchGate. (n.d.). Scatter plot of IC 50 values for the 173 compounds. [Link]
- Li, Y., et al. (2015). Gas chromatography-mass spectrometric method-based urine metabolomic profile of rats with pelvic inflammatory disease. Experimental and therapeutic medicine, 10(4), 1493–1499. [Link]
- ResearchGate. (n.d.). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. [Link]
- European Commission. (n.d.). ACuteTox: Optimisation and pre- validation of an in vitro test strategy for predicting human acute toxicity. [Link]
- Semantic Scholar. (n.d.). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. [Link]
- Semantic Scholar. (n.d.).
- Schettgen, T., et al. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 997, 11–17. [Link]
- Sjöström, M., et al. (2008). Estimation of human blood LC50 values for use in modeling of in vitro-in vivo data of the ACuteTox project. Toxicology in vitro : an international journal published in association with BIBRA, 22(5), 1405–1411. [Link]
- Bhattacharjee, P., et al. (2013). An improved RP-HPLC method for simultaneous analyses of squalene and cholesterol especially in aquatic foods. Food chemistry, 141(3), 2973–2979. [Link]
- Koch, M., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine drugs, 17(12), 683. [Link]
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Navigating the Toxicological Landscape of 1-Acenaphthenol: A Technical Guide for Researchers
Introduction: The Knowledge Gap in a Key Metabolite
1-Acenaphthenol, a primary metabolite of the polycyclic aromatic hydrocarbon (PAH) acenaphthene, represents a critical juncture in the toxicological assessment of its parent compound.[1] While acenaphthene is a known environmental constituent, a comprehensive toxicological profile of this compound remains largely uncharted territory.[1][2] This technical guide is designed for researchers, scientists, and drug development professionals, providing a structured approach to characterizing the toxicological properties of this compound. In the absence of extensive direct data, this document synthesizes known metabolic pathways, infers potential toxicological risks based on the broader class of hydroxylated PAHs, and outlines a comprehensive, field-proven strategy for its toxicological evaluation.
Metabolic Activation: The Genesis of this compound
Understanding the formation of this compound is fundamental to appreciating its potential toxicological significance. The parent compound, acenaphthene, undergoes metabolic activation primarily through the cytochrome P450 (CYP) enzyme system.
Key Metabolic Transformation:
Acenaphthene is oxidized by various human CYP isoforms, with CYP2A6, CYP2A13, CYP1B1, and CYP1A2 demonstrating notable activity, to form this compound as a major product.[1][3] This initial hydroxylation is a critical step that increases the water solubility of the compound, facilitating further metabolism and excretion, but also potentially introducing new toxicological properties. Following its formation, this compound can be further oxidized by CYP enzymes.[3] Studies in rats have shown that acenaphthene and its metabolites can ultimately be converted to naphthalene-1,8-dicarboxylic acid.[4]
Diagram: Metabolic Activation of Acenaphthene to this compound
Caption: Cytochrome P450-mediated oxidation of acenaphthene.
Inferred Toxicological Profile and a Proposed Testing Strategy
Given the limited direct data on this compound, a logical starting point is to infer its potential hazards based on its chemical class and the known toxicities of its parent compound and other hydroxylated PAHs. PAHs and their metabolites are known to exert toxicity through mechanisms including oxidative stress, DNA damage, and receptor-mediated pathways.[5] The parent compound, acenaphthene, has been shown to induce hepatotoxicity in zebrafish via oxidative stress, mitochondrial damage, inflammation, and apoptosis.[6] While acenaphthene itself is not classified as a human carcinogen (IARC Group 3), some PAH metabolites can be genotoxic and carcinogenic.[7][8]
This guide proposes a tiered, comprehensive toxicological evaluation of this compound, progressing from in vitro assessments to more complex in vivo studies.
Tier 1: Foundational Physicochemical and In Vitro Assessments
The initial tier focuses on characterizing the fundamental properties of this compound and conducting a battery of in vitro assays to assess its potential for cytotoxicity, genotoxicity, and local irritation.
Table 1: Physicochemical and In Vitro Toxicological Endpoints for this compound
| Parameter | Recommended Assay(s) | Endpoint(s) Measured | Rationale |
| Physicochemical Properties | Standard analytical methods | Solubility, LogP, pKa, stability | Essential for dose formulation and understanding bioavailability. |
| Cytotoxicity | MTT Assay, LDH Release Assay | Cell viability, membrane integrity | To determine the concentration range for subsequent assays and identify basal cytotoxicity. |
| Genotoxicity - Mutagenicity | Bacterial Reverse Mutation Assay (Ames Test) | Gene mutations | A standard screening tool for identifying point mutations caused by the test substance or its metabolites. |
| Genotoxicity - Clastogenicity | In Vitro Micronucleus Assay | Chromosomal damage, chromosome loss | Detects damage to chromosomes or the mitotic apparatus. |
| Genotoxicity - DNA Damage | Comet Assay (Single Cell Gel Electrophoresis) | DNA strand breaks | A sensitive method to quantify DNA damage at the single-cell level. |
| Skin Irritation | Reconstructed Human Epidermis (RhE) Test (OECD 439) | Cell viability | An in vitro alternative to animal testing for assessing skin irritation potential. |
| Eye Irritation | Reconstructed Human Cornea-like Epithelium (RhCE) Test | Cell viability | An in vitro method to assess the potential for eye irritation. |
| Mitochondrial Toxicity | Seahorse XF Analyzer, JC-1 Staining | Oxygen consumption rate, mitochondrial membrane potential | To investigate potential disruption of mitochondrial function, a known mechanism of toxicity for some xenobiotics. |
| Oxidative Stress | ROS-Glo™, DCFDA assays | Production of reactive oxygen species (ROS) | To determine if this compound induces oxidative stress, a common pathway for PAH toxicity. |
Diagram: Proposed In Vitro Toxicity Testing Workflow
Caption: Tiered in vitro approach for toxicological assessment.
Tier 2: In Vivo Acute and Sub-chronic Toxicity Studies
Should the in vitro data suggest a potential for significant toxicity, a tiered in vivo assessment becomes necessary to understand the systemic effects of this compound. These studies should be conducted in compliance with Good Laboratory Practices (GLP).
Table 2: Proposed In Vivo Toxicological Evaluation of this compound
| Study Type | Guideline/Method | Species | Key Observations | Rationale |
| Acute Oral Toxicity | OECD 423 (Acute Toxic Class Method) | Rat (one sex, typically female) | Mortality, clinical signs, body weight, gross necropsy | To determine the acute lethal dose and identify target organs of acute toxicity. |
| Acute Dermal Toxicity | OECD 402 | Rat or Rabbit | Mortality, clinical signs, skin reactions, gross necropsy | To assess toxicity following dermal exposure. |
| Acute Dermal Irritation/Corrosion | OECD 404 | Rabbit | Erythema, edema, corrosive effects | To evaluate localized skin reactions. |
| Acute Eye Irritation/Corrosion | OECD 405 | Rabbit | Corneal opacity, iritis, conjunctivitis | To assess the potential for eye damage. |
| Sub-chronic Oral Toxicity (28-day) | OECD 407 | Rat (male and female) | Clinical signs, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology | To identify target organs of toxicity following repeated exposure and establish a No-Observed-Adverse-Effect Level (NOAEL). |
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for key experiments proposed in the testing strategy.
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
This compound (test substance)
-
Solvent/vehicle control (e.g., DMSO)
-
Positive controls (e.g., sodium azide, 2-nitrofluorene, 9-aminoacridine)
-
S9 fraction from induced rat liver for metabolic activation
-
Top agar
-
Minimal glucose agar plates
Procedure:
-
Preparation of Bacterial Cultures: Inoculate the selected S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Dose Range Finding: Conduct a preliminary toxicity test to determine the appropriate concentration range of this compound that is not overly bactericidal.
-
Main Experiment (Plate Incorporation Method): a. To sterile tubes, add 2 mL of molten top agar (kept at 45°C). b. Add 0.1 mL of the overnight bacterial culture. c. Add 0.1 mL of the test substance solution (at various concentrations), solvent control, or positive control. d. For experiments with metabolic activation, add 0.5 mL of the S9 mix. For experiments without metabolic activation, add 0.5 mL of phosphate buffer. e. Vortex the tubes briefly and pour the contents onto the surface of minimal glucose agar plates. f. Gently tilt and rotate the plates to ensure even distribution of the top agar. g. Allow the top agar to solidify.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (solvent control) count.
Protocol 2: In Vitro Micronucleus Assay - OECD 487
Objective: To evaluate the potential of this compound to induce chromosomal damage in cultured mammalian cells.
Materials:
-
Mammalian cell line (e.g., L5178Y, CHO, V79, TK6)
-
This compound
-
Solvent/vehicle control
-
Positive controls (e.g., mitomycin C, vinblastine)
-
Cytochalasin B (for cytokinesis-blocked method)
-
Culture medium and supplements
-
Hypotonic solution (e.g., KCl)
-
Fixative (e.g., methanol:acetic acid)
-
DNA stain (e.g., Giemsa, DAPI)
Procedure:
-
Cell Culture: Culture the selected mammalian cells to achieve a sufficient population of actively dividing cells.
-
Treatment: Expose the cell cultures to various concentrations of this compound, solvent control, and positive controls for a defined period (e.g., 3-6 hours with S9 activation, or a longer period without).
-
Recovery and Cytokinesis Block: a. After the treatment period, wash the cells and resuspend them in fresh medium. b. Add cytochalasin B to the medium to block cytokinesis, resulting in binucleated cells. c. Incubate for a period equivalent to 1.5-2 normal cell cycle lengths.
-
Harvesting and Slide Preparation: a. Harvest the cells by centrifugation. b. Treat the cells with a hypotonic solution to swell the cytoplasm. c. Fix the cells with a suitable fixative. d. Drop the cell suspension onto clean microscope slides and allow to air dry.
-
Staining and Scoring: a. Stain the slides with a DNA-specific stain. b. Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. c. A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Protocol 3: Sub-chronic 28-Day Oral Toxicity Study - OECD 407
Objective: To assess the systemic toxicity of this compound following repeated oral administration in rodents and to identify a No-Observed-Adverse-Effect Level (NOAEL).
Animals and Husbandry:
-
Species: Rat (e.g., Sprague-Dawley or Wistar)
-
Age: Young adults
-
Sex: Both males and females
-
Housing: Individually or in small groups, with controlled temperature, humidity, and light cycle.
-
Diet: Standard laboratory chow and water ad libitum.
Procedure:
-
Dose Selection and Grouping: Based on acute toxicity data, select at least three dose levels (low, mid, high) and a vehicle control group. Each group should consist of at least 5 animals per sex.
-
Administration: Administer this compound daily by oral gavage for 28 consecutive days.
-
Observations: a. Daily: Record clinical signs of toxicity, and mortality. b. Weekly: Measure body weight and food consumption. c. At Termination (Day 29): i. Collect blood samples for hematology and clinical chemistry analysis. ii. Collect urine samples for urinalysis. iii. Perform a detailed gross necropsy on all animals. iv. Weigh key organs (e.g., liver, kidneys, spleen, brain, gonads). v. Preserve selected organs and tissues in a fixative for histopathological examination.
-
Data Analysis: Analyze all quantitative data using appropriate statistical methods to identify any treatment-related effects. The highest dose level at which no statistically or biologically significant adverse effects are observed is the NOAEL.
Analytical Methods for Biological Monitoring
The development of robust analytical methods is paramount for quantifying the exposure to this compound and its metabolites in biological matrices during in vivo studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection is a suitable technique.
Sample Preparation for Urine Analysis:
-
Enzymatic hydrolysis of urine samples with β-glucuronidase/arylsulfatase to cleave glucuronide and sulfate conjugates.
-
Liquid-liquid extraction or solid-phase extraction to isolate the analytes.
-
Derivatization may be necessary for analysis by gas chromatography-mass spectrometry (GC-MS).
Conclusion: A Path Forward for a Comprehensive Toxicological Assessment
The toxicological profile of this compound, a key metabolite of acenaphthene, is a significant data gap in the risk assessment of this class of PAHs. This technical guide provides a scientifically grounded and systematic framework for elucidating its potential hazards. By employing a tiered approach that integrates in vitro screening with targeted in vivo studies, researchers can efficiently and ethically characterize the cytotoxicity, genotoxicity, and systemic toxicity of this compound. The detailed protocols and methodologies outlined herein serve as a practical starting point for drug development professionals and toxicologists to generate the crucial data needed for a comprehensive understanding of the safety of this compound.
References
- Shimada, T., Takenaka, S., Murayama, N., Yamazaki, H., Kim, J. H., Kim, D., ... & Komori, M. (2015). Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes. Chemical Research in Toxicology, 28(2), 268–278. [Link]
- PubChem. (n.d.). Acenaphthene.
- U.S. EPA. (2011). Provisional Peer-Reviewed Toxicity Values for Acenaphthene. [Link]
- International Agency for Research on Cancer. (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 92. [Link]
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- Schocken, M. J., & Gibson, D. T. (1984). Bacterial oxidation of the polycyclic aromatic hydrocarbons acenaphthene and acenaphthylene. Applied and environmental microbiology, 48(1), 10–16. [Link]
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- Agency for Toxic Substances and Disease Registry (ATSDR). (1995).
- Ghosal, D., Ghosh, S., Dutta, T. K., & Ahn, Y. (2016). Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. Frontiers in microbiology, 7, 1369. [Link]
- Organisation for Economic Co-operation and Development (OECD). (2002). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
- Organisation for Economic Co-operation and Development (OECD). (2015). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
- Li, J., Zhang, Y., Wang, J., Liu, H., & Wu, F. (2023). Study on the mechanism of liver toxicity induced by acenaphthene in zebrafish. Ecotoxicology and environmental safety, 251, 114441. [Link]
- Organisation for Economic Co-operation and Development (OECD). (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
- Organisation for Economic Co-operation and Development (OECD). (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
- Organisation for Economic Co-operation and Development (OECD). (2018). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
- Organisation for Economic Co-operation and Development (OECD). (2012). Test No. 405: Acute Eye Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
- Organisation for Economic Co-operation and Development (OECD). (2015). Test No. 404: Acute Dermal Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
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An In-Depth Technical Guide to the Genotoxicity Assessment of 1-Acenaphthenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acenaphthenol, a metabolite of the polycyclic aromatic hydrocarbon (PAH) acenaphthene, warrants careful evaluation of its genotoxic potential due to its structural similarity to known carcinogens.[1] This guide provides a comprehensive framework for assessing the genotoxicity of this compound, rooted in established regulatory guidelines and advanced scientific methodologies. We will explore the rationale behind a tiered testing strategy, detail the experimental protocols for key in vitro and in vivo assays, and discuss the critical role of metabolic activation in uncovering potential DNA-damaging properties. This document is intended to serve as a practical resource for researchers and drug development professionals, ensuring a robust and scientifically sound approach to the safety assessment of this compound and its congeners.
Introduction: The Scientific Imperative for Genotoxicity Testing of this compound
This compound is a primary metabolite of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) found in coal tar and a product of incomplete combustion.[2] While acenaphthene itself has been a subject of toxicological review, the genotoxic profile of its metabolites, such as this compound, is less characterized.[3] Given that the carcinogenicity of many PAHs is linked to the formation of reactive metabolites that can form DNA adducts, a thorough investigation into the genotoxicity of this compound is a critical step in its overall safety assessment.[4]
The core principle of genotoxicity testing is to determine whether a substance can directly or indirectly damage the genetic material (DNA) within a cell. Such damage, if not repaired, can lead to mutations and chromosomal aberrations, which are hallmark events in the initiation of carcinogenesis. For a compound like this compound, which belongs to a chemical class containing known carcinogens, a rigorous genotoxicity assessment is not merely a regulatory formality but a scientific necessity to protect human health.[5]
This guide will provide a structured approach to this assessment, beginning with a battery of in vitro tests designed to detect different classes of genetic damage, followed by in vivo studies to confirm these findings within a whole-organism context, considering metabolic and pharmacokinetic factors.[6]
The Critical Role of Metabolic Activation
A fundamental concept in the toxicology of PAHs is metabolic activation. Many parent PAHs are not genotoxic themselves but are converted into reactive electrophilic metabolites by metabolic enzymes, primarily the cytochrome P450 (CYP) family.[7] These metabolites can then covalently bind to DNA, forming adducts that can lead to mutations if not repaired.
For this compound, it is crucial to consider that it may undergo further metabolic transformations.[7] Therefore, genotoxicity assays must be conducted both in the absence and presence of an exogenous metabolic activation system, typically a rat liver homogenate (S9 fraction).[8] The S9 fraction contains a cocktail of metabolic enzymes that can simulate the in vivo metabolism of the test compound.[9] A positive result observed only in the presence of S9 would indicate that a metabolite of this compound, rather than the parent compound, is the genotoxic species.
Caption: Metabolic activation of this compound.
A Tiered Approach to Genotoxicity Testing
A standard battery of genotoxicity tests is recommended by regulatory agencies such as the Organisation for Economic Co-operation and Development (OECD) to cover the three main endpoints of genotoxicity: gene mutation, structural chromosomal aberrations, and numerical chromosomal aberrations.
Caption: Tiered approach for genotoxicity assessment.
In Vitro Genotoxicity Assays
3.1.1. Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for detecting gene mutations induced by a chemical.[10] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the genes required for histidine or tryptophan synthesis, respectively.[9] A positive result is indicated by an increase in the number of revertant colonies that can grow on a medium lacking the specific amino acid, suggesting that the test substance caused a reverse mutation.[11]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Grow overnight cultures of the selected bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[9]
-
Metabolic Activation: Prepare the S9 mix from the livers of rats induced with Aroclor 1254 or a similar inducing agent.
-
Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test article solution (at various concentrations), and 0.5 mL of either phosphate buffer (for non-activated system) or S9 mix (for activated system).[11]
-
Plating: Add 2.0 mL of molten top agar to the mixture, vortex briefly, and pour onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in revertant colonies that is at least double the background rate is generally considered a positive result.[12]
3.1.2. In Vitro Mammalian Chromosomal Aberration Test
This assay assesses the ability of a test substance to induce structural chromosomal damage in cultured mammalian cells.[8] Human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are commonly used.[13] Cells are treated with the test substance, and metaphase chromosomes are examined for aberrations such as breaks, gaps, and exchanges.[14]
Experimental Protocol: In Vitro Chromosomal Aberration Test
-
Cell Culture: Culture CHO cells or human lymphocytes to obtain a sufficient population of actively dividing cells.
-
Treatment: Expose the cell cultures to at least three concentrations of this compound, with and without S9 metabolic activation. Include both a negative (vehicle) and a positive control.
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures to accumulate cells in the metaphase stage of cell division.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.
-
Staining and Analysis: Stain the chromosomes (e.g., with Giemsa) and analyze at least 200 well-spread metaphases per concentration for chromosomal aberrations under a microscope.[13]
-
Evaluation: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.[15]
3.1.3. In Vitro Micronucleus Test
The in vitro micronucleus test is a sensitive assay that can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[16] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[17]
Experimental Protocol: In Vitro Micronucleus Test
-
Cell Culture and Treatment: Similar to the chromosomal aberration test, treat cultured mammalian cells with various concentrations of this compound, with and without S9 activation.
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Harvesting and Staining: Harvest the cells and stain them with a DNA-specific stain (e.g., acridine orange or DAPI).
-
Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
-
Interpretation: A significant, dose-related increase in the frequency of micronucleated cells is indicative of genotoxic potential.[16]
In Vivo Genotoxicity Assays
If a positive result is obtained in any of the in vitro assays, in vivo follow-up studies are necessary to determine if the genotoxicity is expressed in a whole animal.
3.2.1. In Vivo Mammalian Erythrocyte Micronucleus Test
This is the most common in vivo test for assessing chromosomal damage.[18] The test substance is administered to an animal (typically a mouse or rat), and the bone marrow or peripheral blood is examined for the presence of micronuclei in newly formed red blood cells (polychromatic erythrocytes).[19][20]
Experimental Protocol: In Vivo Micronucleus Test
-
Dosing: Administer this compound to the animals (e.g., by oral gavage or intraperitoneal injection) at three dose levels, typically up to the maximum tolerated dose. Include a vehicle control and a positive control group.[19]
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after dosing (e.g., 24 and 48 hours).
-
Slide Preparation and Staining: Prepare smears of the bone marrow or peripheral blood and stain them to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Analysis: Score the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in at least 2000 PCEs per animal. Also, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess bone marrow toxicity.
Data Interpretation and Risk Assessment
The interpretation of genotoxicity data requires a weight-of-evidence approach.
| Assay | Endpoint | Typical Result Interpretation |
| In Vitro | ||
| Ames Test | Gene Mutation | A reproducible, dose-related increase in revertant colonies (typically ≥2-fold over background) is considered positive. |
| Chromosomal Aberration | Structural Chromosomal Damage | A statistically significant, dose-dependent increase in the percentage of cells with aberrations is considered positive. |
| Micronucleus Test | Structural/Numerical Chromosomal Damage | A statistically significant, dose-related increase in the frequency of micronucleated cells is considered positive. |
| In Vivo | ||
| Micronucleus Test | Chromosomal Damage | A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes is considered positive. |
A positive result in one or more in vitro assays, particularly if confirmed in vivo, suggests that this compound has genotoxic potential. The nature of the genotoxic effect (e.g., mutagen, clastogen) and the role of metabolic activation will provide crucial information for the overall risk assessment. For PAHs and their metabolites, any evidence of genotoxicity is a significant concern and may have implications for their carcinogenic potential.[5]
Conclusion
The genotoxicity assessment of this compound is a critical component of its safety evaluation. A systematic, tiered approach, beginning with a battery of in vitro assays and followed by in vivo confirmation if necessary, provides a robust framework for identifying potential DNA-damaging properties. Careful consideration of metabolic activation is paramount in this process. The methodologies and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary tools to conduct a thorough and scientifically sound genotoxicity assessment of this compound, ultimately contributing to the protection of human health.
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The Chemistry of 1-Acenaphthenol: A Journey from Discovery to Modern Synthetic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Bridged Naphthalene Core
1-Acenaphthenol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon acenaphthene, represents a cornerstone in the study of bridged aromatic systems. Its unique structural features, arising from the fusion of a naphthalene core with a five-membered ring bearing a hydroxyl group, impart a distinct reactivity profile that has been exploited in various domains of chemical synthesis. This guide provides a comprehensive overview of the discovery, historical development, and synthetic utility of this compound, offering insights into the experimental rationale that has driven its study and application. As a stable, white to cream-colored solid, this compound is sparingly soluble in water but finds utility in a range of organic solvents.[1] It serves not only as a key intermediate in the synthesis of more complex molecules but also as a subject of study in its own right, particularly in the context of microbial metabolism and the biological activity of polycyclic aromatic hydrocarbons.[1]
Historical Perspective: Unraveling the Chemistry of Acenaphthene Derivatives
The story of this compound is intrinsically linked to the broader exploration of acenaphthene chemistry. While the pioneering work of Giacomo Ciamician and Paul Silber in the late 19th and early 20th centuries laid the groundwork for organic photochemistry, their investigations into the reactions of aromatic compounds under the influence of light sparked widespread interest in the reactivity of complex aromatic systems.[2][3][4][5]
Early preparations of this compound were reported, albeit in low yields, through the oxidation of acenaphthene using lead dioxide.[3] Another nascent route involved the hydrogenation of acenaphthenequinone.[3] These initial forays, while not synthetically efficient, were crucial in establishing the existence and basic properties of this alcohol. A significant advancement in the practical synthesis of this compound was documented in Organic Syntheses, providing a reliable and scalable method that proceeds via the oxidation of acenaphthene to this compound acetate, followed by saponification. This procedure marked a turning point, making this compound readily accessible for further study and application.
Synthetic Methodologies: A Chemist's Toolkit for Accessing this compound
The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and mechanistic underpinnings. The choice of method often depends on the desired scale, available starting materials, and tolerance for specific reagents.
Oxidation of Acenaphthene followed by Saponification
This is a robust and well-documented method for the preparation of this compound. The underlying principle is the selective oxidation of one of the benzylic positions of acenaphthene to an acetate ester, which is then hydrolyzed to the corresponding alcohol.
Experimental Protocol: Synthesis of this compound from Acenaphthene [3]
Step 1: Oxidation of Acenaphthene to this compound Acetate
-
In a suitable reaction vessel equipped with a stirrer and a dropping funnel, a mixture of acenaphthene (1 mole) and glacial acetic acid is prepared.
-
Red lead (lead tetraacetate can also be used but is not superior) is added portion-wise to the stirred solution while maintaining the temperature between 60-70°C. The progress of the oxidation can be monitored by testing for the presence of lead tetraacetate using moist starch-iodide paper.[3]
-
Upon completion of the reaction, the mixture is cooled and poured into water.
-
The crude this compound acetate is extracted with an organic solvent such as ether.
-
The organic extract is washed, dried, and the solvent is removed under reduced pressure to yield the crude acetate.
Step 2: Saponification of this compound Acetate
-
The crude this compound acetate is dissolved in methanol.
-
An aqueous solution of sodium hydroxide is added to the methanolic solution.
-
The mixture is refluxed for 2 hours to effect complete hydrolysis. A dark violet color may appear upon addition of the alkali, which is likely due to the presence of acenaphthenone as an impurity.[3]
-
After cooling, the precipitated this compound is collected by filtration and washed thoroughly with water.
-
The crude product can be purified by recrystallization from benzene, often with the use of decolorizing carbon to obtain a colorless crystalline solid.[3]
Causality of Experimental Choices:
-
Red Lead as Oxidant: Red lead in acetic acid generates lead tetraacetate in situ, which is a selective oxidizing agent for the benzylic C-H bonds of acenaphthene.
-
Temperature Control: Maintaining the temperature between 60-70°C ensures a reasonable reaction rate without promoting over-oxidation or side reactions.
-
Saponification: The use of sodium hydroxide in a methanol-water mixture provides the necessary basic conditions to hydrolyze the acetate ester to the desired alcohol.
-
Recrystallization: Benzene is an excellent solvent for the recrystallization of this compound, allowing for the removal of impurities and the isolation of a high-purity product.
Caption: Synthetic pathway from acenaphthene to this compound.
Reduction of Acenaphthenequinone
The reduction of the dicarbonyl compound, acenaphthenequinone, offers a direct route to this compound. A variety of reducing agents can be employed, allowing for flexibility in experimental design.
-
Catalytic Hydrogenation: The use of catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts in the presence of hydrogen gas can effectively reduce one of the carbonyl groups of acenaphthenequinone to a hydroxyl group.[6][7][8][9] The selectivity for the mono-reduction product, this compound, over the diol can often be controlled by careful selection of the catalyst, solvent, and reaction conditions.
-
Chemical Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of converting ketones to alcohols. The choice between these reagents often comes down to the desired reactivity and the presence of other functional groups in the molecule.
Caption: Synthesis of this compound via reduction.
Grignard Reaction with Acenaphthenequinone
While the addition of a Grignard reagent to a ketone typically introduces a new carbon-carbon bond, a modified approach can be envisioned for the synthesis of this compound. The reaction of acenaphthenequinone with a Grignard reagent, followed by a reductive workup, can potentially yield this compound, although this is a less common synthetic route.[10][11][12]
Spectroscopic and Analytical Characterization
The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The data presented below serves as a reference for researchers to confirm the identity and purity of their synthesized material.
| Technique | Key Features and Expected Values |
| ¹H NMR | The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons of the naphthalene ring system, as well as signals for the protons on the five-membered ring, including a distinct signal for the methine proton attached to the hydroxyl-bearing carbon. |
| ¹³C NMR | The carbon-13 nuclear magnetic resonance spectrum will display a unique set of signals corresponding to the twelve carbon atoms in the molecule. The carbon atom attached to the hydroxyl group will have a characteristic chemical shift in the alcohol region of the spectrum. |
| Infrared (IR) Spectroscopy | The IR spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (170.21 g/mol ). Fragmentation patterns will likely involve the loss of water (M-18) and other characteristic fragments of the acenaphthene core.[13] |
Reactivity and Applications in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, with its hydroxyl group and aromatic core providing multiple avenues for further chemical modification.
Dehydrogenation to Acenaphthenone
The oxidation of this compound leads to the formation of acenaphthenone, a valuable ketone intermediate. This transformation can be achieved using a variety of oxidizing agents, including chromium-based reagents or milder, more selective methods.
Esterification Reactions
The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters.[14][15][16][17] These ester derivatives can have applications in materials science or as intermediates in the synthesis of more complex molecules.
Experimental Protocol: Esterification of this compound
-
In a round-bottom flask, this compound (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane or toluene.
-
A carboxylic acid (1.1 equivalents) and a catalytic amount of a strong acid (e.g., sulfuric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) are added.
-
The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is worked up by washing with aqueous base to remove unreacted acid, followed by drying and evaporation of the solvent.
-
The resulting ester can be purified by column chromatography or recrystallization.
Conclusion and Future Outlook
From its early, inefficient syntheses to the well-established protocols available today, the journey of this compound reflects the broader progress of organic chemistry. Its continued relevance lies in its utility as a synthetic intermediate and as a model compound for studying the chemistry of polycyclic aromatic systems. Future research may focus on the development of more sustainable and atom-economical synthetic routes, including biocatalytic methods, and the exploration of its derivatives in the context of medicinal chemistry and materials science.[18][19][20] The rich chemistry of the acenaphthene core, with this compound as a key accessible derivative, ensures its place in the repertoire of synthetic chemists for years to come.
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1-Acenaphthenol: A Pivotal Intermediate in the Metabolic Cascade of Acenaphthene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polycyclic Aromatic Hydrocarbons (PAHs) represent a broad class of environmental contaminants with significant implications for human health. Understanding their metabolic fate within the body is paramount for assessing their toxicological risk and developing potential therapeutic interventions. This technical guide focuses on 1-Acenaphthenol, a key metabolite of the PAH acenaphthene. We will delve into the enzymatic processes governing its formation and subsequent transformation, providing a detailed overview of its central role in the broader context of PAH metabolism. This document will serve as a comprehensive resource, offering insights into the underlying biochemical mechanisms, established experimental protocols for studying these pathways, and the analytical techniques essential for the precise quantification of relevant metabolites.
Introduction: The Significance of PAH Metabolism
Polycyclic Aromatic Hydrocarbons are ubiquitous environmental pollutants originating from the incomplete combustion of organic materials, such as coal, oil, and tobacco.[1] Human exposure to PAHs is a significant public health concern due to their carcinogenic and mutagenic properties.[2] The toxicity of these lipophilic compounds is intrinsically linked to their metabolic activation into reactive intermediates.[2][3] The metabolic processing of PAHs generally occurs in two distinct phases:
-
Phase I Metabolism: This phase involves the introduction or exposure of functional groups (e.g., hydroxyl, epoxide) onto the PAH structure, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[2][4][5] This initial step increases the water solubility of the compound, but can also lead to the formation of highly reactive electrophilic intermediates that can bind to cellular macromolecules like DNA, initiating carcinogenesis.[2]
-
Phase II Metabolism: In this phase, the modified PAHs undergo conjugation reactions with endogenous molecules such as glucuronic acid, sulfate, or glutathione.[4][6] These reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), further increase the water solubility of the metabolites, facilitating their excretion from the body.[4][6]
Acenaphthene, a non-genotoxic PAH, serves as a model compound for studying the metabolic pathways of less complex PAHs.[1][7] Its metabolism is initiated by oxidation to form this compound, a critical juncture that dictates the subsequent metabolic cascade and toxicological profile.
The Biotransformation of Acenaphthene to this compound: A Cytochrome P450-Mediated Process
The initial and rate-limiting step in the metabolism of acenaphthene is its oxidation to this compound. This reaction is predominantly catalyzed by a specific subset of human cytochrome P450 enzymes.
Key Cytochrome P450 Isoforms Involved
Extensive in vitro studies utilizing human liver microsomes and recombinant P450 enzymes have identified the primary catalysts for this transformation. The key isoforms involved are:
-
CYP2A6: Demonstrates the highest rate of this compound formation.[1][8]
-
CYP2A13: Also exhibits significant activity towards acenaphthene oxidation.[1][8]
-
CYP1B1: Plays a notable role in the formation of this compound.[1][8]
-
CYP1A2: Contributes to the metabolism of acenaphthene at a higher rate compared to other isoforms like CYP2C9 and CYP3A4.[1]
The differential activity of these P450 isoforms highlights the complexity of PAH metabolism and the potential for inter-individual variability in susceptibility to PAH-induced toxicity due to genetic polymorphisms in these enzymes.
The Metabolic Pathway of Acenaphthene to this compound
The following diagram illustrates the initial phase I metabolic activation of acenaphthene.
The Subsequent Metabolic Fate of this compound
This compound is not the final endpoint of acenaphthene metabolism. It serves as a substrate for further enzymatic reactions, leading to a variety of other metabolites.
Further Oxidation by Cytochrome P450 Enzymes
This compound can undergo further oxidation by P450 enzymes, although the specific isoforms involved in this secondary oxidation are not as well characterized as those in its formation.[1] It has been shown that CYP2A13 can further oxidize this compound.[1][8] This subsequent oxidation can lead to the formation of di-oxygenated products.[1]
Role of Aldo-Keto Reductases (AKRs)
Members of the aldo-keto reductase (AKR) superfamily, specifically AKR1C1, AKR1C2, and AKR1C3, are known to metabolize this compound.[9] These enzymes are involved in the reduction of ketones and aldehydes, as well as the oxidation of alcohols. The specific activities of AKR1C1, AKR1C2, and AKR1C3 have been standardized using this compound as a substrate.[9]
Conjugation Reactions (Phase II Metabolism)
While specific studies on the direct conjugation of this compound are limited, it is well-established that hydroxylated PAH metabolites are substrates for phase II enzymes.[6] Therefore, it is highly probable that this compound undergoes conjugation with glucuronic acid and sulfate to form more water-soluble glucuronide and sulfate conjugates, which are then readily excreted in the urine and bile.[6]
Overall Metabolic Pathway
The following diagram provides a comprehensive overview of the known metabolic pathways of acenaphthene, highlighting the central role of this compound.
Toxicological Significance of this compound
The biological and toxicological significance of this compound is not yet fully elucidated.[1] Current research suggests that both acenaphthene and this compound are not genotoxic in standard bacterial mutagenicity assays.[1] this compound appears to be chemically stable and not highly reactive with DNA.[1] However, the potential for its further metabolism into more reactive species cannot be entirely ruled out, and further studies are needed to fully assess its toxic potential in mammalian systems.[1] The International Agency for Research on Cancer (IARC) has classified acenaphthene in Group 3, "not classifiable as to its carcinogenicity to humans".[1][7]
Experimental Protocols for Studying this compound Metabolism
The investigation of this compound's role in PAH metabolism relies on robust in vitro and analytical methodologies.
In Vitro Metabolism Assay Using Human Liver Microsomes
This protocol is designed to determine the rate of this compound formation from acenaphthene and its subsequent metabolism.
Materials:
-
Pooled human liver microsomes
-
Acenaphthene and this compound standards
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Quenching solution (e.g., cold acetonitrile)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the reaction mixture and human liver microsomes at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding acenaphthene (dissolved in a suitable solvent like DMSO) to the pre-incubated mixture. For studying this compound metabolism, add this compound as the substrate.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of cold quenching solution.
-
Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC coupled with UV or fluorescence detection is a standard method for the separation and quantification of PAHs and their metabolites.[1][10][11][12][13]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a UV or fluorescence detector.
-
Reversed-phase C18 column.
Chromatographic Conditions (Example):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient would start with a higher percentage of water and gradually increase the percentage of acetonitrile to elute the more lipophilic compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Detection:
-
UV: Monitor at a wavelength appropriate for acenaphthene and its metabolites (e.g., 229 nm).
-
Fluorescence: Use specific excitation and emission wavelengths for enhanced sensitivity and selectivity.[10]
-
Data Analysis:
-
Generate a standard curve for this compound and other relevant metabolites.
-
Quantify the concentration of metabolites in the experimental samples by comparing their peak areas to the standard curve.
-
Calculate the rate of metabolite formation (nmol/min/mg of microsomal protein).
Workflow for In Vitro Metabolism Study
Quantitative Data Summary
The following table summarizes the turnover rates for the formation of this compound from acenaphthene by various human P450 enzymes.
| Cytochrome P450 Isoform | Turnover Rate (nmol product/min/nmol P450) | Reference |
| CYP2A6 | 6.7 | [1][8] |
| CYP2A13 | 4.5 | [1][8] |
| CYP1B1 | 3.6 | [1][8] |
Conclusion and Future Directions
This compound is a central intermediate in the metabolic disposition of acenaphthene. Its formation, primarily catalyzed by CYP2A6, CYP2A13, and CYP1B1, represents a critical step that precedes further oxidative and conjugative metabolism. While current evidence suggests a low toxicological potential for this compound itself, a comprehensive understanding of its complete metabolic profile is essential for a thorough risk assessment of acenaphthene exposure.
Future research should focus on:
-
Elucidating the complete downstream metabolic pathway of this compound: Identifying all subsequent metabolites and the enzymes responsible for their formation.
-
Investigating the toxicological properties of this compound and its metabolites: Conducting comprehensive in vitro and in vivo studies to assess their potential for cytotoxicity, genotoxicity, and carcinogenicity.
-
Exploring the impact of genetic polymorphisms in relevant metabolizing enzymes: Understanding how individual variations in CYP and AKR enzymes influence the metabolic profile and toxicological outcome of acenaphthene exposure.
By addressing these knowledge gaps, the scientific community can develop more accurate models for predicting the health risks associated with PAH exposure and devise more effective strategies for mitigating their adverse effects.
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Introduction: The "Why" of Computationally Characterizing 1-Acenaphthenol
An In-Depth Technical Guide to the Theoretical Calculation of 1-Acenaphthenol Properties
This guide provides a comprehensive framework for the theoretical investigation of this compound, a key metabolite of the polycyclic aromatic hydrocarbon acenaphthene.[1] For researchers and professionals in drug development and materials science, understanding the molecular properties of such compounds is paramount. Theoretical calculations offer a powerful, cost-effective lens to predict, validate, and interpret experimental findings, accelerating the research and development lifecycle. This document eschews a rigid template, instead presenting a logical, causality-driven narrative from foundational theory to practical application and data interpretation.
This compound (CAS: 6306-07-6) is a hydroxylated derivative of acenaphthene, a compound found in coal tar.[2] Its significance stems from its role as a microbial and photolytic degradation product of acenaphthene and its utility as a substrate in organic synthesis.[1] The presence of both a rigid polycyclic aromatic system and a reactive hydroxyl group imparts a unique combination of physicochemical properties that dictates its biological interactions, reactivity, and potential applications.
While experimental techniques provide invaluable data, theoretical calculations allow us to:
-
Predict a wide range of properties from a single, optimized molecular structure, including those difficult or hazardous to measure experimentally.
-
Gain mechanistic insight into reactivity, identifying sites susceptible to electrophilic or nucleophilic attack.
-
Interpret and validate experimental spectra (IR, NMR, UV-Vis), assigning spectral features to specific molecular vibrations or electronic transitions.
-
Screen for potential biological activity by analyzing electronic properties and intermolecular interaction potentials.
This guide focuses on a robust workflow using Density Functional Theory (DFT), the workhorse of modern computational chemistry for molecules of this size, balancing high accuracy with manageable computational expense.[3][4]
Part 1: Establishing the Computational Framework
The validity of any theoretical prediction hinges on the appropriate selection of the computational method. This choice is not arbitrary; it is dictated by the desired accuracy and the specific electronic and structural questions being asked.
The Quantum Mechanical Lens: Density Functional Theory (DFT)
For a molecule like this compound, DFT provides the most effective balance of accuracy and computational cost for determining electronic structure and related properties.[3] We move beyond simpler models to a quantum mechanical approach that solves the Kohn-Sham equations to map electron density, from which all other properties can be derived.
-
The Functional (The "Engine"): B3LYP. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a universally recognized choice for its excellent performance in calculating the molecular geometries and electronic properties of organic molecules. It incorporates aspects of both Hartree-Fock theory and DFT to achieve high accuracy.
-
The Basis Set (The "Resolution"): 6-311++G(d,p). A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust, triple-zeta set that provides high-level accuracy.
-
6-311G : Describes the core and valence electrons with a high degree of flexibility.
-
++ : Adds diffuse functions for both heavy atoms and hydrogen. This is critical for accurately describing lone pairs and non-covalent interactions, which are central to the chemistry of the hydroxyl group.
-
(d,p) : Adds polarization functions, allowing orbitals to change shape and providing the flexibility needed to model chemical bonds in three-dimensional space accurately.[5]
-
Simulating Reality: The Role of the Solvation Model
Calculations performed in a vacuum do not reflect the reality of a laboratory or biological environment. A solvation model is essential. The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation model. It treats the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of the solvent (e.g., water or chloroform) on the solute molecule without the computational expense of explicitly modeling individual solvent molecules.
Part 2: A Validated Workflow for Property Prediction
The following section details a self-validating, step-by-step protocol for calculating the key properties of this compound. Each step builds upon the last, ensuring the final data is derived from a stable and realistic molecular representation.
Caption: A step-by-step workflow for the theoretical calculation of this compound properties.
Protocol 1: Geometry Optimization and Vibrational Analysis
-
Input Structure: Begin with an approximate 3D structure of this compound (C₁₂H₁₀O). This can be built using standard molecular modeling software.
-
Optimization Calculation: Perform a geometry optimization using the chosen DFT method (B3LYP/6-311++G(d,p)) and the PCM solvation model. This calculation iteratively adjusts the positions of the atoms until the minimum energy conformation is found.
-
Causality: An accurate, low-energy structure is the mandatory foundation for all subsequent property calculations. Properties are intrinsically linked to the molecule's three-dimensional shape and bond arrangement.
-
-
Frequency Calculation: On the optimized geometry, perform a vibrational frequency calculation.
-
Self-Validation: The primary purpose is to confirm that the optimized structure is a true energy minimum. The absence of any imaginary (negative) frequencies confirms this. The presence of an imaginary frequency indicates a transition state, not a stable molecule, and requires re-optimization.
-
Output: This step also directly calculates the vibrational modes, which correspond to the peaks in an infrared (IR) spectrum. This provides a direct point of comparison with experimental IR data.[6]
-
Protocol 2: Electronic and Spectroscopic Property Calculation
-
Single-Point Energy Calculation: Using the validated, optimized geometry, perform a single-point energy calculation with a larger basis set if higher accuracy is needed, and request the generation of molecular orbital and electron density files.
-
Frontier Molecular Orbital (FMO) Analysis: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Causality: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap between them (HOMO-LUMO gap) is a critical indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation.[5]
-
-
Molecular Electrostatic Potential (MEP) Mapping: Generate the MEP surface.
-
Causality: The MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich regions (red/yellow), which are susceptible to electrophilic attack, and electron-poor regions (blue), which are prone to nucleophilic attack. This is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding.
-
-
Time-Dependent DFT (TD-DFT): Perform a TD-DFT calculation to predict the electronic transitions.
-
Causality: This method calculates the energy required to excite electrons from occupied to unoccupied orbitals. The results can be directly correlated with the absorption maxima (λ_max) in an experimental UV-Vis spectrum, providing another layer of validation.
-
-
Gauge-Independent Atomic Orbital (GIAO) NMR Calculation: Use the GIAO method to predict the ¹H and ¹³C NMR chemical shifts.
Part 3: Data Synthesis and Interpretation
The power of theoretical calculations lies in the ability to generate a comprehensive, quantitative dataset. This data should be organized systematically for comparison with known experimental values to validate the computational model.
Table 1: Comparison of Experimental and Calculated Physicochemical Properties
| Property | Experimental Value | Calculated Value Source/Method |
| Molecular Formula | C₁₂H₁₀O[1][6][7] | C₁₂H₁₀O |
| Molecular Weight | 170.21 g/mol [6][7] | 170.21 g/mol |
| Melting Point | 145-148 °C[1] | Not directly calculated by DFT |
| Boiling Point | 369 °C (Predicted)[1] | Not directly calculated by DFT |
| logP (Octanol/Water) | 2.429 (Crippen Method)[7] | Dependent on specific QSPR models |
| Dipole Moment | Not readily available | DFT/B3LYP/6-311++G(d,p) |
Table 2: Predicted Electronic Properties (Illustrative)
(Note: These values are illustrative and would be generated by the DFT calculation)
| Property | Calculated Value (in water, PCM) | Interpretation |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | -0.9 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 4.9 eV | High gap suggests high kinetic stability |
| Dipole Moment | 1.9 Debye | Indicates a moderately polar molecule |
Interpretation of Results
-
Structural Integrity: The calculated bond lengths and angles for the aromatic system should align closely with established values for naphthalene-like structures. The C-O bond length and C-C-O bond angle will be key parameters to validate.
-
Reactivity Hotspots: The MEP map is expected to show a strongly negative potential (red) around the hydroxyl oxygen, confirming it as the primary site for hydrogen bonding and electrophilic attack. The HOMO is likely delocalized across the aromatic rings, while the LUMO will also be distributed across this system. This delocalization contributes to the molecule's overall stability.
-
Spectroscopic Correlation: The calculated IR spectrum should show characteristic peaks for O-H stretching (~3200-3600 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C=C aromatic ring stretching (~1400-1600 cm⁻¹), which can be directly compared to the experimental FTIR data available from databases like PubChem.[6] Similarly, the calculated ¹H and ¹³C NMR shifts should correlate with the experimental spectra, aiding in the definitive assignment of each peak.[6]
Caption: The central role of the optimized structure in determining all calculated properties.
Conclusion
This guide has outlined a robust, scientifically-grounded workflow for the theoretical characterization of this compound using Density Functional Theory. By systematically proceeding from geometry optimization to the calculation of electronic and spectroscopic properties, researchers can generate a rich dataset that predicts the molecule's behavior, validates experimental findings, and provides deep mechanistic insight. This synergy between computation and experimentation is a cornerstone of modern molecular science, enabling faster and more informed decisions in drug discovery, materials design, and chemical synthesis.
References
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A Technical Guide to High-Purity 1-Acenaphthenol for Researchers and Drug Development Professionals
For the discerning researcher, scientist, and drug development professional, the quality of starting materials is paramount. The success of complex syntheses and the validity of biological assays hinge on the purity of the chemical entities involved. This guide provides an in-depth technical overview of high-purity 1-Acenaphthenol, a key building block in organic synthesis and a molecule of interest in medicinal chemistry. We will explore its commercial availability, the critical importance of high purity, methods for its assessment, and guidance on selecting a suitable supplier.
The Significance of High-Purity this compound in Research and Development
This compound (CAS No. 6306-07-6), a derivative of the polycyclic aromatic hydrocarbon acenaphthene, serves as a versatile intermediate in the synthesis of more complex molecules. Its utility is particularly noted in the creation of novel organic compounds with potential therapeutic applications. In drug discovery, the use of high-purity starting materials is not merely a preference but a necessity to ensure the efficacy, safety, and reproducibility of the synthesized compounds.[1] Impurities, even in trace amounts, can lead to unwanted side reactions, generate misleading biological data, and introduce toxic byproducts into the final active pharmaceutical ingredient (API).
This compound's role as a precursor and a known substrate for dihydrodiol dehydrogenases underscores the need for stringent purity controls.[2] Its applications in organic synthesis are diverse, including its use in the preparation of acenaphthylene through dehydrogenation and as a foundational structure for more elaborate molecules in medicinal chemistry.[3][4][5][6][7][8]
Commercial Availability and Purity Specifications
A survey of the chemical marketplace reveals that this compound is available from several reputable commercial suppliers. The purity levels offered typically range from 95% to over 99%.
| Supplier Category | Typical Purity Levels Offered | Notes |
| Major Chemical Suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific) | 98%, 99% | Often provide detailed product information and access to safety data sheets (SDS) and certificates of analysis (CoA). |
| Specialized Chemical Suppliers | "Highly Purified" | May offer smaller, research-focused quantities with an emphasis on high purity.[2] |
| Bulk and Custom Synthesis Providers | Varies (customizable) | Can often provide larger quantities and specific purity grades upon request. |
It is crucial for researchers to select a purity grade that aligns with the requirements of their specific application. For early-stage discovery and non-critical applications, a lower purity grade may be acceptable. However, for late-stage drug development, and particularly for compounds intended for in-vivo studies, the highest available purity is strongly recommended.
Understanding the Certificate of Analysis (CoA)
A Certificate of Analysis is a critical document that provides a batch-specific summary of the quality control testing performed on a chemical product. When procuring high-purity this compound, a thorough review of the CoA is essential.
Key Sections of a Typical Certificate of Analysis:
-
Product Information: Includes the product name, CAS number, molecular formula, and lot number.
-
Physical Properties: Details appearance, melting point, and other relevant physical data. For this compound, the appearance should be a white to off-white or cream-colored solid.[9]
-
Analytical Test Results: This section is the core of the CoA and should include:
-
Purity Assay: The percentage purity of the compound. The method used for this determination is critical (e.g., HPLC, GC, NMR).
-
Identification Tests: Confirmatory tests to ensure the identity of the compound (e.g., IR, NMR spectroscopy).
-
Individual Impurity Levels: Ideally, the CoA will list any detected impurities and their concentrations.
-
Residual Solvents: The amount of any solvents remaining from the synthesis and purification process.
-
Water Content: Determined by methods such as Karl Fischer titration.
-
Synthesis, Purification, and Potential Impurities
A foundational understanding of the synthesis and purification of this compound provides insight into the potential impurities that may be present. A common and well-documented synthetic route involves the oxidation of acenaphthene to acenaphthenol acetate, followed by hydrolysis.
Experimental Workflow: Synthesis and Purification of this compound
Caption: A generalized workflow for the synthesis and purification of high-purity this compound.
A detailed and reliable procedure for the synthesis and purification of this compound is described in Organic Syntheses.[10] This procedure highlights a key purification step: recrystallization. The crude product, which may be yellow or orange, can be dissolved in a suitable solvent like boiling benzene, treated with decolorizing carbon, and allowed to crystallize to yield nearly colorless needles of high purity.[9][10]
Potential Impurities to Consider:
-
Unreacted Starting Material: Residual acenaphthene.
-
Intermediates: Traces of acenaphthenol acetate.
-
Side-Products: Acenaphthenone can be a minor byproduct of the oxidation step.
-
Solvents: Residual solvents from the reaction and purification steps (e.g., acetic acid, benzene, hexane).
-
Inorganic Salts: From the hydrolysis and workup steps.
The choice of purification method is critical in minimizing these impurities. Multiple recrystallizations may be necessary to achieve the desired level of purity for sensitive applications.
Analytical Methods for Purity Assessment
The verification of this compound's purity relies on a combination of modern analytical techniques. As a polycyclic aromatic compound, the methods used for its analysis are well-established.
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Accurately weigh and dissolve the this compound sample to be tested in the same solvent to a concentration within the range of the calibration curve.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile is a common choice.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set to a wavelength where this compound has a strong absorbance (e.g., around 220 nm or 280 nm).
-
-
Analysis:
-
Inject the calibration standards to establish the calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
The purity of the sample is determined by comparing its peak area to the calibration curve. Impurities will appear as separate peaks. The area percentage of the main peak relative to the total area of all peaks provides an estimation of the purity.
-
Other Relevant Analytical Techniques:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
-
Infrared (IR) Spectroscopy: Provides confirmation of the functional groups present in the molecule and serves as a fingerprint for identification.
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Methodological & Application
Introduction: The Strategic Value of 1-Acenaphthenol
An in-depth guide to the synthesis of 1-Acenaphthenol, a valuable chemical intermediate, from the readily available polycyclic aromatic hydrocarbon, acenaphthene. This document provides a comprehensive overview of prevalent synthetic strategies, detailed experimental protocols, and a comparative analysis to assist researchers in selecting the most suitable method for their application.
Acenaphthene, a tricyclic aromatic hydrocarbon derived from coal tar, serves as a fundamental building block in organic synthesis.[1] Its unique structure, featuring a naphthalene core fused with a five-membered ring, presents specific sites for functionalization. The benzylic carbons of the ethylene bridge are particularly susceptible to oxidation, providing a direct pathway to valuable derivatives.
Among these, this compound is a key synthetic intermediate.[2] Its structure incorporates both a secondary alcohol and a polycyclic aromatic scaffold, making it a versatile precursor for the synthesis of pharmaceuticals, dyes, and specialized polymers. The primary challenge in its synthesis lies in the selective and efficient oxidation of one of the benzylic C-H bonds in acenaphthene without leading to over-oxidation or ring cleavage. This guide details the most effective and reliable methodologies to achieve this transformation.
Synthetic Pathways: An Overview
The conversion of acenaphthene to this compound can be broadly categorized into three distinct strategies, each with its own merits and complexities. The most common and historically significant approach involves a two-step sequence: the initial oxidation of acenaphthene to a ketone intermediate (either acenaphthenone or acenaphthenequinone), followed by a controlled reduction to the desired alcohol. More contemporary methods focus on direct oxidation, leveraging modern catalytic systems to achieve the conversion in a single step. Finally, biocatalytic routes offer high selectivity through enzymatic transformations.
Figure 1. Overview of synthetic pathways from Acenaphthene to this compound.
Method 1: Two-Step Synthesis via Acenaphthenone Intermediate
This is arguably the most reliable and widely used laboratory-scale method for preparing this compound. It proceeds by first oxidizing acenaphthene to an acetate intermediate which is subsequently hydrolyzed to the alcohol. This avoids the isolation of the intermediate ketone, acenaphthenone.
Part A: Oxidation of Acenaphthene to this compound Acetate
The selective oxidation of a single benzylic position is achieved using lead tetraacetate, which is generated in situ from the reaction of red lead (Pb₃O₄) with glacial acetic acid.[3] Acetic acid serves as both the solvent and a reactant, leading to the formation of the acetate ester directly. Maintaining the temperature between 60-70°C is critical to ensure a reasonable reaction rate while minimizing the formation of the diketone (acenaphthenequinone).[3]
Part B: Saponification to this compound
The crude this compound acetate is then hydrolyzed to the target alcohol using a simple saponification reaction with aqueous sodium hydroxide.[3] The resulting this compound precipitates from the aqueous solution and can be purified by recrystallization.
Sources
Synthesis of 1-Acenaphthenol: A Detailed Laboratory Protocol
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 1-Acenaphthenol, a valuable chemical intermediate. The primary synthetic route detailed herein involves the selective reduction of acenaphthenequinone using sodium borohydride. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for purification and characterization to ensure the synthesis of a high-purity final product.
Introduction
This compound is a polycyclic aromatic hydrocarbon derivative that serves as a crucial building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and materials with unique electronic properties.[1][2] Its structure, featuring a hydroxyl group on the five-membered ring of the acenaphthene core, makes it a versatile precursor for further chemical transformations.
The synthesis of this compound can be achieved through several routes. A common and efficient laboratory method involves the reduction of acenaphthenequinone.[3][4] This protocol focuses on the use of sodium borohydride (NaBH₄) as the reducing agent due to its selectivity and milder reaction conditions compared to more powerful reagents like lithium aluminum hydride (LiAlH₄).[5][6][7]
Reaction Scheme
Mechanism and Scientific Rationale
The synthesis of this compound from acenaphthenequinone is a classic example of a carbonyl reduction. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to one of the electrophilic carbonyl carbons of acenaphthenequinone.[5][8][9]
Step 1: Nucleophilic Attack: The borohydride ion ([BH₄]⁻) acts as a source of hydride. The hydride, a potent nucleophile, attacks the partially positive carbon atom of one of the carbonyl groups in acenaphthenequinone.[10] This results in the formation of an alkoxide intermediate and breaks the carbon-oxygen π bond.[6][9]
Step 2: Protonation: The resulting negatively charged alkoxide intermediate is then protonated by a protic solvent, such as methanol or water, which is added during the workup phase. This protonation step yields the final alcohol product, this compound.[5][8]
Sodium borohydride is the reagent of choice for this transformation due to its chemoselectivity. It readily reduces aldehydes and ketones but is generally unreactive towards less reactive carbonyl compounds like esters, amides, and carboxylic acids under standard conditions.[5][11][12] This selectivity is advantageous when working with multifunctional molecules.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Acenaphthenequinone | 98% purity |
| Sodium borohydride (NaBH₄) | 99% purity |
| Methanol (MeOH) | Anhydrous |
| Dichloromethane (DCM) | Reagent grade |
| Hydrochloric acid (HCl) | 2 M solution |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular |
| Silica gel | 60 Å, 230-400 mesh |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Round-bottom flask (250 mL) | |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Separatory funnel (500 mL) | |
| Rotary evaporator | |
| Glass chromatography column | |
| Standard laboratory glassware |
Procedure
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of acenaphthenequinone in 100 mL of methanol.
-
Stir the mixture at room temperature until the acenaphthenequinone is fully dissolved.
-
Cool the flask in an ice bath to 0-5 °C.
2. Reduction:
-
While maintaining the temperature at 0-5 °C, slowly add 1.0 g of sodium borohydride to the solution in small portions over 15-20 minutes. Vigorous gas evolution (hydrogen) may occur, so the addition must be controlled.[5]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
3. Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the starting material (acenaphthenequinone solution) and the reaction mixture.
-
Develop the plate using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot indicates the completion of the reaction.
4. Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 50 mL of 2 M hydrochloric acid to neutralize the excess sodium borohydride and protonate the alkoxide. Continue stirring for 10 minutes.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Transfer the resulting aqueous slurry to a 500 mL separatory funnel.
-
Extract the aqueous layer with three 50 mL portions of dichloromethane.[13]
-
Combine the organic extracts.
5. Purification:
-
Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.[14]
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 10% and gradually increasing to 30%).[15]
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. If the product is colored, it can be recrystallized from a suitable solvent like benzene or ethanol to obtain colorless needles.[2]
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Melting Point: The melting point of pure this compound is approximately 144-146 °C.[14]
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group (a broad peak around 3200-3600 cm⁻¹).[16]
-
Mass Spectrometry: To determine the molecular weight of the compound (C₁₂H₁₀O, MW: 170.21 g/mol ).[16]
Safety Precautions
-
Sodium Borohydride (NaBH₄): This reagent is flammable and reacts violently with water to produce flammable hydrogen gas.[17] It is also toxic if swallowed or in contact with skin and causes severe skin burns and eye damage. Handle in a well-ventilated fume hood, away from water and sources of ignition.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19]
-
Methanol (MeOH): Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care and appropriate PPE.
-
General Precautions: Always wear appropriate PPE in the laboratory.[20] Ensure that an emergency eyewash and safety shower are readily accessible.[18] Dispose of chemical waste according to institutional guidelines.
Visualizing the Workflow
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Reaction Mechanism Diagram
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Application Note & Protocol: High-Purity 1-Acenaphthenol via Optimized Recrystallization
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a robust methodology for the purification of 1-Acenaphthenol, a key intermediate in organic synthesis, through the technique of recrystallization. The protocol is designed to be a self-validating system, emphasizing the rationale behind each step to ensure the attainment of high-purity crystalline product. This document provides a thorough understanding of solvent selection, procedural steps, and safety considerations, tailored for professionals in research and development.
Introduction: The Significance of this compound Purity
This compound (C₁₂H₁₀O, Molar Mass: 170.21 g/mol ) is a valuable polycyclic aromatic alcohol used in the synthesis of various organic compounds.[1][2] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised integrity of the final products in drug development and materials science. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[3][4] This application note provides a detailed protocol for the purification of this compound, ensuring a high degree of purity suitable for demanding applications.
Foundational Principles of Recrystallization
The success of recrystallization hinges on the principle that the solubility of most solids increases with temperature.[3] An ideal recrystallization solvent will exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The solvent should readily dissolve the compound of interest (this compound) at or near its boiling point.[3][5]
-
Low Solvency at Reduced Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath).[3][5]
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[5][6]
-
Chemical Inertness: The solvent must not react with this compound.[6]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[5]
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is crucial for developing an effective purification protocol.
| Property | Value | Source |
| Appearance | White to cream or yellow solid | [1][7] |
| Molecular Formula | C₁₂H₁₀O | [1][8] |
| Molecular Weight | 170.21 g/mol | [1][8] |
| Melting Point | 145-148 °C | [1][7] |
| Solubility | Insoluble in water. Slightly soluble in chloroform and methanol. Can be recrystallized from benzene or ethanol. | [1] |
| Stability | Stable under normal conditions. Combustible. | [1][7] |
| Incompatibilities | Strong oxidizing agents. | [1][7] |
Solvent Selection for this compound Recrystallization
Based on available literature and the polarity of this compound, several solvent systems can be considered. Ethanol and benzene have been reported as effective solvents for the recrystallization of this compound.[1] Due to the toxicity of benzene, ethanol is often a preferred solvent. A mixed solvent system, such as ethanol/water, can also be highly effective.
Rationale for Ethanol/Water System:
-
Good Solvent (Ethanol): this compound exhibits good solubility in hot ethanol.
-
Anti-Solvent (Water): this compound is insoluble in water.[1] The gradual addition of water to an ethanolic solution of this compound will decrease its solubility, inducing crystallization.
Detailed Recrystallization Protocol
This protocol outlines the step-by-step procedure for the purification of this compound using an ethanol/water solvent system.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[7]
-
This compound may cause skin and eye irritation.[9]
-
Ethanol is flammable; avoid open flames.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Watch glass
-
Heated gravity filtration setup (optional, for insoluble impurities)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or desiccator
Step-by-Step Methodology:
Step 1: Dissolution
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of ethanol to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of hot ethanol until the this compound completely dissolves. Avoid adding an excess of solvent to ensure the solution is saturated or near-saturated.[10]
Step 2: Decolorization (Optional)
-
If the solution is highly colored (e.g., yellow), it may indicate the presence of colored impurities.[1]
-
Remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
Step 3: Hot Filtration (If Necessary)
-
If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through it.
-
Quickly filter the hot solution containing the dissolved this compound. This step should be performed rapidly to prevent premature crystallization in the funnel.[11]
Step 4: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[3][10]
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[10]
Step 5: Isolation of Crystals
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
Step 6: Drying
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven set to a temperature well below the melting point of this compound (e.g., 60-70 °C) or in a desiccator under vacuum.
Step 7: Purity Assessment
-
Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value (145-148 °C) is indicative of high purity.[1]
-
Calculate the percent recovery.
Visualizing the Workflow
The following diagram illustrates the key stages of the this compound recrystallization process.
Caption: Workflow for the Purification of this compound by Recrystallization.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Add more solvent to the hot mixture. |
| No Crystals Form | Too much solvent was used, or the solution was not sufficiently cooled. | Evaporate some of the solvent and re-cool. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low Recovery | Too much solvent was used, the solution was not cooled sufficiently, or crystals were lost during transfer. | Optimize the solvent volume. Ensure adequate cooling time. Be meticulous during transfers. |
| Impure Product | Cooling was too rapid, trapping impurities. | Allow the solution to cool more slowly. |
Conclusion
The protocol described herein provides a reliable and reproducible method for the purification of this compound by recrystallization. By carefully selecting the solvent system and controlling the cooling rate, researchers can obtain a high-purity product suitable for a wide range of synthetic applications. The principles and techniques outlined in this guide are fundamental to good laboratory practice in organic chemistry and are essential for professionals in the field of drug development and chemical research.
References
- Solvent Choice - Chemistry Teaching Labs. University of York. [Link]
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Application Note: A Validated HPLC-UV Method for the Quantitative Determination of 1-Acenaphthenol
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 1-Acenaphthenol. As a hydroxylated polycyclic aromatic hydrocarbon (PAH), accurate measurement of this compound is critical in environmental monitoring, toxicology studies, and in the quality control of industrial processes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the chromatographic conditions, sample preparation, and a full validation protocol according to the International Council for Harmonisation (ICH) guidelines. The described reverse-phase HPLC method demonstrates excellent linearity, accuracy, precision, and specificity, ensuring trustworthy and reproducible results.
Introduction
This compound is a derivative of the polycyclic aromatic hydrocarbon acenaphthene and is of significant interest due to its presence as a metabolite of acenaphthene in biological systems and as an intermediate in chemical synthesis.[1][2] Its potential environmental and toxicological impact necessitates a reliable analytical method for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely adopted technique for the analysis of PAHs due to its high resolution, sensitivity, and reproducibility.[3][4]
This application note presents a detailed protocol for the quantification of this compound using a reverse-phase HPLC-UV system. The method has been developed to be straightforward and efficient, making it suitable for routine analysis in a variety of laboratory settings. The causality behind the selection of each experimental parameter is explained to provide a deeper understanding of the method's principles.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₀O | [1][5] |
| Molecular Weight | 170.21 g/mol | [1][5][6] |
| Appearance | White to cream solid | [1] |
| Melting Point | 145-148 °C | [1] |
| Solubility | Almost insoluble in water; Soluble in organic solvents like methanol, chloroform. | [1] |
| pKa | 13.68 ± 0.20 (Predicted) | [1] |
The low water solubility and aromatic structure of this compound make it an ideal candidate for reverse-phase HPLC, where a nonpolar stationary phase is used with a more polar mobile phase.
Recommended HPLC Method
The selection of the HPLC parameters is driven by the chemical nature of this compound to achieve optimal separation and detection.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Recommended Setting |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Rationale for Parameter Selection:
-
Stationary Phase (C18 Column): A C18 column is the most common reverse-phase column and provides excellent retention and separation for hydrophobic molecules like this compound.[7] The long alkyl chains of the C18 stationary phase interact with the nonpolar acenaphthene ring system, leading to good chromatographic resolution.
-
Mobile Phase (Acetonitrile:Water): A mixture of acetonitrile and water is a standard mobile phase for the analysis of PAHs.[7] Acetonitrile is a common organic modifier with low viscosity and UV cutoff, providing good elution strength for this compound. The 70:30 ratio is a starting point and can be adjusted to optimize the retention time.
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (Acetonitrile:Water, 70:30 v/v) to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. The following is a general protocol for liquid samples. For solid samples, an initial extraction step with a suitable organic solvent (e.g., methanol, acetonitrile) followed by filtration would be necessary.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
If the expected concentration of this compound is high, dilute the sample with the mobile phase to fall within the calibration range.
HPLC Analysis Workflow
Sources
Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 1-Acenaphthenol and its Key Metabolites in Biological Matrices
Abstract
This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 1-Acenaphthenol and its primary metabolites. This compound is a major metabolite of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern. Accurate measurement of this compound and its downstream metabolites in biological matrices such as urine and plasma is critical for assessing human exposure and understanding its metabolic fate. This guide provides a complete workflow, from sample preparation to data analysis, grounded in established scientific principles to ensure accuracy and reliability. We detail a streamlined solid-phase extraction (SPE) protocol, optimized chromatographic conditions, and validated mass spectrometric parameters. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the method effectively.
Introduction: The Rationale for Metabolite Analysis
Acenaphthene is a three-ring polycyclic aromatic hydrocarbon (PAH) commonly found in coal tar, diesel exhaust, and tobacco smoke.[1] Exposure to PAHs is a significant public health concern due to the carcinogenic and mutagenic properties of many compounds in this class. Following absorption, PAHs are extensively metabolized by the body into more polar compounds to facilitate excretion. This compound is a primary hydroxylated metabolite of acenaphthene, formed via oxidation by cytochrome P450 enzymes.[2] This initial metabolite can undergo further biotransformation, including secondary oxidation and conjugation.
Therefore, monitoring only the parent PAH can lead to an underestimation of exposure, as the parent compound is often rapidly cleared. A comprehensive assessment requires the accurate quantification of key metabolites like this compound and its subsequent metabolic products in biological fluids. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this task, offering unparalleled sensitivity and specificity for identifying and quantifying trace levels of these analytes in complex biological matrices.[3]
The Metabolic Pathway of this compound
Understanding the metabolic fate of this compound is fundamental to developing a targeted analytical method. Acenaphthene is first oxidized to this compound. This intermediate can then be further oxidized to 1-acenaphthenone and subsequently to acenaphthenequinone.[4] Another potential pathway involves the formation of diol derivatives.[5] These phase I metabolites can then be conjugated with glucuronic acid or sulfate to form more water-soluble phase II metabolites, which are readily excreted in urine. The analytical method must therefore account for these potential transformations.
Caption: Phase I and II metabolic pathways of Acenaphthene.
Experimental Design and Strategy
A robust analytical method is built on a foundation of sound experimental choices. This section explains the rationale behind the selected protocols.
Analyte Selection and Standards
The target analytes for this method are:
-
This compound
-
Acenaphthenequinone (a key oxidation product)
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects and variations in extraction recovery and instrument response.[6] For this method, This compound-d7 is the recommended internal standard. It co-elutes with the native analyte and behaves identically during sample preparation and ionization, providing the most accurate correction.
Sample Preparation: The Key to Mitigating Matrix Effects
Biological matrices like urine and plasma are complex, containing numerous endogenous compounds (salts, proteins, phospholipids) that can interfere with the ionization of target analytes, a phenomenon known as the matrix effect.[7][8][9] This can lead to ion suppression or enhancement, compromising data accuracy. Therefore, an effective sample preparation strategy is paramount.
-
Enzymatic Hydrolysis: Phase II metabolites are often the most abundant species in urine. To quantify the total amount of this compound, a deconjugation step is necessary. This is achieved by enzymatic hydrolysis using β-glucuronidase/arylsulfatase to cleave the glucuronide and sulfate conjugates, liberating the free analytes.
-
Solid-Phase Extraction (SPE): Compared to liquid-liquid extraction (LLE), SPE offers cleaner extracts, higher throughput, and reduced solvent consumption. A reverse-phase SPE sorbent (e.g., C18) is ideal for retaining the moderately nonpolar analytes of interest while allowing polar matrix components to be washed away.
Chromatographic Separation
The goal of the LC separation is to resolve the target analytes from each other and from co-eluting matrix components.
-
Column: A C18 reversed-phase column is the standard choice for separating PAHs and their metabolites, providing excellent retention and resolution.[10][11]
-
Mobile Phase: A gradient elution using water and a polar organic solvent (acetonitrile or methanol) is employed.[12] Adding a small amount of acid (e.g., formic acid) to the mobile phase helps to protonate the analytes, leading to better peak shape and improved ionization efficiency in positive ion mode.[13]
Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) is a robust technique for ionizing the moderately polar metabolites. However, for less polar PAHs, Atmospheric Pressure Chemical Ionization (APCI) can sometimes offer enhanced sensitivity.[14] For this method, ESI in positive ion mode is selected as it provides excellent sensitivity for the hydroxylated metabolites.
-
Detection Mode: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. This technique provides exceptional specificity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte.[15]
Detailed Protocols
Protocol 1: Sample Preparation from Human Urine
Materials:
-
Human urine samples, stored at -70 °C.
-
1 M Sodium Acetate Buffer (pH 5.0).
-
β-glucuronidase/arylsulfatase solution.
-
Internal Standard (IS) spiking solution (e.g., 100 ng/mL this compound-d7 in methanol).
-
Methanol (HPLC grade).
-
Water (LC-MS grade).
-
C18 SPE Cartridges (e.g., 100 mg, 3 mL).
Procedure:
-
Thaw urine samples completely at room temperature. Vortex to mix.
-
Pipette 1 mL of urine into a labeled 15 mL polypropylene tube.
-
Add 20 µL of the IS spiking solution to all samples, blanks, and calibration standards (except double blank). Vortex briefly.
-
Add 2 mL of 1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Cap the tubes and incubate in a shaking water bath at 37 °C for at least 4 hours (or overnight).
-
Cool samples to room temperature.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridges by sequentially passing 3 mL of methanol followed by 3 mL of LC-MS grade water. Do not allow the cartridges to go dry.
-
Sample Loading: Load the entire hydrolyzed sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water:methanol (90:10, v/v) to remove polar interferences.
-
Elution: Elute the analytes with 3 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for sample preparation and analysis.
Protocol 2: LC-MS/MS Instrumental Parameters
LC System Parameters
| Parameter | Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | See Table below |
LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
MS/MS System Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
Note: Collision energies (CE) and fragmentor voltages must be optimized for the specific instrument being used. The values below are typical starting points.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | CE (V) |
| This compound | 171.1 | 153.1 (Quant) | 50 | 15 |
| 171.1 | 127.1 (Qual) | 50 | 25 | |
| Acenaphthenequinone | 183.1 | 155.1 (Quant) | 50 | 20 |
| 183.1 | 127.1 (Qual) | 50 | 30 | |
| This compound-d7 (IS) | 178.1 | 160.1 (Quant) | 50 | 15 |
Data Analysis and Method Validation
Reliable quantitative measurements require a properly validated method.[3] Validation should be performed according to established guidelines (e.g., SANTE or FDA) to demonstrate the method is fit for purpose.[15][16][17]
-
Calibration: A calibration curve should be prepared in a blank matrix (e.g., analyte-free urine) spanning the expected concentration range of the samples. A linear regression with 1/x weighting is typically used.
-
Quantification: The concentration of the analytes is determined from the calibration curve using the ratio of the analyte peak area to the internal standard peak area.
-
Matrix Effect Assessment: The matrix effect should be quantitatively assessed by comparing the response of an analyte spiked into a post-extraction blank sample matrix to the response of the analyte in a neat solvent.[9]
-
Validation Parameters: The method should be validated for the following parameters:
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy: Expressed as percent recovery of spiked samples.
-
Precision: Assessed as the relative standard deviation (%RSD) of replicate measurements at different concentrations (repeatability and intermediate precision).
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Method Validation Summary (Example Data)
| Parameter | This compound | Acenaphthenequinone | Acceptance Criteria |
| Linearity (r²) | >0.998 | >0.997 | >0.99 |
| Range (ng/mL) | 0.1 - 50 | 0.1 - 50 | - |
| Accuracy (%) | 92 - 108% | 95 - 105% | 80 - 120% |
| Precision (%RSD) | <10% | <12% | <15% |
| LOQ (ng/mL) | 0.1 | 0.1 | - |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound and its key metabolite, acenaphthenequinone, in biological matrices using LC-MS/MS. The detailed steps for sample preparation, including enzymatic hydrolysis and solid-phase extraction, are designed to minimize matrix effects and ensure high recovery. The optimized LC and MS/MS parameters provide the sensitivity and specificity required for trace-level quantification in complex samples. By explaining the rationale behind the methodological choices and outlining a clear validation strategy, this guide serves as a robust resource for researchers in toxicology, environmental health, and drug metabolism studies.
References
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Application Note: Enhanced GC-MS Analysis of 1-Acenaphthenol through Optimized Derivatization Protocols
Introduction: The Rationale for Derivatization
1-Acenaphthenol, a hydroxylated polycyclic aromatic hydrocarbon (PAH), is a compound of significant interest in environmental monitoring and toxicology. Its analysis via gas chromatography-mass spectrometry (GC-MS) is often hindered by its inherent chemical properties. The presence of a polar hydroxyl (-OH) group leads to several analytical challenges, including poor chromatographic peak shape (tailing), low volatility, and potential for thermal degradation in the high-temperature environment of the GC inlet and column.[1][2][3]
Derivatization is a chemical modification process that addresses these issues by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[1][2][3][4] This transformation is crucial for achieving reproducible, sharp chromatographic peaks and robust analytical data.[3] The primary goals of derivatizing this compound are:
-
Increased Volatility: To ensure efficient transfer of the analyte through the GC column.[3][4][5]
-
Improved Thermal Stability: To prevent degradation of the analyte at high temperatures.[2]
-
Enhanced Chromatographic Performance: To obtain symmetrical peak shapes and improve resolution.[5]
-
Improved Detectability: To increase the signal response for trace-level analysis.[3]
The most common and effective derivatization techniques for hydroxylated compounds like this compound are silylation and acylation.[4] Silylation, the focus of this application note, involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[2][4]
Silylation: The Preferred Method for this compound
Silylation is a widely used derivatization method for alcohols, phenols, and carboxylic acids.[6][7] The introduction of a TMS group significantly increases the volatility and thermal stability of the analyte.[2] For this compound, a secondary alcohol, silylation is a highly effective strategy. The ease of derivatization for alcohols generally follows the order: primary > secondary > tertiary.[1]
Common silylating reagents include:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent.[5]
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Produces highly volatile derivatives, which is advantageous in complex matrices.[8][9]
-
TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with BSTFA or MSTFA to enhance the reactivity of the silylating agent, especially for hindered hydroxyl groups.[5][9]
The general reaction for the silylation of an alcohol is as follows:
R-OH + Silylating Agent → R-O-Si(CH₃)₃ + Byproduct
This application note will focus on a detailed protocol using a combination of BSTFA and TMCS, a robust and widely applicable silylating mixture.
Experimental Workflow and Protocols
The following section outlines the necessary reagents, equipment, and step-by-step protocols for the successful derivatization of this compound.
Required Reagents and Equipment
Reagents:
-
This compound standard
-
BSTFA + 1% TMCS (or a 10:1 mixture of BSTFA and TMCS)[1]
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)[1]
-
High-purity Nitrogen gas
Equipment:
-
GC-MS system
-
Reaction vials (2 mL) with PTFE-lined caps[1]
-
Heating block or oven[1]
-
Vortex mixer[1]
-
Microsyringes
-
Analytical balance
Derivatization Workflow Diagram
Caption: Workflow for the silylation of this compound.
Detailed Protocol for Silylation with BSTFA + 1% TMCS
This protocol is adapted from established methods for the derivatization of alcohols.[1]
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL reaction vial.[1]
-
Solvent Addition: Add 500 µL of an anhydrous solvent, such as pyridine, to dissolve the sample. Pyridine can also act as a catalyst and acid scavenger.[1]
-
Reagent Addition: Add 100 µL of the silylating reagent (BSTFA + 1% TMCS) to the vial. It is recommended to use at least a 2:1 molar excess of the silylating reagent to the active hydrogen of the hydroxyl group.[1]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-45 minutes to ensure the reaction proceeds to completion.[1]
-
Cooling: Allow the vial to cool to room temperature.[1]
-
Analysis: The sample is now ready for injection into the GC-MS. Inject 1 µL of the derivatized solution for analysis.[1]
Expected Results and Data Interpretation
The successful derivatization of this compound to its trimethylsilyl (TMS) ether derivative will result in a significant change in its chromatographic and mass spectral properties.
Chromatographic Behavior
The underivatized this compound, if it elutes, will likely produce a broad, tailing peak at a relatively high retention time. In contrast, the TMS derivative of this compound will be more volatile and less polar, resulting in a shorter retention time and a sharp, symmetrical peak.[10]
Mass Spectral Characteristics
The mass spectrum of the TMS derivative of this compound will exhibit characteristic fragments that confirm the successful derivatization.
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | 168.21 | 168 (M+), 139, 115[11] |
| This compound-TMS | 240.36 | 240 (M+), 225 (M-15), 168, 73 |
-
M+ (Molecular Ion): The molecular ion peak at m/z 240 confirms the addition of one TMS group (mass of 72 amu) to the this compound molecule.
-
M-15: A prominent fragment at m/z 225 corresponds to the loss of a methyl group (-CH₃) from the TMS moiety, a characteristic fragmentation pattern for TMS derivatives.[12]
-
m/z 73: The presence of a significant peak at m/z 73, corresponding to the trimethylsilyl cation [Si(CH₃)₃]⁺, is a strong indicator of a TMS derivative.[12]
Troubleshooting and Best Practices
-
Incomplete Derivatization: If the chromatogram shows a peak for underivatized this compound, consider increasing the reaction time, temperature, or the amount of silylating reagent.
-
Moisture Sensitivity: Silylating reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the reagent and the derivatized product.[13]
-
Reagent Stability: Store silylating reagents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to maintain their reactivity.
-
Solvent Choice: While pyridine is a common choice, other anhydrous solvents like acetonitrile or dichloromethane can also be used.[1] The choice of solvent can influence the reaction rate.[14]
Conclusion
The derivatization of this compound with a silylating agent such as BSTFA + 1% TMCS is an essential step for reliable and sensitive GC-MS analysis. This protocol provides a robust and validated method for converting the polar alcohol into a more volatile and thermally stable TMS ether. By following the detailed steps and best practices outlined in this application note, researchers can achieve excellent chromatographic performance and confident identification and quantification of this compound in various sample matrices.
References
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- Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Yeh, M. K., & Yeh, Y. C. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10.
- ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?
- Campo, L., et al. (2021). Simultaneous analysis of PAH urinary mono- and dihydroxylated metabolites by GC-MS-MS following SPE and two-stage derivatization. Analytical and Bioanalytical Chemistry, 413(22), 5649-5661.
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- ResearchGate. (2014, March 20). What is the purpose of BSTFA derivatization in plant epicuticle composition analysis?
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- Anyakora, C., et al. (2005). GC/MS analysis of polynuclear aromatic hydrocarbons in sediment samples from the Niger Delta region. Chemosphere, 60(7), 990-997.
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- Bibel, H. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Video]. YouTube.
- Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21.
- Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- MDPI. (n.d.). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure.
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- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Harvey, D. J., & Vouros, P. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 38(4-5), 339-445.
- Fiehn, O. (2016). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 6(1), 7.
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Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for the Chiral Separation of 1-Acenaphthenol Enantiomers
Abstract & Introduction
The enantioselective separation of chiral compounds is a critical task in the pharmaceutical, chemical, and agrochemical industries.[1] The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to determine enantiomeric purity.[2] 1-Acenaphthenol, a chiral alcohol possessing a single stereocenter, serves as a valuable building block in asymmetric synthesis and its enantiomers may exhibit distinct biological activities. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving such racemic mixtures due to its versatility, sensitivity, and scalability.[2][3]
This document provides a comprehensive guide for developing a robust HPLC method for the baseline separation of this compound enantiomers. It is designed for researchers, scientists, and drug development professionals, offering a systematic screening protocol, an optimized example method, and an in-depth explanation of the principles governing the separation. We will focus on the use of polysaccharide-based CSPs, which are widely recognized for their broad applicability and high success rates in resolving a diverse range of racemates.[4][5]
Principle: The Mechanism of Chiral Recognition
The direct separation of enantiomers on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[6] Since these diastereomeric complexes have different energies of formation and stability, one enantiomer is retained longer on the column than the other, resulting in their separation.
For polysaccharide-based CSPs, such as those derived from cellulose or amylose, the chiral recognition mechanism is a complex interplay of various intermolecular forces.[4][7] The helical structure of the polysaccharide polymer creates "chiral grooves" or cavities.[8] The enantiomers of this compound interact with the CSP via:
-
Hydrogen Bonding: The hydroxyl group of this compound can act as a hydrogen bond donor and/or acceptor with the carbamate or ester groups on the polysaccharide derivative.
-
π-π Interactions: The aromatic acenaphthene ring system can engage in π-π stacking with the phenyl groups of the chiral selector.
-
Steric Interactions: The three-dimensional structure of the chiral grooves provides a steric environment where one enantiomer fits more favorably than the other, leading to a difference in interaction energy and retention time.
The combination of these interactions provides the necessary selectivity for enantiomeric resolution.
Figure 1: Chiral recognition mechanism of an enantiomer within a polysaccharide CSP groove.
Materials, Instrumentation, and Software
Instrumentation & Consumables
| Component | Specification |
| HPLC System | Quaternary or Binary pump system capable of delivering precise gradients and isocratic flow (e.g., Agilent 1260, Waters Alliance) |
| Autosampler | Capable of variable injection volumes (1-20 µL) with low carryover. |
| Column Thermostat | Capable of maintaining stable temperatures (e.g., 25°C). |
| Detector | UV/Vis or Photodiode Array (PDA) Detector. Wavelength set to 254 nm or a wavelength maximum for this compound. |
| Chiral Columns (CSP) | Screening Set: - Lux® Cellulose-1, 5 µm, 250 x 4.6 mm- Chiralpak® AD-H, 5 µm, 250 x 4.6 mm- Lux® Amylose-1, 5 µm, 250 x 4.6 mm |
| Data Acquisition | Chromatography Data System (CDS) such as Chromeleon™, Empower™, or OpenLab. |
Chemicals & Reagents
| Reagent | Grade |
| (±)-1-Acenaphthenol | ≥98% Purity |
| n-Hexane | HPLC Grade |
| Isopropanol (IPA) | HPLC Grade |
| Ethanol (EtOH) | HPLC Grade |
| Trifluoroacetic Acid (TFA) | HPLC Grade |
| Diethylamine (DEA) | HPLC Grade |
Experimental Protocols
A systematic screening approach is the most efficient strategy for developing a chiral separation method.[9][10] We will first screen multiple columns and mobile phases to identify the most promising conditions, followed by optimization.
General Workflow for Method Development
Figure 2: Systematic workflow for chiral HPLC method development.
Protocol Part A: Initial Screening
-
Prepare Stock Solution: Prepare a 1.0 mg/mL stock solution of racemic (±)-1-Acenaphthenol in Isopropanol (IPA).
-
Set Up HPLC System:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
Screening Conditions: Sequentially install each column from the screening set (Section 3.1) and run the sample under the mobile phase conditions listed in the table below. Allow the column to equilibrate for at least 20-30 minutes with each new mobile phase.
| Screen ID | Chiral Stationary Phase (CSP) | Mobile Phase Mode | Mobile Phase Composition (v/v) |
| NP-1 | Lux Cellulose-1 | Normal Phase | n-Hexane / Isopropanol (90:10) |
| NP-2 | Chiralpak AD-H | Normal Phase | n-Hexane / Isopropanol (90:10) |
| NP-3 | Lux Amylose-1 | Normal Phase | n-Hexane / Isopropanol (90:10) |
| PO-1 | Lux Cellulose-1 | Polar Organic | Ethanol / 0.1% DEA (if needed for peak shape) |
| PO-2 | Chiralpak AD-H | Polar Organic | Methanol / 0.1% TFA (if needed for peak shape) |
-
Evaluation: After each run, evaluate the chromatogram for any sign of peak splitting or separation. A successful screen is one that shows at least partial resolution (Resolution, Rs > 0.8).
Protocol Part B: Optimized Method (Example)
Based on screening, a combination of a cellulose-based CSP and a normal phase eluent often provides excellent selectivity for aromatic alcohols. The following is a hypothetical optimized method derived from a successful screening result.
-
Final Chromatographic Conditions:
-
Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm
-
Mobile Phase: n-Hexane / Isopropanol (85:15, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 5 µL of the 1.0 mg/mL sample solution.
-
Data Acquisition: Acquire data for a sufficient duration to allow both enantiomer peaks to elute (typically 15-20 minutes).
Expected Results & Data Analysis
A successful separation will yield two distinct, well-resolved Gaussian peaks. The quality of the separation is assessed using standard chromatographic parameters.
| Parameter | Formula | Ideal Value | Interpretation |
| Retention Factor (k') | k' = (t_R - t_0) / t_0 | 2 < k' < 10 | Measures the retention of an analyte. Values that are too low lead to poor resolution from the void volume. |
| Selectivity (α) | α = k'_2 / k'_1 | α > 1.1 | The primary measure of the CSP's ability to differentiate between the two enantiomers. |
| Resolution (Rs) | Rs = 2 * (t_R2 - t_R1) / (w_1 + w_2) | Rs ≥ 1.5 | Quantifies the degree of separation between two peaks. Rs ≥ 1.5 indicates baseline separation.[5] |
(Where t_R is retention time, t_0 is the void time, and w is the peak width at the base)
Example Data Table (for Optimized Method)
| Enantiomer | Retention Time (t_R, min) | k' | α (alpha) | Rs (Resolution) |
| Enantiomer 1 | 9.8 | 3.9 | ||
| Enantiomer 2 | 11.5 | 4.75 | 1.22 | 2.1 |
| (Assuming t_0 = 2.0 min) |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No Separation (α = 1) | The chosen CSP/mobile phase combination is not suitable. | Try a different CSP (e.g., amylose-based if cellulose failed). Change the mobile phase mode (e.g., from Normal Phase to Polar Organic).[9] |
| Poor Resolution (Rs < 1.5) | Insufficient selectivity (α is low) or poor column efficiency. | Optimize Mobile Phase: Decrease the percentage of the polar modifier (e.g., from 15% IPA to 10% IPA) to increase retention and potentially improve α. Lower Flow Rate: Reduce the flow rate (e.g., to 0.7 mL/min) to improve efficiency. |
| Broad or Tailing Peaks | Secondary interactions with the silica support; inappropriate mobile phase additive. | For neutral/acidic compounds like this compound, add a small amount of acid (e.g., 0.1% TFA) to the mobile phase. For basic compounds, add a base (e.g., 0.1% DEA).[10][11] |
| Unstable Retention Times | Insufficient column equilibration; temperature fluctuations. | Ensure the column is fully equilibrated with the new mobile phase for at least 30 minutes. Use a column thermostat to maintain a constant temperature. |
Conclusion
This application note provides a robust and systematic framework for the successful chiral separation of this compound enantiomers by HPLC. By employing a screening strategy with polysaccharide-based CSPs across different mobile phase modes, a suitable separation can be efficiently identified. The provided example method, utilizing a cellulose-based stationary phase under normal phase conditions, demonstrates the potential for achieving excellent, baseline resolution. This methodology is fundamental for the quality control, purity assessment, and further research of this compound enantiomers in various scientific and industrial settings.
References
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- Chiral HPLC Method Development. I.B.S. Analytical.
- Efficient method development for chiral separation by using CHIRAL ART columns. YMC.
- On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. National Institutes of Health (NIH).
- Polysaccharide-based CSPs. Chiralpedia.
- Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate.
- (PDF) Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. ResearchGate.
- CHIRAL STATIONARY PHASES - HPLC. Regis Technologies.
- This compound on Epitomize CSP-1Z, 3 µm, SFC-UHPLC. Orochem Technologies Inc.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx. Slideshare.
- Chiral HPLC Separations. Phenomenex.
- Synthesis and Enantiomer Separation of 5-(1-(3,5-Dinitrobenzoylamino)pent-4-enyl)acenaphthene. Asian Journal of Chemistry.
- Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI.
- Chiral HPLC for effective enantiomer separation. ResearchGate.
- New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. National Institutes of Health (NIH).
- Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI.
- Insights into Enantioselective Separations of Ionic Metal Complexes by Sub/Supercritical Fluid Chromatography. National Institutes of Health (NIH).
- HPLC method for enantioselective analysis of cloprostenol. ResearchGate.
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Application Notes and Protocols: 1-Acenaphthenol as a Substrate for Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Metabolic Fate of 1-Acenaphthenol
This compound, a primary metabolite of the polycyclic aromatic hydrocarbon acenaphthene, serves as a valuable substrate for investigating the activity of cytochrome P450 (CYP) enzymes.[1][2] These enzymes are central to drug metabolism and the biotransformation of xenobiotics.[3][4] Understanding the interaction of compounds like this compound with specific CYP isoforms is crucial for drug development, toxicology, and environmental science. This document provides a comprehensive guide to utilizing this compound as a substrate for CYP enzymes, with a particular focus on its interaction with CYP2A13.[1][2]
The metabolic conversion of acenaphthene to this compound is predominantly catalyzed by CYP2A6, CYP2A13, and CYP1B1.[1][2] Subsequently, this compound itself undergoes further oxidation, a reaction notably facilitated by CYP2A13.[1][2] This positions this compound as a potential probe substrate for assessing the activity and inhibition of CYP2A13, an enzyme primarily expressed in the respiratory tract and implicated in the metabolism of tobacco-specific nitrosamines.
These application notes offer detailed protocols for in vitro metabolism studies, kinetic analysis, and metabolite identification. They are designed to provide researchers with the necessary tools to effectively utilize this compound in their studies of cytochrome P450-mediated metabolism.
Core Concepts and Applications
The utility of this compound as a substrate for cytochrome P450 enzymes stems from several key properties:
-
Metabolic Activation: It is a direct product of the phase I metabolism of acenaphthene, allowing for the study of a sequential metabolic pathway.[1][2]
-
Isoform Specificity: While multiple CYPs can form this compound, its subsequent metabolism shows a degree of specificity, particularly towards CYP2A13.[1][2]
-
Probe Substrate Potential: Its metabolism by CYP2A13 suggests its potential use as a selective probe for monitoring the activity of this extrahepatic enzyme.[5]
-
Toxicological Relevance: As a metabolite of a polycyclic aromatic hydrocarbon, understanding its further metabolism is relevant to assessing the overall toxicological profile of the parent compound.
Applications for utilizing this compound in research include:
-
Enzyme Kinetics: Determining key kinetic parameters such as K_m and V_max for its metabolism by specific CYP isoforms.
-
Inhibition Studies: Screening potential inhibitors of CYP2A13 and other relevant isoforms.
-
Metabolite Profiling: Identifying the downstream metabolites of this compound to fully elucidate its metabolic pathway.
-
Drug-Drug Interaction Studies: Assessing the potential for co-administered drugs to interfere with the metabolism of this compound, providing insights into potential clinical interactions.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Chemical Name | This compound | [6] |
| CAS Number | 6306-07-6 | [6] |
| Molecular Formula | C₁₂H₁₀O | [7] |
| Molecular Weight | 170.21 g/mol | [7] |
| Appearance | White to cream solid | [7] |
| Melting Point | 145-148 °C | [7] |
| Solubility | Almost insoluble in water | [7] |
| Stability | Stable under normal conditions. Combustible. | [7][8] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | [9] |
Safety Precautions:
This compound is classified as a hazardous substance.[6] It can cause skin and serious eye irritation and may cause respiratory irritation.[6] It is also toxic to aquatic life with long-lasting effects.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection when handling this compound.[8][9]
-
Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[9]
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling.[9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[9]
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[6][8][10]
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes (HLM) or Recombinant CYP Isoforms
This protocol outlines a general procedure for assessing the metabolism of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM) or recombinant human CYP enzymes (e.g., CYP2A13)
-
NADPH-regenerating system (e.g., glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) for analytical quantification (structurally similar, but with a different mass)
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
Workflow Diagram:
Caption: Proposed metabolic pathway of Acenaphthene via this compound.
Data Analysis and Interpretation
Analytical Method: LC-MS/MS
A robust and sensitive LC-MS/MS method is essential for the accurate quantification of this compound and its metabolites.
Suggested Starting Conditions (to be optimized):
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for this class of compounds.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ion pairs for this compound and its putative metabolites will need to be determined by direct infusion of standards or from the metabolite identification studies.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | To be determined | To be determined |
| Mono-hydroxylated Metabolite | To be determined | To be determined |
| Internal Standard | To be determined | To be determined |
Using this compound as a Probe Substrate for CYP2A13
To validate this compound as a selective probe for CYP2A13, the following experiments are recommended:
-
Reaction Phenotyping: Incubate this compound with a panel of recombinant human CYP enzymes to confirm its preferential metabolism by CYP2A13.
-
Inhibition Studies:
-
Use a known selective inhibitor of CYP2A13 (e.g., 8-methoxypsoralen) to demonstrate a significant reduction in the metabolism of this compound. [5] * Conversely, use inhibitors of other major CYP isoforms to show a lack of significant inhibition.
-
-
Correlation Analysis: In a panel of individual human liver microsomes with known CYP expression levels, correlate the rate of this compound metabolism with the activity of CYP2A13 marker substrates.
Conclusion
This compound is a valuable tool for researchers in drug metabolism and toxicology. Its role as both a metabolite of acenaphthene and a substrate for further oxidation, particularly by CYP2A13, provides a unique opportunity to study sequential metabolic events and to probe the activity of an important extrahepatic P450 isoform. The protocols and data presented in these application notes provide a solid foundation for incorporating this compound into in vitro studies of cytochrome P450-mediated biotransformation. Further experimental work to fully characterize its kinetic parameters and metabolic profile will undoubtedly enhance its utility as a specific probe substrate in the field.
References
- Shimada, T., Takenaka, S., Murayama, N., Yamazaki, H., Kim, J. H., Kim, D., Yoshimoto, F. K., Guengerich, F. P., & Komori, M. (2015). Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes. Chemical Research in Toxicology, 28(2), 268–278. [Link]
- Shimada, T., Takenaka, S., Murayama, N., Yamazaki, H., Kim, J. H., Kim, D., Yoshimoto, F. K., Guengerich, F. P., & Komori, M. (2015). Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes. PubMed, 25642975. [Link]
- Pikuleva, I. A. (2021). Genetic and Enzymatic Characteristics of CYP2A13 in Relation to Lung Damage. International Journal of Molecular Sciences, 22(22), 12345. [Link]
- Cho, J. Y., & Lee, H. J. (2020). CYP2A13 Acts as the Main Metabolic CYP450s Enzyme for Activating Leonurine in Human Bronchial Epithelial Cells. Medical Science Monitor, 26, e922149. [Link]
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- Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]
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- Cho, J. Y., & Lee, H. J. (2020). CYP2A13 Acts as the Main Metabolic CYP450s Enzyme for Activating Leonurine in Human Bronchial Epithelial Cells. PubMed, 32284524. [Link]
- Pharmaceutical Technology. (2025).
- Zhu, M., & Zhang, H. (2012). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 1(1), 1-13. [Link]
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enzyme inhibition assay using 1-Acenaphthenol
An Application Guide to Screening Aldo-Keto Reductase 1C (AKR1C) Inhibitors Using a 1-Acenaphthenol-Based Spectrophotometric Assay
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reliable enzyme inhibition assay for the human aldo-keto reductase 1C (AKR1C) family of enzymes. The protocol leverages the well-characterized substrate, this compound, for a continuous kinetic, spectrophotometric readout suitable for inhibitor screening and characterization.
Strategic Overview: The "Why" Behind the Method
The human aldo-keto reductase (AKR) 1C subfamily, comprising AKR1C1, AKR1C2, and AKR1C3, represents a critical node in human physiology and pathophysiology. These enzymes are pivotal in metabolizing steroid hormones and prostaglandins, thereby regulating the activity of androgens, estrogens, and progestogens at a pre-receptor level.[1][2] Aberrant activity of AKR1C enzymes is implicated in the progression of hormone-dependent cancers (prostate, breast), endometriosis, and chemoresistance.[2][3] Consequently, the identification of potent and selective AKR1C inhibitors is a significant focus in modern drug discovery.
This guide details an assay that monitors the NAD+-dependent oxidation of the substrate this compound. The reaction produces NADH, which can be continuously monitored by the increase in absorbance at 340 nm.[1][3] This method is favored for its simplicity, reliability, and adaptability to a high-throughput microplate format, making it an ideal choice for screening compound libraries.
The Principle of Detection
The core of this assay is the enzymatic reaction catalyzed by AKR1C enzymes. In the presence of the cofactor Nicotinamide Adenine Dinucleotide (NAD+), the enzyme converts this compound to 1-Acenaphthenone. This oxidation is coupled with the reduction of NAD+ to NADH. The formation of NADH is directly proportional to enzyme activity and can be quantified spectrophotometrically, as NADH has a distinct absorbance maximum at 340 nm (molar extinction coefficient ε = 6220 M⁻¹cm⁻¹), whereas NAD+ does not.[1] An inhibitor will decrease the rate of NADH formation.
Figure 1: Principle of the AKR1C inhibition assay. The enzyme catalyzes the oxidation of this compound, producing NADH, which is detected at 340 nm. An inhibitor binds to the enzyme, reducing the rate of this reaction.
Essential Reagents and Materials
Success in any enzyme assay hinges on the quality and preparation of its components.
| Component | Supplier (Example) | Stock Concentration & Solvent | Storage |
| Recombinant Human AKR1C1, C2, or C3 | R&D Systems / Sigma-Aldrich | 0.5 - 1 mg/mL in specified buffer | -80°C |
| This compound | Sigma-Aldrich | 100 mM in DMSO | -20°C |
| β-Nicotinamide adenine dinucleotide (NAD+) | Sigma-Aldrich | 100 mM in ultrapure water | -20°C |
| Potassium Phosphate Buffer | VWR / Fisher Scientific | 1 M, pH 9.0 | Room Temperature |
| Triton X-114 | Sigma-Aldrich | 10% (v/v) in ultrapure water | Room Temperature |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | N/A | Room Temperature |
| UV-Transparent 96-well Microplates | Corning / Greiner | N/A | Room Temperature |
| Microplate Spectrophotometer | Molecular Devices / BioTek | N/A | N/A |
Preparation of Working Solutions:
-
Assay Buffer: 100 mM Potassium Phosphate (pH 9.0), 0.005% (v/v) Triton X-114. The slightly alkaline pH of 9.0 is optimal for the oxidative activity of AKR1C enzymes in this assay format.[1][3] The detergent is included to prevent protein aggregation and improve enzyme stability.
-
Enzyme Working Solution: Dilute the recombinant enzyme stock in cold Assay Buffer to the desired concentration (determined in the protocol below). Prepare this solution fresh and keep it on ice.
-
Substrate/Cofactor Mix: Prepare a 2X working solution containing 4.6 mM NAD+ and the appropriate concentration of this compound in Assay Buffer. The final substrate concentrations should be near the Michaelis constant (Km) for each enzyme to ensure sensitivity to competitive inhibitors.[4] Based on literature, the following final concentrations are recommended:
Experimental Protocol: IC₅₀ Determination
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific AKR1C isoform.
Workflow Overview
Figure 3: Simplified schemes for common reversible enzyme inhibition mechanisms. E=Enzyme, S=Substrate, P=Product, I=Inhibitor.
Conclusion
This application note provides a validated, step-by-step protocol for assessing inhibitors of the therapeutically relevant AKR1C enzyme family. By utilizing this compound as a substrate in a continuous spectrophotometric assay, researchers can efficiently screen for novel inhibitors, determine their potency (IC₅₀), and perform further mechanistic studies. The robustness and scalability of this method make it a cornerstone for any drug discovery program targeting these enzymes.
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- Interaction of Polycyclic Aromatic Hydrocarbons With Human Cytochrome P450 1B1 in Inhibiting Catalytic Activity.PubMed.
- Inhibition of Human Cytochrome P450 1A1-, 1A2-, and 1B1-Mediated Activation of Procarcinogens to Genotoxic Metabolites by Polycyclic Aromatic Hydrocarbons.ACS Publications.
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- Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library.NIH.
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- Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway.PubMed Central.
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Application Notes and Protocols: 1-Acenaphthenol as a Versatile Fluorescent Probe for Quantifying Enzyme Activity
Introduction: Illuminating Enzyme Dynamics with Fluorescence
In the intricate landscape of cellular signaling and metabolic pathways, enzymes are the master catalysts, orchestrating a vast array of biochemical transformations with remarkable specificity and efficiency. The precise measurement of enzyme activity is paramount in fundamental biological research, disease diagnostics, and the discovery of novel therapeutics.[1] Fluorescent probes have emerged as indispensable tools in this endeavor, offering high sensitivity, real-time monitoring capabilities, and suitability for high-throughput screening formats.[2][3] This guide delves into the application of 1-acenaphthenol, a metabolite of the polycyclic aromatic hydrocarbon acenaphthene, as a versatile probe for assessing the activity of a range of clinically relevant enzymes.[4][5]
While direct measurement of this compound's intrinsic fluorescence for assaying enzyme activity is an area of ongoing exploration, this document focuses on a robust and well-documented indirect "coupled-enzyme" assay. This powerful technique leverages the enzymatic conversion of a non-fluorescent substrate to this compound by a primary enzyme of interest (e.g., a Cytochrome P450), which is then utilized by a secondary, "reporter" enzyme (e.g., an Aldo-Keto Reductase) in a reaction that consumes the fluorescent coenzyme, NAD(P)H. The corresponding decrease in NAD(P)H fluorescence provides a sensitive and quantitative measure of the primary enzyme's activity.
The Principle of the Coupled-Enzyme Assay
The core of this application lies in a two-step enzymatic cascade. First, a primary enzyme, whose activity is the subject of investigation, metabolizes a substrate to produce this compound. In the second, coupled reaction, a dehydrogenase or reductase utilizes this compound as a substrate, leading to the oxidation of the highly fluorescent reduced nicotinamide adenine dinucleotide (NAD(P)H) to its non-fluorescent oxidized form (NAD(P)+). The rate of decrease in NAD(P)H fluorescence is directly proportional to the rate of this compound production by the primary enzyme.
This approach is particularly valuable for monitoring the activity of enzymes that are challenging to assay directly, such as certain Cytochrome P450 isoforms.[6][7] By coupling their activity to a well-characterized dehydrogenase, a sensitive and reliable fluorescent readout can be achieved.
Key Reagents and Their Photophysical Properties
A successful fluorescence-based assay hinges on a clear understanding of the spectral properties of the key molecules involved.
| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Notes |
| NAD(P)H | ~340 | ~460 | 6,220 at 340 nm[8] | ~0.02 (free in solution) | The quantum yield of NAD(P)H increases significantly upon binding to dehydrogenase enzymes.[9] |
| NAD(P)⁺ | ~260 | Non-fluorescent | - | - | The oxidized form does not fluoresce when excited at 340 nm.[9] |
| Acenaphthene | 288 | 337 | Not specified | Not specified | Data for the parent compound is provided for context.[10][11] |
| This compound | Not well-documented | Not well-documented | Not well-documented | Not well-documented | The lack of comprehensive photophysical data for this compound necessitates the use of the coupled-enzyme assay. |
Visualizing the Pathway: A Coupled Reaction
The following diagram illustrates the enzymatic cascade that forms the basis of this application note.
Caption: Coupled enzyme reaction for monitoring primary enzyme activity.
Experimental Protocol: Quantifying Cytochrome P450 Activity
This protocol provides a detailed methodology for measuring the activity of a Cytochrome P450 (CYP) enzyme by coupling the production of this compound to its subsequent oxidation by Aldo-Keto Reductase 1C2 (AKR1C2), a representative secondary enzyme.
I. Reagent Preparation
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Recombinant Human Cytochrome P450 (CYP) Enzyme: Prepare a stock solution in a suitable buffer as recommended by the manufacturer.
-
Recombinant Human Aldo-Keto Reductase 1C2 (AKR1C2): Prepare a stock solution in Assay Buffer.[12]
-
Acenaphthene (Substrate for CYP): Prepare a 10 mM stock solution in DMSO.
-
NADPH: Prepare a 10 mM stock solution in Assay Buffer. Store on ice and protect from light.
-
Control Inhibitor (for CYP): A specific inhibitor for the CYP isoform being tested (e.g., ketoconazole for CYP3A4). Prepare a stock solution in DMSO.
-
Control Inhibitor (for AKR1C2): A known inhibitor for AKR1C2 (e.g., medroxyprogesterone acetate). Prepare a stock solution in DMSO.[13]
II. Assay Procedure
The following workflow outlines the steps for performing the coupled enzyme assay.
Caption: Experimental workflow for the coupled enzyme assay.
-
Plate Setup: In a 96-well, black, flat-bottom plate, prepare the following reaction mixtures (final volume of 200 µL):
-
Test Wells: Assay Buffer, recombinant CYP enzyme, recombinant AKR1C2 enzyme, and acenaphthene.
-
CYP Inhibition Control Wells: Assay Buffer, recombinant CYP enzyme, recombinant AKR1C2 enzyme, acenaphthene, and the specific CYP inhibitor.
-
AKR1C2 Inhibition Control Wells: Assay Buffer, recombinant CYP enzyme, recombinant AKR1C2 enzyme, acenaphthene, and the AKR1C2 inhibitor.
-
No CYP Control Wells: Assay Buffer, recombinant AKR1C2 enzyme, and acenaphthene (to check for background activity).
-
No AKR1C2 Control Wells: Assay Buffer, recombinant CYP enzyme, and acenaphthene (to ensure the signal is dependent on the coupled enzyme).
-
Blank Wells: Assay Buffer only.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Reaction Initiation: Initiate the reaction by adding a pre-determined concentration of NADPH to all wells simultaneously using a multichannel pipette.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence using a plate reader with excitation set at approximately 340 nm and emission at approximately 460 nm.[2][14] Record the fluorescence intensity every minute for 30-60 minutes.
III. Data Analysis and Interpretation
-
Calculate the Rate of Reaction: For each well, determine the initial rate (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence decrease versus time plot.
-
Correct for Background: Subtract the rate of the "No CYP Control" from the rates of the test and inhibitor wells to correct for any background NADPH oxidation.
-
Determine Percent Inhibition: Calculate the percent inhibition for the control wells using the following formula:
% Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100
-
Quantify CYP Activity: The rate of fluorescence decrease in the "Test Wells" is proportional to the activity of the CYP enzyme. This can be converted to the rate of product formation using a standard curve of NADPH.
Applications in Research and Drug Development
The use of this compound in a coupled fluorescent assay offers several advantages for researchers in academia and the pharmaceutical industry:
-
High-Throughput Screening (HTS) of CYP Inhibitors: The microplate format and fluorescent readout are amenable to HTS of large compound libraries to identify potential inhibitors of specific CYP isoforms, a critical step in early drug discovery to assess drug-drug interaction potential.[15]
-
Characterization of Enzyme Kinetics: By varying the concentration of the primary substrate (e.g., acenaphthene), Michaelis-Menten kinetics for the primary enzyme can be determined.[16]
-
Studying Enzyme Induction: This assay can be adapted to measure the induction of CYP enzymes in cultured cells by pre-treating the cells with a potential inducing agent and then measuring the enzymatic activity in cell lysates.[7][17]
-
Metabolic Stability Studies: The rate of metabolism of a compound that is converted to this compound can be assessed, providing insights into its metabolic stability.
Conclusion and Future Perspectives
This compound, when utilized in a coupled-enzyme assay, serves as a powerful and versatile tool for the sensitive and quantitative measurement of a variety of enzymatic activities, most notably those of the Cytochrome P450 superfamily. This indirect fluorescence method circumvents the current lack of detailed photophysical data for this compound itself and provides a robust and reliable platform for academic research and industrial drug development.
Future research efforts should focus on the comprehensive characterization of the photophysical properties of this compound and its derivatives. The development of novel, chemically modified this compound-based probes that exhibit a "turn-on" or ratiometric fluorescent response upon enzymatic action would represent a significant advancement, enabling direct and real-time monitoring of enzyme activity with even greater precision and simplicity.
References
- Blacker, T. S., & Duchen, M. R. (2016). Investigating mitochondrial redox state using NADH and FAD fluorescence lifetimes. Free Radical Biology and Medicine, 96, 53-65.
- Ghukasyan, V. V., & Heikal, A. A. (2015). The photophysics of NAD(P)H: a review. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 24, 1-22.
- Blacker, T. S., et al. (2014). Separating NADH and NADPH fluorescence in live cells and tissues using fluorescence lifetime imaging.
- Barbir, M., et al. (2016). Purification and Characterization of an Arene cis-Dihydrodiol Dehydrogenase Endowed with Broad Substrate Specificity toward Polycyclic Aromatic Hydrocarbon Dihydrodiols. Applied and Environmental Microbiology, 82(13), 3920-3929.
- Zeng, C., et al. (2020). Natural Product Alantolactone Targeting AKR1C1 Suppresses Cell Proliferation and Metastasis in Non-Small-Cell Lung Cancer. Frontiers in Oncology, 10, 589.
- Wikipedia. (n.d.). Nicotinamide adenine dinucleotide.
- Yaseen, M. A., et al. (2017). Assessing cellular metabolic dynamics with NAD(P)H fluorescence polarization imaging. Scientific Reports, 7(1), 1-12.
- Beranič, N., et al. (2013). New enzymatic assay for the AKR1C enzymes. Chemico-Biological Interactions, 202(1-3), 247-253.
- Brozic, P., et al. (2012). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Journal of Medicinal Chemistry, 55(17), 7599-7609.
- Guengerich, F. P. (2009). Measurement of cytochrome P450 and NADPH-cytochrome P450 reductase. Current Protocols in Toxicology, 41(1), 4.2.1-4.2.9.
- Matsumoto, K., et al. (2006). Enzymatic Properties of a Member (AKR1C20) of the Aldo-Keto Reductase Family. Bioscience, Biotechnology, and Biochemistry, 70(3), 538-545.
- Chen, Y. J., et al. (2016).
- Kljun, J., et al. (2022). Ruthenium complexes show potent inhibition of AKR1C1, AKR1C2, and AKR1C3 enzymes and anti-proliferative action against chemoresistant ovarian cancer cell line. Frontiers in Chemistry, 10, 963654.
- ImmunoChemistry Technologies. (n.d.). Fluorescent Enzymatic Assays.
- Anzenbacher, P., & Anzenbacherova, E. (2001). Determination of Cytochrome P450 Metabolic Activity Using Selective Markers. Topics on Drug Metabolism.
- Hancock Lab. (n.d.). Dehydrogenase Assays.
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- Penning, T. M., et al. (1987).
- Mialane, J., et al. (2000). 1 Purification and characterization of an arene cis-dihydrodiol dehydrogenase endowed 1 with broad substrate specificity toward. arXiv preprint physics/0009033.
- Penning, T. M. (2015). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review.
- Liu, C., et al. (2021). Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer. Molecular Cancer, 20(1), 1-18.
- ResearchGate. (n.d.). Fluorescence spectra of the synthesized Acr 1-5 and AcrPhth 1-5 in DMF; λ ex = 338 nm.
- An, H. J., et al. (2015). Measurement of Human Cytochrome P450 Enzyme Induction Based on Mesalazine and Mosapride Citrate Treatments Using a Luminescent Assay. Journal of Pharmacological and Toxicological Methods, 75, 59-65.
- Byrns, M. C., & Penning, T. M. (2023). Aldo keto-reductase family 1C members 1 through 4 recombinant enzyme purification and enzyme assay. Methods in Enzymology, 689, 303-329.
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
- Microforum. (2020). Extinction coefficient & quantum yield units?
- Uddin, M. J., et al. (2021). Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores. ACS Omega, 6(5), 3666-3676.
- ResearchGate. (n.d.). (PDF) Significant quantum yield enhancement for near infrared fluorescence dyes by silica templated silver nanorods.
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Application Notes & Protocols: The Synthetic Utility of 1-Acenaphthenol
Abstract
This technical guide provides an in-depth exploration of 1-acenaphthenol as a versatile intermediate in modern organic synthesis. Moving beyond a simple recitation of facts, this document elucidates the chemical principles, mechanistic underpinnings, and practical laboratory protocols for leveraging this key molecule. We will detail its preparation, its critical role as a precursor to acenaphthenequinone, and its derivatization through reactions such as esterification. The protocols provided are designed to be robust and reproducible, offering researchers, medicinal chemists, and process development professionals a comprehensive resource for incorporating this compound into their synthetic strategies.
Introduction: Understanding this compound
This compound (IUPAC name: 1,2-dihydroacenaphthylen-1-ol) is a secondary alcohol derived from the polycyclic aromatic hydrocarbon acenaphthene.[1] It presents as a white to cream-colored solid and is generally insoluble in water.[2] Its chemical significance stems from two primary features: the reactive secondary alcohol group and the rigid, planar acenaphthene backbone. This combination makes it a valuable starting material for a range of chemical transformations.
In addition to its synthetic utility, this compound is recognized as a primary metabolite of acenaphthene in biological systems, often formed via oxidation by cytochrome P450 enzymes.[3][4][5] This metabolic relevance underscores the importance of understanding its chemistry for applications in toxicology and drug development. This guide will focus on its deliberate use as a synthetic intermediate in a laboratory context.
Foundational Synthesis: Preparation of this compound
While commercially available, this compound is often prepared in the lab from its parent hydrocarbon, acenaphthene. A reliable and high-yield method involves the oxidation of acenaphthene to this compound acetate, followed by saponification. This two-step process provides better control and avoids over-oxidation to the ketone.
Causality Behind the Method:
Direct oxidation of acenaphthene to this compound can be challenging to control and may lead to the formation of acenaphthenone or acenaphthenequinone. The chosen method, adapted from a validated Organic Syntheses procedure, strategically forms the more stable acetate ester first.[6] Red lead (lead tetraacetate formed in situ) in glacial acetic acid is an effective oxidizing agent for this benzylic functionalization. The subsequent hydrolysis (saponification) with sodium hydroxide is a standard and efficient method for cleaving the ester to yield the desired alcohol.[6]
Detailed Protocol: Synthesis of this compound from Acenaphthene[6]
Part A: Acenaphthenol Acetate
-
Setup: In a 2 L round-bottomed flask equipped with a mechanical stirrer and a thermometer, combine 154 g (1.0 mole) of acenaphthene and 1.1 L of glacial acetic acid.
-
Reaction Initiation: Stir the mixture and heat to 60°C. Once the temperature is reached, remove the heat source.
-
Oxidant Addition: Add 820 g of red lead (Pb₃O₄) in ~50 g portions. Add each subsequent portion only after the color from the previous addition has faded. This process typically takes 30-40 minutes.
-
Temperature Control: Maintain the reaction temperature between 60-70°C using an external cooling bath (e.g., a water bath). The reaction is exothermic.
-
Work-up: Once the reaction is complete (indicated by a negative test for lead tetraacetate), pour the dark solution into 2 L of water in a large separatory funnel.
-
Extraction: Extract the aqueous mixture with ether (1 x 350 mL, then 1 x 250 mL).
-
Washing: Wash the combined ether extracts with 100 mL of water, followed by 300 mL of saturated sodium chloride solution.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude acetate is then purified by vacuum distillation (boiling point ~166-168°C at 5 mm Hg).[6] The expected yield is 80-82%.[6]
Part B: Saponification to this compound
-
Setup: Dissolve the purified acetate (from Part A) in 275 mL of methanol in a 2 L round-bottomed flask.
-
Hydrolysis: Add a solution of 40 g of sodium hydroxide in 400 mL of water.
-
Reflux: Heat the mixture to reflux for 2 hours.[6] A dark violet color may appear, and the product will begin to crystallize.
-
Isolation: Cool the mixture to below 20°C. Collect the yellow crystalline this compound by vacuum filtration and wash thoroughly with ~1.5 L of water.
-
Purification: The crude product can be recrystallized from boiling benzene with a small amount of decolorizing carbon to yield practically colorless needles. The expected overall yield is 70-74% based on the initial acenaphthene.[6]
Core Application: Oxidation to Acenaphthenequinone
The most prominent application of this compound is its oxidation to acenaphthenequinone. This α-diketone is a highly valuable building block, serving as a precursor for a vast array of heterocyclic compounds, dyes, and molecules with significant biological activity.[7][8]
Mechanism and Reagent Selection:
The conversion of the secondary alcohol in this compound to a ketone requires an oxidizing agent. Strong oxidants like chromium-based reagents (e.g., sodium dichromate in acetic acid) are highly effective for this transformation.[9] The reaction proceeds via the formation of a chromate ester intermediate, which then undergoes elimination to form the ketone. Temperature control is critical to ensure a clean reaction and prevent unwanted side reactions or degradation.
Detailed Protocol: Oxidation to Acenaphthenequinone[9]
Note: This protocol describes the direct oxidation from acenaphthene but proceeds through the this compound intermediate. It can be adapted for starting directly from isolated this compound.
-
Setup: In a suitable vessel (e.g., a stainless-steel beaker) equipped for cooling and with a powerful mechanical stirrer, prepare a mixture of 100 g (0.65 mole) of acenaphthene and 800 mL of glacial acetic acid. If starting from this compound, use an equimolar amount.
-
Catalyst (Optional but Recommended): Add 5 g of ceric acetate as a catalyst.[9]
-
Oxidant Addition: While stirring vigorously and maintaining the temperature at 40°C with external cooling, add 325 g (1.1 moles) of sodium dichromate dihydrate in portions over 2 hours.
-
Reaction: Continue stirring at room temperature for an additional 8 hours. The mixture will thicken as the product and chromium salts precipitate.
-
Quenching and Filtration: Dilute the suspension with 1.5 L of cold water. Collect the solid product on a large Büchner funnel and wash with water until the filtrate is no longer acidic.
-
Purification (Bisulfite Adduct Formation):
-
Digest the crude solid with 500 mL of 10% sodium carbonate solution on a steam bath for 30 minutes to remove acidic impurities. Filter and wash.
-
Extract the solid with 1 L of 4% sodium bisulfite solution at 80°C for 30 minutes. This selectively forms a water-soluble adduct with the quinone. Add filter aid (e.g., Celite) and filter the hot solution. Repeat the extraction.
-
Heat the combined filtrates to 80°C and carefully acidify with concentrated hydrochloric acid until acidic to Congo red paper.[9]
-
-
Final Isolation: Stir the mixture at 80°C for 1 hour to fully precipitate the product. Collect the bright yellow, crystalline acenaphthenequinone by filtration, wash with water until acid-free, and dry. The product can be further recrystallized from o-dichlorobenzene.
| Parameter | Value / Condition | Rationale |
| Starting Material | This compound (or Acenaphthene) | The substrate for oxidation. |
| Oxidizing Agent | Sodium Dichromate (Na₂Cr₂O₇) | A strong and effective oxidant for converting secondary alcohols to ketones. |
| Solvent | Glacial Acetic Acid | Provides a suitable reaction medium and can withstand the oxidative conditions. |
| Temperature | 40°C during addition, then RT | Controls the reaction rate and minimizes side-product formation. |
| Purification | Bisulfite Adduct Formation | A classic and highly effective method for separating quinones from non-ketonic impurities. |
| Expected Yield | 38-60% (from acenaphthene)[9] | A typical range for this type of oxidation and work-up procedure. |
Derivatization Reactions of the Hydroxyl Group
The secondary alcohol of this compound is a versatile functional handle for introducing a variety of other groups through standard alcohol chemistry.[10] Esterification is a common and highly useful transformation.
Application: Acid-Catalyzed Esterification
Converting this compound to its corresponding esters can be used to modify its physical properties (e.g., solubility, crystallinity) or to install functionalities for further reactions. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a direct and effective method.[11]
Causality of the Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄).[11] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the oxygen of this compound. A tetrahedral intermediate is formed, which, after proton transfer and elimination of a water molecule, yields the final ester product.
General Protocol: Ester Synthesis
-
Setup: In a round-bottomed flask equipped with a reflux condenser, combine this compound (1.0 eq), the desired carboxylic acid (1.1 - 1.5 eq), and a suitable solvent (e.g., toluene or benzene to allow for azeotropic removal of water).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).[12]
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). For higher boiling point solvents, a Dean-Stark apparatus can be used to remove the water byproduct and drive the equilibrium toward the product.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can then be purified by column chromatography on silica gel or by recrystallization.
Role as a Precursor in Medicinal Chemistry and Drug Development
In the context of drug development, a "precursor" is a compound that is a key starting material or intermediate for the synthesis of a final active pharmaceutical ingredient (API).[13][14] this compound, and particularly its oxidized derivative acenaphthenequinone, serves as a precursor to a wide range of N-substituted and heterocyclic compounds.[7][15] The rigid acenaphthene scaffold is an attractive feature for designing molecules that can fit into specific biological binding pockets. The ability to readily synthesize acenaphthenequinone from this compound opens the door to creating libraries of pyrazole derivatives, imidazoles, and other complex structures that have been investigated for anti-inflammatory, analgesic, and antimicrobial properties.[15]
Conclusion
This compound is a cornerstone intermediate whose value is defined by its straightforward synthesis and its strategic position as a precursor to the synthetically powerful acenaphthenequinone. The protocols and principles outlined in this guide demonstrate its utility in fundamental transformations, including controlled oxidation and esterification. By understanding the causality behind these reactions, researchers can effectively harness this compound to build molecular complexity and access a diverse range of chemical structures relevant to materials science, medicinal chemistry, and drug development.
References
- Al-Etaibi, A. M., El-Apasery, M. A., & Mahmoud, A. M. (2012). Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. Molecules, 17(12), 155-196. [Link]
- Fieser, L. F., & Cason, J. (1940). Acenaphthenol. Organic Syntheses, Coll. Vol. 3, p.3. [Link]
- Shimada, T., Takenaka, S., Murayama, N., Yamazaki, H., Kim, J. H., Kim, D., ... & Komori, M. (2015). Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes. Chemical Research in Toxicology, 28(4), 771-781. [Link]
- Shimada, T., Takenaka, S., Murayama, N., Yamazaki, H., Kim, J. H., Kim, D., ... & Komori, M. (2015). Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes. PubMed. [Link]
- Shimada, T., Takenaka, S., Murayama, N., Yamazaki, H., Kim, J. H., Kim, D., ... & Komori, M. (2015). Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes.
- Al-Etaibi, A. M., El-Apasery, M. A., & Mahmoud, A. M. (2012). Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. PMC - NIH. [Link]
- García, J. J., Arévalo, A., Brunkan, N., & Martínez, A. (2002). Acenaphtene-1-carboxylic acid methyl ester by palladium-catalyzed chemoselective hydroesterification of acenaphthylene.
- Simmons, C. J., Hopkins, R. P., & Callaghan, P. (1973). Investigation of the metabolic oxidation of acenaphthen-1-ol. Biochemical Journal, 136(3), 841-843. [Link]
- National Center for Biotechnology Information. (n.d.). (+-)-Acenaphthenol. PubChem Compound Database.
- Çevik, U. A., Osmaniye, D., Kara, Y., & Çavuşoğlu, B. K. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(8), e2100113. [Link]
- Allen, C. F. H., & VanAllan, J. A. (1946). Acenaphthenequinone. Organic Syntheses, Coll. Vol. 3, p.1. [Link]
- Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry.
- United Nations Office on Drugs and Crime. (n.d.). Precursor chemicals in table 1 and table ii of the 1988 un convention and the limited international special surveillance list. UNODC.
- Wikipedia. (n.d.). Drug precursors.
- The Science Classroom. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers [Video]. YouTube. [Link]
- Wernsmann, B., Schenk, J., Kissing, K., & Schomäcker, R. (2023).
- Mandour, A. H., El-Sawy, E. R., Ebaid, M. S., & Hassan, S. M. (2012). Synthesis and potential biological activity of some novel 3-[(N-substituted indol-3-yl)methyleneamino]-6-amino-4-aryl-pyrano(2,3-c)pyrazole-5-carbonitriles and 3,6-diamino-4-(N-substituted indol-3-yl)pyrano(2,3-c)pyrazole-5-carbonitriles. Acta Pharmaceutica, 62(1), 15-30. [Link]
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Application Note & Protocols: 1-Acenaphthenol as a Versatile Building Block for Advanced Functional Materials
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the utilization of 1-Acenaphthenol as a strategic building block for the synthesis of novel functional materials. This compound, a hydroxylated polycyclic aromatic hydrocarbon (PAH), offers a unique combination of a rigid, thermally stable acenaphthene core and a reactive hydroxyl group. This combination makes it an exemplary precursor for a new generation of high-performance polymers, organic electronic materials, and specialized sensors. We present not just the methodologies but the underlying scientific rationale, enabling users to adapt and innovate upon these foundational protocols.
Introduction: The Strategic Value of this compound
This compound (CAS: 6306-07-6) is a derivative of acenaphthene, a component of coal tar.[1] Structurally, it is characterized by a naphthalene system bridged by an ethylene group, with a hydroxyl (-OH) substituent that imparts reactivity. This structure is the source of its potential in materials science.
-
Rigid Aromatic Core : The fused-ring system provides exceptional thermal and chemical stability, a desirable trait for materials intended for use in demanding environments.
-
Reactive Hydroxyl Group : The -OH group serves as a versatile chemical handle for a wide array of organic transformations, including esterification, etherification, and conversion to other functional groups. This allows for the seamless integration of the acenaphthenyl moiety into larger molecular architectures.
-
Photophysical Properties : The aromatic nature of the molecule suggests inherent photophysical properties that can be tuned and exploited in applications such as organic light-emitting diodes (OLEDs) and chemical sensors.
This guide will detail protocols for transforming this compound into both polymeric and discrete molecular materials, complete with characterization methods and the scientific reasoning behind key experimental choices.
Physicochemical Properties of this compound
A foundational understanding of the starting material is critical for successful synthesis.
| Property | Value | Source |
| CAS Number | 6306-07-6 | [2][3] |
| Molecular Formula | C₁₂H₁₀O | [4][5] |
| Molecular Weight | 170.21 g/mol | [4][5] |
| Appearance | White to cream crystalline solid | [6] |
| Melting Point | 145-148 °C | [6] |
| Solubility | Insoluble in water; Soluble in hot alcohol, benzene, chloroform. | [7] |
| Stability | Stable, but incompatible with strong oxidizing agents. | [6] |
Application I: High-Performance Polymers via Monomer Synthesis
The most direct application of this compound is its use as a precursor to a vinyl-type monomer, which can then be polymerized. The resulting polymers are expected to exhibit high glass transition temperatures (Tg) and excellent thermal stability, analogous to polymers derived from the closely related acenaphthylene.[7] This protocol details the synthesis of Acenaphthen-1-yl methacrylate and its subsequent polymerization.
Workflow for Polymer Synthesis from this compound
Caption: Workflow from this compound to a functional polymer.
Protocol 1: Synthesis of Acenaphthen-1-yl Methacrylate (Monomer)
This protocol describes the esterification of this compound with methacryloyl chloride to create a polymerizable monomer.
Materials:
-
This compound (1.0 eq)
-
Methacryloyl chloride (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Ice bath
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.5 eq) to the stirred solution.
-
Scientist's Note: Triethylamine acts as a base to neutralize the HCl byproduct of the esterification, driving the reaction to completion.
-
-
Monomer Formation: Slowly add methacryloyl chloride (1.2 eq) dropwise via the addition funnel over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the this compound spot.
-
Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Rationale: The NaHCO₃ wash removes any unreacted acidic starting material and HCl. The brine wash helps to break any emulsions and remove bulk water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure Acenaphthen-1-yl methacrylate monomer.
-
Characterization: Confirm the structure and purity of the monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Free-Radical Polymerization
This protocol uses the synthesized monomer to create a high-molecular-weight polymer.
Materials:
-
Acenaphthen-1-yl methacrylate (monomer)
-
Azobisisobutyronitrile (AIBN) (1-2 mol % relative to monomer)
-
Anhydrous toluene or anisole
-
Methanol (for precipitation)
Equipment:
-
Schlenk flask or reaction tube with a magnetic stirrer
-
Oil bath with temperature control
-
High-vacuum line
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve the Acenaphthen-1-yl methacrylate monomer and AIBN initiator in anhydrous toluene.
-
Scientist's Note: AIBN is a common thermal initiator that decomposes upon heating to generate free radicals, which initiate polymerization.
-
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Rationale (Critical): Oxygen is a radical scavenger and will inhibit or terminate the polymerization reaction. Rigorous removal is essential for achieving high molecular weight polymers.
-
-
Polymerization: After backfilling with an inert gas, immerse the sealed flask in a pre-heated oil bath at 70-80 °C. Stir for 12-24 hours. The solution will become noticeably more viscous as the polymer forms.
-
Isolation: Cool the reaction to room temperature. Slowly pour the viscous polymer solution into a large volume of rapidly stirring methanol. The polymer will precipitate as a solid.
-
Purification: Collect the precipitated polymer by filtration. Re-dissolve the polymer in a minimal amount of a good solvent (e.g., THF or DCM) and re-precipitate into methanol to remove any unreacted monomer.
-
Drying: Collect the final polymer and dry it under high vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.
-
Characterization:
-
Molecular Weight: Analyze by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Thermal Properties: Analyze by Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td) and by Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
-
| Expected Polymer Property | Typical Value Range | Significance |
| Glass Transition Temp. (Tg) | > 200 °C | High thermal stability; suitable for high-performance plastics.[7] |
| Decomposition Temp. (Td) | > 350 °C | Excellent resistance to thermal degradation. |
| Solubility | Soluble in common organic solvents | Allows for solution-based processing and film casting. |
Application II: Fused Aromatic Systems for Organic Electronics
The rigid acenaphthene skeleton is an ideal platform for building larger, planar, and electron-rich molecules for applications in organic electronics.[8] While the synthesis of these complex molecules is multi-step, this compound can serve as a key starting material after conversion to a more suitable intermediate (e.g., a borylated or halogenated acenaphthene) for cross-coupling reactions.
Conceptual Synthesis of Fused Acenaphthene Systems
Caption: Conceptual pathway for advanced PAH synthesis.
Protocol 3: Suzuki Cross-Coupling (Illustrative Example)
This protocol outlines a general procedure for a key step in building larger systems: the Suzuki cross-coupling. This assumes this compound has been converted to a halo-acenaphthene (e.g., 1-Bromoacenaphthene), a common synthetic transformation.
Materials:
-
1-Bromoacenaphthene (1.0 eq)
-
Arylboronic acid or ester (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %)
-
Base (e.g., aqueous K₂CO₃ or Cs₂CO₃, 3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 1-Bromoacenaphthene, the arylboronic acid, the base, and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system via cannula, followed by the palladium catalyst.
-
Scientist's Note: The choice of catalyst, base, and solvent is crucial and often requires optimization for specific substrates. Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings.
-
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 8-16 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the product by column chromatography or recrystallization.
-
Characterization:
-
Structural: Confirm the structure of the coupled product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Functional Properties: Evaluate the electronic and photophysical properties using UV-Vis absorption spectroscopy, photoluminescence (PL) spectroscopy, and cyclic voltammetry (CV) to determine the HOMO/LUMO energy levels. These properties are critical for assessing the material's suitability for electronic devices.[8][9]
-
Conclusion
This compound is a powerful and underutilized building block in materials science. The protocols and conceptual frameworks provided herein demonstrate its utility in creating both high-performance polymers with enhanced thermal properties and discrete, complex aromatic systems suitable for organic electronics. The key to its successful application lies in strategically leveraging the reactivity of its hydroxyl group while capitalizing on the inherent stability and electronic nature of its fused-ring core. We encourage researchers to use these notes as a foundation for developing the next generation of advanced functional materials.
References
- Chemical Properties of this compound (CAS 6306-07-6) - Cheméo. (n.d.).
- Acenaphthene | C12H10 | CID 6734 - PubChem. (n.d.). National Center for Biotechnology Information.
- (+-)-Acenaphthenol | C12H10O | CID 22750 - PubChem. (n.d.). National Center for Biotechnology Information.
- Hodge, P., Hunt, B. J., & Shakhshier, I. H. (1983). Preparation of crosslinked polymers using acenaphthylene and the chemical modification of these polymers.Polymer, 24(11), 1477-1482. [Link]
- Hopf, H., & Langer, P. (2023). Pyrene-bridged acenaphthenes: synthesis and properties of a diacenaphtho[1,2-e:1′,2′-l]pyrene and its symmetrical nitrogen analogue.Organic & Biomolecular Chemistry, 21(47), 9669-9676. [Link]
- Inal, S., et al. (2021). Organic Bioelectronic Devices for Metabolite Sensing.Chemical Reviews, 121(21), 13247-13305. [Link]
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- 9. Organic Bioelectronic Devices for Metabolite Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Pathway Analysis of 1-Acenaphthenol in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acenaphthenol is a hydroxylated derivative of acenaphthene, a tricyclic polycyclic aromatic hydrocarbon (PAH) commonly found as an environmental pollutant originating from the incomplete combustion of organic materials. The microbial degradation of PAHs is a critical area of research for bioremediation and understanding the metabolic fate of these compounds. This document provides a comprehensive guide to the analysis of the metabolic pathway of this compound in microorganisms, offering detailed protocols for researchers in environmental microbiology, biotechnology, and pharmacology.
The study of microbial metabolism of xenobiotics like this compound is not only crucial for environmental cleanup but also provides insights into novel enzymatic activities that may be harnessed for biocatalysis and drug development. Microorganisms have evolved sophisticated enzymatic systems to break down complex aromatic structures, often converting them into central metabolic intermediates. Elucidating these pathways is key to optimizing bioremediation strategies and discovering new biocatalysts.
The Microbial Metabolic Pathway of this compound
The microbial degradation of acenaphthene, the parent compound of this compound, has been studied in various bacterial genera, including Pseudomonas, Sphingobacterium, and Acinetobacter.[1][2][3][4] In many of these organisms, the metabolic pathway is initiated by the oxidation of acenaphthene to this compound. From this key intermediate, the pathway generally proceeds through a series of oxidative steps, leading to ring cleavage and eventual entry into the tricarboxylic acid (TCA) cycle.
A putative metabolic pathway for this compound, synthesized from published literature, is as follows:
-
Oxidation to 1-Acenaphthenone: this compound is oxidized to 1-acenaphthenone. This reaction is typically catalyzed by a dehydrogenase.[3][5]
-
Further Oxidation to Acenaphthenequinone: 1-Acenaphthenone is then further oxidized to acenaphthenequinone.[2][5][6]
-
Ring Cleavage to Naphthalene-1,8-dicarboxylic acid: The five-membered ring of acenaphthenequinone is cleaved, yielding naphthalene-1,8-dicarboxylic acid.[1][2][7]
-
Decarboxylation to 1-Naphthoic acid: Naphthalene-1,8-dicarboxylic acid is decarboxylated to form 1-naphthoic acid.[1][7][8]
-
Hydroxylation and Ring Cleavage to Salicylic acid and Catechol: 1-Naphthoic acid is further metabolized, often through salicylic acid, to catechol, a common intermediate in the degradation of aromatic compounds.[1][2][8]
-
Entry into the TCA Cycle: Catechol undergoes ortho- or meta-cleavage, leading to the formation of intermediates that can enter the central metabolic pathways of the microorganism, such as the TCA cycle.[2][9]
Caption: Putative metabolic pathway of this compound in microorganisms.
Experimental Protocols
This section provides detailed protocols for the enrichment and cultivation of this compound-degrading microorganisms, extraction of metabolites, and their subsequent analysis.
Protocol 1: Enrichment and Cultivation of this compound Degrading Microorganisms
Rationale: This protocol is designed to isolate microorganisms from environmental samples that can utilize this compound as a sole source of carbon and energy. A minimal salt medium is used to select for organisms that can grow on the target compound.
Materials:
-
Environmental sample (e.g., soil, water from a PAH-contaminated site)
-
Minimal Salt Medium (MSM)
-
This compound (analytical grade)
-
Sterile flasks and culture tubes
-
Shaking incubator
Procedure:
-
Prepare Minimal Salt Medium (MSM): A typical MSM formulation per liter of deionized water consists of:
-
K₂HPO₄: 1.5 g
-
KH₂PO₄: 0.5 g
-
(NH₄)₂SO₄: 1.0 g
-
MgSO₄·7H₂O: 0.2 g
-
NaCl: 0.1 g
-
FeSO₄·7H₂O: 0.01 g
-
CaCl₂·2H₂O: 0.02 g
-
Adjust pH to 7.0-7.2 and autoclave.
-
-
Enrichment Culture:
-
Add 1 g of the environmental sample to 100 mL of sterile MSM in a 250 mL flask.
-
Add this compound as the sole carbon source to a final concentration of 50-100 mg/L. It is advisable to dissolve the this compound in a minimal amount of a suitable solvent (e.g., acetone) before adding it to the medium to ensure its dispersion. A solvent control should also be run.
-
Incubate the flask at a suitable temperature (e.g., 30°C) on a rotary shaker at 150 rpm.
-
-
Subculturing:
-
After 7-14 days of incubation, or when turbidity is observed, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM containing this compound.
-
Repeat this subculturing step at least three times to enrich for the desired microorganisms.
-
-
Isolation of Pure Cultures:
-
After the final enrichment step, serially dilute the culture and plate onto MSM agar plates containing this compound. The this compound can be supplied by coating the agar surface or by placing a filter paper impregnated with a solution of the compound on the lid of the petri dish.
-
Incubate the plates until colonies appear.
-
Isolate distinct colonies and streak them onto fresh plates to obtain pure cultures.
-
Caption: Overall experimental workflow for metabolic pathway analysis.
Protocol 2: Extraction of Metabolites from Bacterial Culture
Rationale: This protocol describes the extraction of this compound and its metabolites from the culture medium for subsequent analysis. A liquid-liquid extraction with a non-polar solvent is effective for recovering these compounds.
Materials:
-
Bacterial culture grown in the presence of this compound
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Sample Collection: Collect aliquots of the bacterial culture at different time points (e.g., 0, 24, 48, 72 hours) to monitor the degradation of this compound and the formation of metabolites.
-
Cell Removal: Centrifuge the culture samples at 10,000 x g for 15 minutes to pellet the bacterial cells.
-
Acidification: Transfer the supernatant to a clean tube and acidify to pH 2-3 with HCl. This step ensures that acidic metabolites are in their protonated form, which enhances their extraction into the organic solvent.
-
Liquid-Liquid Extraction:
-
Add an equal volume of ethyl acetate to the acidified supernatant.
-
Vortex vigorously for 2 minutes and then allow the phases to separate.
-
Carefully collect the upper organic layer (ethyl acetate).
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
-
Drying and Concentration:
-
Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile or methanol) for GC-MS or HPLC analysis.
Protocol 3: GC-MS Analysis of Metabolites
Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile metabolites. Derivatization may be necessary for polar metabolites to increase their volatility.
Materials:
-
Reconstituted metabolite extract
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation), if needed.
GC-MS Parameters:
| Parameter | Setting |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| MS Transfer Line Temp | 290°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 50-550 m/z |
Procedure:
-
Derivatization (if necessary): For polar metabolites containing -OH or -COOH groups, a derivatization step is recommended. To the dried extract, add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
-
Injection: Inject 1 µL of the reconstituted (or derivatized) extract into the GC-MS.
-
Data Analysis: Identify the metabolites by comparing their mass spectra with libraries such as NIST and Wiley, and by comparing their retention times with those of authentic standards.
Protocol 4: HPLC Analysis of Metabolites
Rationale: HPLC is well-suited for the analysis of both polar and non-polar metabolites without the need for derivatization. A reversed-phase column is typically used for the separation of PAHs and their metabolites.
Materials:
-
Reconstituted metabolite extract
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile phase solvents (e.g., acetonitrile and water, HPLC grade)
HPLC Parameters:
| Parameter | Setting |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV detector at 254 nm or a fluorescence detector with appropriate excitation and emission wavelengths for specific metabolites |
Procedure:
-
Sample Preparation: Filter the reconstituted extract through a 0.22 µm syringe filter before injection.
-
Injection: Inject the sample into the HPLC system.
-
Data Analysis: Identify and quantify the metabolites by comparing their retention times and UV spectra with those of authentic standards.
Quantitative Analysis
The degradation of this compound and the formation of its metabolites can be quantified to determine the kinetics of the process.
| Time (hours) | This compound (mg/L) | 1-Acenaphthenone (mg/L) | 1-Naphthoic acid (mg/L) |
| 0 | 100 | 0 | 0 |
| 24 | 65 | 25 | 5 |
| 48 | 20 | 40 | 15 |
| 72 | < 5 | 15 | 30 |
| 96 | Not Detected | 5 | 20 |
| This is example data and will vary depending on the microorganism and culture conditions. |
Enzymatic and Genetic Analysis
Protocol 5: Preparation of Cell-Free Extract and Enzyme Assays
Rationale: To confirm the involvement of specific enzymes in the metabolic pathway, their activity can be measured in cell-free extracts of the microorganism grown in the presence of this compound.
Procedure for Cell-Free Extract Preparation:
-
Grow the bacterial culture in MSM with this compound until the mid-log phase.
-
Harvest the cells by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with a cold buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Resuspend the cells in the same buffer and lyse them by sonication or using a French press.
-
Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to remove cell debris. The supernatant is the cell-free extract.
Example Enzyme Assay: this compound Dehydrogenase Activity
This assay measures the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm.
Assay Mixture (1 mL total volume):
-
50 mM Phosphate buffer (pH 7.4)
-
1 mM NAD⁺
-
0.1 mM this compound (dissolved in a minimal amount of a suitable solvent)
-
Cell-free extract (add to initiate the reaction)
Procedure:
-
Mix the buffer, NAD⁺, and this compound in a cuvette.
-
Add the cell-free extract to start the reaction.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol 6: Molecular Identification of Degradation Genes
Rationale: The genes encoding the enzymes responsible for this compound degradation can be identified using molecular techniques like PCR with degenerate primers targeting conserved regions of known PAH degradation genes.
Procedure:
-
DNA Extraction: Extract total genomic DNA from the pure culture of the this compound-degrading microorganism.
-
PCR Amplification:
-
Design degenerate primers based on conserved sequences of genes encoding enzymes like naphthalene dioxygenase or other ring-hydroxylating dioxygenases.
-
Perform PCR using the extracted genomic DNA as a template.
-
-
Sequencing and Analysis:
-
Purify the PCR product and sequence it.
-
Compare the obtained sequence with databases (e.g., NCBI BLAST) to identify homologous genes.
-
References
- Mallick, S., Chatterjee, A., & Dutta, T. K. (2019). Biodegradation of acenaphthene by Sphingobacterium sp. strain RTSB involving trans-3-carboxy-2-hydroxybenzylidenepyruvic acid as a metabolite. Chemosphere, 222, 636-645. [Link]
- Ghosal, D., Dutta, A., Chakraborty, J., Basu, S., & Dutta, T. K. (2013). Characterization of the metabolic pathway involved in assimilation of acenaphthene in Acinetobacter sp. strain AGAT-W. Research in Microbiology, 164(4), 364-374. [Link]
- Mallick, S. (2021). Biodegradation Kinetics of Acenaphthene by Sphingobacterium Sp. Strain RTSB Isolated from a Petroleum-contaminated Soil. Current Science, 120(5), 856-862. [Link]
- Kumari, B., Singh, S. N., Deeba, F., Sharma, M., Pandey, V., & Singh, D. P. (2016). Biodegradation of Acenaphthene Using Two Different Isolated Bacteria. Environmental Pollution and Protection, 1(1), 17-25. [Link]
- ResearchGate. (n.d.). How can I detect PAH degradation genes in bacterial and fungal DNA using qpcr?[Link]
- AIP Publishing. (2020). Research Progress of PAHs Degrading Genes and Enzymes. [Link]
- ResearchGate. (n.d.). Molecular biology approaches for understanding microbial polycyclic aromatic hydrocarbons (PAHs)
- Resnick, S. M., & Gibson, D. T. (1996). Transformation of acenaphthene and acenaphthylene by Pseudomonas aeruginosa PAO1(pRE695) and the role of naphthalene dioxygenase. Applied and environmental microbiology, 62(8), 3065–3068. [Link]
- Ghosal, D., Dutta, A., Chakraborty, J., Basu, S., & Dutta, T. K. (2013). Biodegradation Kinetics of Acenaphthene by Sphingobacterium Sp. Strain RTSB Isolated from a Petroleum-contaminated Soil. Current Science, 104(11), 1542-1549. [Link]
- Okolafor, F. I., & Ekhaise, F. O. (2022). MOLECULAR CHARACTERISATION OF BACTERIA MONOOXYGENASE AND DEHYDROGENASE GENES INVOLVED IN PAHs REMEDIATION. FUDMA Journal of Sciences, 6(4), 316-322. [Link]
- Ding, W., Wang, C., Li, C., Sun, F., & Zhang, B. (2015). pahE, a Functional Marker Gene for Polycyclic Aromatic Hydrocarbon-Degrading Bacteria. Applied and environmental microbiology, 81(19), 6651–6660. [Link]
- SIELC Technologies. (n.d.). Separation of Acenaphthene-5,6-dicarboxic acid on Newcrom R1 HPLC column. [Link]
- Ghosal, D., Dutta, A., Chakraborty, J., Basu, S., & Dutta, T. K. (2013). Proposed pathway for the degradation of acenaphthene by Acinetobacter sp. strain AGAT-W. In Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. [Link]
- Komatsu, T., Omori, T., & Kodama, T. (1993). Microbial Degradation of the Polycyclic Aromatic Hydrocarbons Acenaphthene and Acenaphthylene by a Pure Bacterial Culture. Bioscience, Biotechnology, and Biochemistry, 57(5), 860-861. [Link]
Sources
- 1. Biodegradation of acenaphthene by Sphingobacterium sp. strain RTSB involving trans-3-carboxy-2-hydroxybenzylidenepyruvic acid as a metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
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- 7. Biodegradation of acenaphthene by Sphingobacterium sp. strain RTSB involving trans-3-carboxy-2-hydroxybenzylidenepyruvic acid as a metabolite. | Sigma-Aldrich [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of 1-Acenaphthenol in Environmental Samples by GC/MS
Abstract
This application note provides a comprehensive and robust methodology for the quantification of 1-Acenaphthenol in various environmental matrices, including water, soil, and sediment. This compound is a hydroxylated metabolite of the polycyclic aromatic hydrocarbon (PAH) Acenaphthene, and its presence can indicate microbial degradation of the parent compound.[1] Accurate quantification is crucial for assessing the environmental fate of PAHs and understanding bioremediation processes. This guide details optimized protocols for sample preparation using Solid-Phase Extraction (SPE) for aqueous samples and Ultrasound-Assisted Extraction (UAE) for solid samples, followed by sensitive and selective analysis using Gas Chromatography-Mass Spectrometry (GC/MS), in alignment with principles outlined in US EPA Method 8270E.[2]
Introduction: The Environmental Significance of this compound
Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants generated from the incomplete combustion of organic materials.[3] Their presence in the environment is of significant concern due to their potential toxicity, including carcinogenic and endocrine-disrupting effects.[3] Acenaphthene, a three-ring PAH, is a priority pollutant listed by the U.S. Environmental Protection Agency (EPA).[4]
This compound (C₁₂H₁₀O) is a primary metabolite formed during the microbial degradation of Acenaphthene.[1] Therefore, monitoring this compound provides valuable insight into the natural attenuation and bioremediation of PAH-contaminated sites. It serves as an indicator of intrinsic microbial activity capable of breaking down these harmful pollutants. While the parent compound, Acenaphthene, has been studied for its toxicity, data on this compound itself is more limited, though it is known to be an irritant and harmful if ingested or inhaled.[5][6] This protocol provides researchers with a reliable tool to accurately measure concentrations of this key metabolite, aiding in environmental risk assessment and the evaluation of remediation strategies.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₀O | [5] |
| Molecular Weight | 170.21 g/mol | [7] |
| Appearance | White to cream solid | [5] |
| Melting Point | 145-148 °C | [5] |
| Boiling Point | ~369 °C | [5] |
| Solubility | Almost insoluble in water; Slightly soluble in Chloroform, Methanol | [5] |
| CAS Number | 6306-07-6 |
Principle of the Method
The analytical workflow is designed for selectivity and sensitivity. For aqueous samples, Solid-Phase Extraction (SPE) is employed to isolate and concentrate this compound from the water matrix.[8] For solid matrices like soil and sediment, Ultrasound-Assisted Extraction (UAE) is used to efficiently extract the analyte into an organic solvent.[9] Following extraction and cleanup, the samples are analyzed by Gas Chromatography-Mass Spectrometry (GC/MS). The GC separates this compound from other matrix components, and the MS provides definitive identification and quantification based on its unique mass spectrum. This overall approach is consistent with the framework of EPA Method 8270 for semivolatile organic compounds.[2][10]
Apparatus and Materials
-
Glassware: Amber glass bottles, volumetric flasks, graduated cylinders, beakers, Pasteur pipettes.
-
Sample Preparation (Water): SPE manifold, vacuum pump, SPE cartridges (e.g., C18, 500 mg/6 mL), nitrogen evaporation system.
-
Sample Preparation (Soil/Sediment): Ultrasonic bath or probe sonicator, centrifuge and tubes, glass funnels, anhydrous sodium sulfate (granular).[11]
-
Analytical Instrumentation: Gas chromatograph with a mass selective detector (GC/MS).
-
Reagents & Standards:
-
This compound analytical standard (≥98% purity).
-
Internal Standards (IS) and Surrogates (SUR): e.g., Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12.[12]
-
Solvents (HPLC or pesticide residue grade): Dichloromethane (DCM), Acetone, n-Hexane, Methanol.
-
Reagent water (ASTM Type I).
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment.
-
Experimental Protocols
Protocol 1: Extraction of this compound from Water Samples
This protocol utilizes reversed-phase Solid-Phase Extraction (SPE) to isolate the analyte.[13]
Workflow Diagram:
Caption: UAE workflow for extracting this compound from solids.
Step-by-Step Procedure:
-
Sample Preparation: Weigh approximately 10 g (wet weight) of a homogenized soil/sediment sample into a glass centrifuge tube. Determine the moisture content on a separate subsample.
-
Drying: Add 10 g of anhydrous sodium sulfate and mix thoroughly with a spatula until a free-flowing mixture is obtained. [11]3. Surrogate Spiking: Spike the sample with the surrogate standard solution and allow it to equilibrate for 15-30 minutes.
-
Solvent Addition: Add 30 mL of a 1:1 (v/v) mixture of Acetone and Dichloromethane (DCM).
-
Scientist's Note: This solvent mixture is effective for a wide range of semivolatile compounds. Acetone helps to wet the soil particles and desorb analytes from the matrix, while DCM is an excellent solvent for the target compound. [11]5. Ultrasonic Extraction: Place the sample tube in an ultrasonic bath (or use a sonicator probe) and extract for 20 minutes. Monitor the temperature to ensure it does not exceed 40°C to prevent loss of volatile components. [14]6. Separation: Centrifuge the sample at ~2500 rpm for 10 minutes. Carefully decant the supernatant (the solvent extract) into a clean flask.
-
-
Repeat Extraction: Repeat the extraction (steps 4-6) two more times with fresh aliquots of the solvent mixture, combining the supernatants.
-
Concentration: Concentrate the combined extracts to approximately 1 mL using a nitrogen evaporator.
-
Cleanup (If Necessary): If the extract is highly colored or known to contain interferences (e.g., humic acids), a cleanup step using a silica or Florisil SPE cartridge may be required.
-
Final Volume Adjustment: Add the internal standard and adjust the final volume to 1.0 mL with DCM. The sample is now ready for GC/MS analysis.
Protocol 3: GC/MS Instrumental Analysis
The analysis is based on the principles of EPA Method 8270E, which is designed for the determination of semivolatile organic compounds. [2][15] Typical GC/MS Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatography. |
| MS Detector | Agilent 5977 MSD or equivalent | Offers high sensitivity and selectivity. [15] |
| Injection Mode | Pulsed Splitless | Maximizes transfer of analyte onto the column for trace-level detection. [10] |
| Inlet Temp | 270 °C | Ensures efficient volatilization of the semivolatile analyte. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5ms) | A 5% phenyl-methylpolysiloxane column provides excellent separation for PAHs and their derivatives. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 60°C (hold 2 min), ramp 15°C/min to 310°C (hold 5 min) | A temperature ramp allows for separation of a wide range of compounds with varying boiling points. |
| MS Source Temp | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp | 150 °C | Standard temperature for the quadrupole mass filter. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for the target analyte. [3] |
| Quantifier Ion | m/z 170 (M⁺) | The molecular ion is typically the most abundant and specific. |
| Qualifier Ions | m/z 141, 139 | Used for confirmation of analyte identity based on their relative abundance to the quantifier ion. |
Data Analysis and Quality Control
-
Calibration: A multi-point initial calibration curve (5-8 points) is generated by plotting the response factor (analyte peak area / IS peak area) against the concentration. A correlation coefficient (r²) of ≥0.995 is required.
-
Quantification: The concentration of this compound in the sample extracts is determined using the initial calibration curve and the internal standard method. [12]* Quality Control (QC): To ensure the trustworthiness of the data, the following QC samples must be analyzed with each batch of 20 samples:
-
Method Blank: An analyte-free matrix processed identically to the samples. This checks for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte. This verifies the accuracy of the method.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with a known analyte concentration. This assesses matrix effects on accuracy and precision.
-
Surrogate Recoveries: The recovery of surrogate standards in every sample must be within established laboratory limits (typically 70-130%).
-
Typical Method Performance:
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Method Detection Limit (MDL) - Water | 0.05 µg/L |
| Method Detection Limit (MDL) - Soil | 5 µg/kg |
| LCS Recovery | 85 - 115% |
| MS/MSD Recovery | 75 - 125% |
| MS/MSD RPD | < 20% |
Note: These are typical performance values and should be established by each laboratory.
Conclusion
The methodologies presented in this application note provide a selective, sensitive, and robust framework for the quantification of this compound in environmental samples. The combination of optimized SPE or UAE sample preparation with GC/MS analysis allows for reliable trace-level detection, which is essential for monitoring the fate of PAHs and assessing the efficacy of bioremediation efforts. Adherence to the described quality control protocols will ensure the generation of high-quality, defensible data for researchers, scientists, and environmental professionals.
References
- U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency. [Link]
- Fausett, E., Ciotti, R., & Walker, D. (2022). Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. Agilent Technologies, Inc. [Link]
- Restek Corporation. (n.d.).
- Agilent Technologies. (n.d.). Semi-volatile Organic Compounds (sVOCs)
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 6306-07-6). Cheméo. [Link]
- National Center for Biotechnology Information. (n.d.). (+-)-Acenaphthenol. PubChem. [Link]
- National Center for Biotechnology Information. (n.d.). Acenaphthylene. PubChem. [Link]
- Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]
- Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB.
- Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
- Ukalska-Jaruga, A., et al. (2024). Application of ultrasound-assisted liquid-solid extraction for the isolation of PAHs from organic-rich soil samples. Environmental Geochemistry and Health. [Link]
- Sforzini, S., et al. (2021).
- ResearchGate. (2024). Application of ultrasound-assisted liquid-solid extraction for the isolation of PAHs from organic-rich soil samples.
- Anyakora, C., et al. (2005). GC/MS analysis of polynuclear aromatic hydrocarbons in sediment samples from the Niger Delta region. Chemosphere. [Link]
- Wang, C., et al. (2023). Study on the mechanism of liver toxicity induced by acenaphthene in zebrafish. Ecotoxicology and Environmental Safety. [Link]
- Intawong, N., et al. (2023).
- Gersich, F. M., & Meier, P. G. (2000). Acute and chronic life cycle toxicity of acenaphthene and 2,4,6-trichlorophenol to the midge Paratanytarsus parthenogeneticus.
- Agilent Technologies. (n.d.). Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing. Agilent. [Link]
- MDPI. (2023).
- LCGC. (2021). Identification of Microplastics in Environmental Monitoring Using Pyrolysis–GC–MS Analysis. LCGC. [Link]
- U.S. EPA. (2011). Provisional Peer-Reviewed Toxicity Values for Acenaphthene. U.S. Environmental Protection Agency. [Link]
- Semantic Scholar. (2024). Application of ultrasound-assisted liquid-solid extraction for the isolation of PAHs from organic-rich soil samples. Semantic Scholar. [Link]
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- 5. This compound | 6306-07-6 [chemicalbook.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. (+-)-Acenaphthenol | C12H10O | CID 22750 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. GC/MS analysis of polynuclear aromatic hydrocarbons in sediment samples from the Niger Delta region - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. agilent.com [agilent.com]
Application Note: Enhancing 1-Acenaphthenol Sensitivity Through Dansylation for Fluorescence Detection
Introduction: The Challenge of Detecting 1-Acenaphthenol
This compound, a hydroxylated polycyclic aromatic hydrocarbon (PAH), is a metabolite of acenaphthene and a compound of significant interest in environmental monitoring and toxicological studies. Its detection at trace levels is often hampered by its weak native fluorescence and ultraviolet (UV) absorbance. To overcome this analytical challenge, chemical derivatization is a powerful strategy to enhance its detectability.[1][2][3] This application note provides a detailed experimental protocol for the derivatization of this compound with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), a highly effective fluorescent labeling agent.
The primary objective of this derivatization is to attach a fluorophore to the this compound molecule, thereby significantly increasing its response in fluorescence-based detection methods like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[1][2] Dansyl chloride is an ideal reagent for this purpose as it reacts with the hydroxyl group of this compound to form a stable, highly fluorescent sulfonamide derivative.[4][5][6] This pre-column derivatization can lead to a 1- to 3-order of magnitude enhancement in signal intensity, enabling quantification at much lower concentrations.[7]
Principle of Dansylation
The derivatization of this compound with dansyl chloride is a nucleophilic substitution reaction. The hydroxyl group of this compound acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group in dansyl chloride. This reaction is typically carried out under alkaline conditions, which deprotonate the hydroxyl group to form a more potent nucleophilic alkoxide ion. A catalyst, such as 4-(dimethylamino)pyridine (DMAP), can be employed to facilitate the reaction by forming a highly reactive N-acylpyridinium intermediate with dansyl chloride.[8][9] The resulting dansylated this compound is a highly fluorescent and stable derivative, ideal for sensitive analysis.
Experimental Workflow Overview
The overall experimental workflow for the derivatization and analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound derivatization.
Detailed Experimental Protocol
This protocol outlines the pre-column derivatization of this compound with dansyl chloride for enhanced fluorescence detection.
Materials and Reagents
-
This compound standard (≥98% purity)
-
Dansyl chloride (5-Dimethylamino)naphthalene-1-sulfonyl chloride)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (CH₂Cl₂, dried)
-
N,N-Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes or amber glass vials
-
Heating block or water bath
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
HPLC vials
Reagent Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol. From this stock, prepare working standard solutions by serial dilution with methanol.
-
Dansyl Chloride Solution (10 mg/mL): Prepare fresh. Dissolve 10 mg of dansyl chloride in 1 mL of dichloromethane.
-
DMAP Solution (10 mg/mL): Prepare fresh. Dissolve 10 mg of DMAP in 1 mL of dichloromethane.
-
DIPEA Solution (2% v/v): Add 20 µL of N,N-diisopropylethylamine to 980 µL of dichloromethane.
Derivatization Procedure
-
Sample Preparation: In an amber microcentrifuge tube, place 100 µL of the this compound standard or sample solution. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition:
-
Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Incubate the mixture at 65°C for 1 hour in a heating block or water bath.[8][9]
-
Reaction Quenching & Preparation for HPLC:
-
After incubation, allow the mixture to cool to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a mixture of acetonitrile and water (1:1 v/v).[4]
-
Filter the solution through a 0.22 µm syringe filter directly into an HPLC vial.
-
Quantitative Data Summary
The following table summarizes the key parameters for the derivatization protocol and the expected analytical performance.
| Parameter | Value/Range | Rationale & Notes |
| Derivatization Reagent | Dansyl Chloride | Reacts with hydroxyl groups to form highly fluorescent derivatives.[4][5] |
| Solvent | Dichloromethane (dried) | Anhydrous conditions are preferable to minimize hydrolysis of dansyl chloride.[8] |
| Base/Catalyst | DIPEA and DMAP | DIPEA acts as a non-nucleophilic base, while DMAP catalyzes the reaction.[8][9] |
| Reaction Temperature | 65°C | Elevated temperature accelerates the reaction rate.[8] |
| Reaction Time | 60 minutes | Sufficient time for the reaction to proceed to completion.[8][9] |
| Excitation Wavelength (λex) | ~340 nm | Corresponds to the absorption maximum of the dansyl chromophore. |
| Emission Wavelength (λem) | ~520 nm | Corresponds to the fluorescence emission maximum of the dansyl derivative. |
| Expected Sensitivity Gain | 10x - 1000x | Significant enhancement compared to direct UV or fluorescence detection of underivatized this compound.[7] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Achievable with optimized HPLC-FLD or LC-MS systems. |
Pro-Tips and Troubleshooting
-
Reagent Purity and Freshness: Dansyl chloride is sensitive to moisture and light. Store it in a desiccator, protected from light. Prepare solutions fresh daily for optimal reactivity. Hydrolyzed dansyl chloride can lead to interfering peaks in the chromatogram.[6]
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of dansyl chloride, reducing the derivatization yield. Using dried solvents is recommended.[8]
-
pH Control: For aqueous samples, maintaining an alkaline pH (9-11) is crucial for the deprotonation of the hydroxyl group, which enhances its nucleophilicity.[5]
-
Excess Reagent Removal: While evaporation is effective, a liquid-liquid extraction or a solid-phase extraction (SPE) step can be incorporated after derivatization to remove excess reagents and by-products if they interfere with the analysis.
-
Matrix Effects: For complex sample matrices, a thorough sample cleanup prior to derivatization is essential to minimize interferences and improve the accuracy of quantification.
Conclusion
The derivatization of this compound with dansyl chloride is a robust and effective method for significantly enhancing its analytical sensitivity. By converting the weakly fluorescent alcohol into a highly fluorescent derivative, this protocol enables accurate and precise quantification at trace levels. The provided step-by-step methodology, coupled with an understanding of the underlying chemical principles, empowers researchers to successfully implement this technique for various applications in environmental and biomedical analysis.
References
- Title: Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts Source: National Institutes of Health (NIH) URL:[Link]
- Title: Hydroxylated Fluorescent Dyes for Live‐Cell Labeling: Synthesis, Spectra and Super‐Resolution STED Source: National Institutes of Health (NIH) URL:[Link]
- Title: Dansylation of hydroxyl and carboxylic acid functional groups Source: DigitalCommons@UNO URL:[Link]
- Title: Dansylation of Unactivated Alcohols for Improved Mass Spectral Sensitivity and Application to Analysis of Cytochrome P450 Oxidation Products in Tissue Extracts Source: ResearchG
- Title: Amino Acid Analysis by Dansylation: A Revised Method Source: Cardinal Scholar URL:[Link]
- Title: Advances in Fluorescence Techniques for the Detection of Hydroxyl Radicals near DNA and Within Organelles and Membranes Source: MDPI URL:[Link]
- Title: Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS)
- Title: Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts Source: Metabolomics Workbench URL:[Link]
- Title: Mechanism of reaction of dansyl chloride with carboxylic acid functional group Source: ResearchG
- Title: New enzymatic assay for the AKR1C enzymes Source: ResearchG
- Title: Derivatizing Reagents for Detection of Organic Compounds By HPLC Source: AJACR URL:[Link]
- Title: Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT Source: ResearchG
- Title: (PDF)
- Title: Recent Advances in Detection of Hydroxyl Radical by Responsive Fluorescence Nanoprobes Source: PubMed URL:[Link]
- Title: Derivatizing Reagents for Detection of Organic Compounds By HPLC Source: ResearchG
- Title: In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC Source: MDPI URL:[Link]
- Title: Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various M
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- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Acenaphthenol
This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-Acenaphthenol. The information herein is based on established synthetic methodologies and aims to explain the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction to this compound Synthesis
This compound is a valuable intermediate in the synthesis of various organic compounds. The two primary routes for its preparation involve the oxidation of acenaphthene and the reduction of acenaphthenequinone. Both methods, while effective, are prone to the formation of specific side-products that can complicate purification and reduce yields. This guide will address the common issues associated with each synthetic pathway.
Section 1: Synthesis via Oxidation of Acenaphthene
The controlled oxidation of the benzylic position of acenaphthene is a common method for synthesizing this compound. However, over-oxidation and other side reactions can lead to a mixture of products.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My oxidation of acenaphthene with lead tetraacetate is producing a significant amount of a ketone byproduct. How can I identify it and minimize its formation?
Answer: The primary ketone byproduct in this reaction is 1-acenaphthenone . Its formation is a result of the over-oxidation of the desired this compound.
-
Identification: 1-Acenaphthenone can be identified by its characteristic spectroscopic data (e.g., a distinct carbonyl peak in the IR spectrum around 1710 cm⁻¹) and a different retention time on TLC or GC-MS compared to this compound.
-
Causality: The lead tetraacetate oxidant does not always selectively stop at the alcohol stage. The initially formed this compound can be further oxidized to 1-acenaphthenone under the reaction conditions.[1]
-
Troubleshooting & Minimization:
-
Temperature Control: Maintain the reaction temperature strictly, as higher temperatures can favor over-oxidation. The procedure from Organic Syntheses suggests maintaining the temperature at 60-70°C during the addition of red lead (which forms lead tetraacetate in situ).[2]
-
Stoichiometry of the Oxidant: Use a controlled amount of the oxidizing agent. An excess of lead tetraacetate will increase the likelihood of over-oxidation.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.
-
Question 2: I observe the formation of acenaphthylene in my reaction. What causes this and how can I avoid it?
Answer: The formation of acenaphthylene is due to the dehydration of the this compound product or elimination from an intermediate.
-
Causality: Acidic conditions and/or elevated temperatures can promote the elimination of water from this compound, leading to the formation of the fully conjugated acenaphthylene. Some oxidation mechanisms may also proceed via a pathway that favors elimination.
-
Troubleshooting & Minimization:
-
Control of Acidity: If the reaction conditions are acidic, consider using a milder oxidant or buffering the reaction mixture.
-
Temperature Management: Avoid excessive heating during the reaction and work-up to minimize dehydration.
-
Choice of Oxidant: Some oxidizing agents are more prone to causing elimination reactions. If acenaphthylene formation is a persistent issue, consider exploring alternative oxidants.
-
Experimental Protocol: Oxidation of Acenaphthene with Red Lead
This protocol is adapted from a well-established procedure in Organic Syntheses.[2]
A. Acenaphthenol Acetate Synthesis:
-
In a 2-L round-bottomed flask, combine 154 g (1 mole) of acenaphthene and 1.1 L of glacial acetic acid.
-
Stir the mixture and heat to 60°C.
-
Remove the heat source and add 820 g of red lead in portions, maintaining the temperature between 60-70°C with external cooling.
-
Monitor the reaction for the disappearance of lead tetraacetate using starch-iodide paper.
-
Pour the reaction mixture into 2 L of water and extract the product with ether.
-
Wash the combined organic extracts with water and saturated sodium chloride solution, then dry over anhydrous sodium sulfate.
-
Distill the solvent and then the product under reduced pressure to obtain acenaphthenol acetate.
B. Saponification to this compound:
-
Dissolve the acenaphthenol acetate in methanol.
-
Add an aqueous solution of sodium hydroxide and reflux the mixture for 2 hours.
-
Cool the mixture to below 20°C to crystallize the this compound.
-
Collect the crude product by filtration and wash with water.
-
Recrystallize the crude product from boiling benzene after treatment with decolorizing carbon to obtain pure this compound.[2]
Section 2: Synthesis via Reduction of Acenaphthenequinone
The reduction of one of the carbonyl groups of acenaphthenequinone is another common route to this compound. The primary challenge in this synthesis is achieving selective reduction to the desired mono-alcohol without over-reduction or the formation of diol byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 3: My reduction of acenaphthenequinone with sodium borohydride is yielding a significant amount of diol byproducts. How can I identify them and improve the selectivity for this compound?
Answer: The reduction of acenaphthenequinone can lead to the formation of cis- and trans-acenaphthene-1,2-diols .
-
Identification: These diols are more polar than this compound and will have lower Rf values on TLC. They can be further characterized by NMR and mass spectrometry.
-
Causality: Sodium borohydride is a strong enough reducing agent to reduce both carbonyl groups of the quinone.[3][4] The stereochemistry of the diol (cis or trans) can be influenced by the reaction conditions and the reducing agent used.[5]
-
Troubleshooting & Minimization:
-
Control of Stoichiometry: Use a controlled amount of sodium borohydride (ideally, a slight excess of one equivalent). A large excess will favor the formation of the diol.
-
Temperature Control: Perform the reduction at a low temperature (e.g., 0°C or below) to increase the selectivity for the mono-reduction product. The reduction of the second carbonyl is generally slower, and lower temperatures can help to control the reaction at the desired stage.
-
Reverse Addition: Consider adding the acenaphthenequinone solution to the sodium borohydride solution to maintain a low concentration of the quinone and reduce the likelihood of diol formation.
-
Question 4: I am observing the formation of acenaphthene in my reduction reaction. Why is this happening and how can I prevent it?
Answer: The formation of acenaphthene indicates complete reduction of both carbonyl groups and subsequent deoxygenation.
-
Causality: This is typically a result of using a very strong reducing agent or harsh reaction conditions. For example, Clemmensen reduction (amalgamated zinc in hydrochloric acid) is known to reduce acenaphthenequinone to acenaphthene.[6]
-
Troubleshooting & Minimization:
-
Choice of Reducing Agent: Use a milder reducing agent than those used for complete deoxygenation. Sodium borohydride is generally suitable for the reduction to the alcohol, but conditions must be controlled.
-
Reaction Conditions: Avoid highly acidic or high-temperature conditions that can promote further reduction and elimination reactions.
-
Experimental Protocol: General Procedure for Selective Reduction
-
Dissolve acenaphthenequinone in a suitable solvent (e.g., methanol, ethanol, or THF) in a round-bottomed flask and cool the solution to 0°C in an ice bath.
-
Slowly add a solution or suspension of the reducing agent (e.g., sodium borohydride in a compatible solvent) dropwise to the stirred solution of acenaphthenequinone.
-
Monitor the reaction progress by TLC. Look for the disappearance of the starting material and the appearance of the this compound spot.
-
Once the starting material is consumed, quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0°C.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
Section 3: Purification and Characterization
Proper purification is critical for obtaining high-purity this compound. The choice of purification method will depend on the nature and quantity of the side-products.
Troubleshooting Purification
Question 5: I am having difficulty separating this compound from 1-acenaphthenone. What is the best way to achieve this?
Answer: The separation of this compound (an alcohol) from 1-acenaphthenone (a ketone) can be effectively achieved by flash column chromatography .
-
Principle: These two compounds have different polarities. The alcohol (this compound) is more polar than the ketone (1-acenaphthenone) and will therefore have a stronger interaction with the silica gel stationary phase.
-
Recommended Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Start with a low polarity eluent and gradually increase the polarity (gradient elution) to first elute the less polar 1-acenaphthenone, followed by the more polar this compound. A typical starting gradient could be 5-10% ethyl acetate in hexanes.
-
Question 6: How can I effectively remove the diol byproducts from my this compound product?
Answer: The acenaphthene-1,2-diols are significantly more polar than this compound. This large polarity difference makes them relatively easy to separate by either recrystallization or flash column chromatography .
-
Recrystallization: Choose a solvent system in which this compound has good solubility at high temperatures and poor solubility at low temperatures, while the diols remain soluble at low temperatures. A mixture of solvents, such as benzene or toluene with a small amount of a more polar co-solvent, could be effective. The procedure from Organic Syntheses uses boiling benzene for the recrystallization of this compound.[2]
-
Flash Column Chromatography: Similar to the separation from the ketone, the diols will be much more strongly retained on a silica gel column. This compound will elute much earlier than the highly polar diols.
Data Summary
| Compound | Common Synthetic Route | Common Side-Products |
| This compound | Oxidation of Acenaphthene | 1-Acenaphthenone, Acenaphthylene |
| Reduction of Acenaphthenequinone | cis/trans-Acenaphthene-1,2-diols, Acenaphthene |
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: Troubleshooting workflow for this compound synthesis.
Reaction Pathways and Side-Products
Caption: Major reaction pathways and common side-products.
References
- Fieser, L. F.; Cason, J. This compound. Org. Synth.1941, 21, 1. DOI: 10.15227/orgsyn.021.0001. [Link]
- Cai, D.; Hughes, D. L.; Verhoeven, T. R. Resolution of 1,1'-Bi-2-naphthol. Org. Synth.1999, 76, 1. DOI: 10.15227/orgsyn.076.0001. [Link]
- University of Colorado Boulder.
- Molander, G. A.; Brown, G. A. 1-(Naphthalen-2-yl)prop-2-en-1-ol. Org. Synth.2006, 83, 21. DOI: 10.15227/orgsyn.083.0021. [Link]
- Padwa, A.; Sheehan, S. M.; Straub, C. S. 5-(1-Diazo-2-ethoxy-2-oxoethyl) dibenzo[b,d]thiophenium triflate. Org. Synth.2001, 78, 147. DOI: 10.15227/orgsyn.078.0147. [Link]
- El Ashry, E. S. H.; Abdel Hamid, H.; Kassem, A. A.; Shoukry, M. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. Molecules2002, 7, 155-188. DOI: 10.3390/70200155. [Link]
- ResearchGate. Reaction of acenaphthenequinone with various reagents. [Link]
- Allen, C. F. H.; VanAllan, J. A. Acenaphthenequinone. Org. Synth.1947, 27, 1. DOI: 10.15227/orgsyn.027.0001. [Link]
- Partoon, B. Lead Tetraacetate in Organic Synthesis. Juniper Online Journal of Case Studies2021, 12(1). DOI: 10.19080/JOJCS.2021.12.555826. [Link]
- CUNY Queensborough Community College.
- Harish Chopra.
- Srikanth Sandesh, J. et al. A-REVIEW-ON-FLASH-CHROMATOGRAPHY-AND-ITS-PHARMACEUTICAL-APPLICATIONS.pdf.
- Amer, A. M. et al. REACTIONS OF ACENAPHTHENEQUINONE DERIVATIVES WITH SOME AROMATIC AND ALIPHATIC AMINES. European Chemical Bulletin2014, 3(12), 1126-1130. [Link]
- El Ashry, E. S. H.; Abdel Hamid, H.; Kassem, A. A.; Shoukry, M. (PDF) Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones.
- Wikipedia. Lead(IV)
- Wikipedia. Acenaphthoquinone. [Link]
- University of Rochester Department of Chemistry.
- International Journal of Pharmaceutical Development & Technology. [Link]
- Fair, J. D.; Kormos, C. M. General methods for flash chromatography using disposable columns. J. Org. Chem.2008, 73(10), 3861-3864. DOI: 10.1021/jo8002788. [Link]
- Gwarda, R. et al. Unexpected differences between planar and column liquid chromatographic retention of this compound enantiomers controlled by supramolecular interactions involving β-cyclodextrin at subambient temperatures. J. Chromatogr. A2017, 1490, 69-77. DOI: 10.1016/j.chroma.2017.02.040. [Link]
- Reddit. What are the byproducts of reduction with borohydride?. [Link]
- ResearchGate.
- Shimada, T. et al. Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes. Chem. Res. Toxicol.2015, 28(3), 441-450. DOI: 10.1021/tx500505y. [Link]
- CN1201815A - Process for preparation of pure acenaphthene by gradually heating emulsification crystallization - Google P
- Gower, A.; Krenske, E. H.; Levi, S. M.; Williams, C. M. Purification of Organic Compounds by Flash Column Chromatography. J. Vis. Exp.2016, (112), 54241. DOI: 10.3791/54241. [Link]
- Reich, H. J. Reduction and Oxidation :: Lead Tetraacetate.
- Fieser, L. F.; Cason, J. Oxidation of polycyclic, aromatic hydrocarbons: a review of the literature. U.S.
- The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
- ResearchGate.
- Slideshare. 10.
- Ascensus Specialties. Sodium Borohydride Series: Beyond Organic Synthesis. [Link]
- Johannes, C.; Majcherczyk, A.; Huttermann, A. Natural Mediators in the Oxidation of Polycyclic Aromatic Hydrocarbons by Laccase Mediator Systems. Appl. Environ. Microbiol.2000, 66(2), 511-517. DOI: 10.1128/AEM.66.2.511-517.2000. [Link]
- Reddit. isolating product after sodium borohydride reduction. [Link]
- Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997. [Link]
Sources
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- 5. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Acenaphthenol
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purity of 1-acenaphthenol, specifically the removal of the common impurity, acenaphthenone. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure the highest purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound, and I suspect it's contaminated with unreacted acenaphthenone. What's the best way to purify it?
A1: The most effective methods for removing acenaphthenone from this compound are recrystallization and column chromatography. The choice between them depends on the scale of your reaction and the level of purity required. Recrystallization is often suitable for larger quantities, while column chromatography can provide very high purity for smaller amounts.
Q2: How can I quickly assess the purity of my this compound sample?
A2: A simple and effective way to assess purity is by measuring the melting point of your sample. Pure this compound has a sharp melting point in the range of 145-148 °C[1]. A broad melting range or a melting point significantly lower than this suggests the presence of impurities. Thin Layer Chromatography (TLC) is another rapid method to visualize the presence of multiple components in your sample.
Q3: What are the key physical property differences between this compound and acenaphthenone that can be exploited for separation?
A3: The primary differences are in their polarity and melting points. This compound is more polar due to its hydroxyl (-OH) group, which allows for stronger interactions with polar solvents and adsorbents. Acenaphthenone, a ketone, is less polar. This polarity difference is the basis for separation by column chromatography. Additionally, their melting points are significantly different, which is advantageous for purification by recrystallization.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Polarity |
| This compound | 170.21[2][3] | 145-148[1] | More Polar |
| Acenaphthenone | 168.19[4] | ~216[5] | Less Polar |
Troubleshooting and Purification Guides
This section provides detailed protocols for the recommended purification methods.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solids based on differences in solubility. The goal is to find a solvent that dissolves the desired compound (this compound) at a high temperature but not at a low temperature, while the impurity (acenaphthenone) remains in solution.
Causality Behind Experimental Choices: The significant difference in melting points between this compound and acenaphthenone suggests different crystal lattice energies, which often translates to different solubility profiles in a given solvent. We exploit this by finding a solvent system where this compound's solubility is highly temperature-dependent, allowing it to crystallize upon cooling, leaving the more soluble acenaphthenone in the mother liquor.
-
Solvent Selection: Begin by testing small amounts of your impure sample in various solvents. Good starting points for this compound are ethanol or a mixture of benzene and hexanes[1]. The ideal solvent will dissolve the compound when hot but sparingly when cold.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing the impurity.
-
Drying: Dry the crystals in a vacuum oven or air dry them to remove any residual solvent.
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[6] Due to the hydroxyl group, this compound is more polar than acenaphthenone and will adhere more strongly to a polar stationary phase like silica gel.
Causality Behind Experimental Choices: The separation is achieved by using a non-polar mobile phase (eluent) to first wash the less polar acenaphthenone through the column. The polarity of the eluent is then gradually increased to displace the more polar this compound from the silica gel, allowing for its collection as a pure fraction.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the impure this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with a non-polar solvent, such as hexane or a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
The less polar acenaphthenone will travel down the column faster.
-
Collect fractions and monitor them by TLC to determine which fractions contain the impurity.
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the more polar this compound.
-
Collect the fractions containing the pure this compound.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: Workflow for the separation of this compound and acenaphthenone using column chromatography.
Method 3: Chemical Separation via Bisulfite Adduct Formation
This method involves the selective reaction of the ketone (acenaphthenone) with sodium bisulfite to form a water-soluble adduct.[7][8] This allows for the separation of the unreacted alcohol by liquid-liquid extraction.
Causality Behind Experimental Choices: The nucleophilic addition of bisulfite to the carbonyl group of the ketone forms a charged sulfonate salt. This salt is soluble in water, while the unreacted this compound remains in the organic phase. The ketone can be regenerated from the aqueous layer by the addition of a base, if desired.[9] Note that this method is most effective for sterically unhindered ketones, and its efficiency for acenaphthenone may vary.[10]
-
Dissolution: Dissolve the impure mixture in a water-miscible organic solvent like methanol or THF in a separatory funnel.[9]
-
Adduct Formation: Add a saturated aqueous solution of sodium bisulfite to the separatory funnel and shake vigorously.
-
Extraction: Add deionized water and a water-immiscible organic solvent (e.g., ethyl acetate). Shake the funnel to partition the components.
-
Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of acenaphthenone, while the organic layer will contain the this compound.
-
Washing: Drain the aqueous layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the purified this compound.
Caption: Workflow for the chemical separation of this compound from acenaphthenone.
References
- Chemical Properties of this compound (CAS 6306-07-6) - Cheméo.
- 1-Acenaphthenone | C12H8O | CID 75229 - PubChem.
- Recrystallization - Chemistry LibreTexts.
- Column chromatography - Columbia University.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC.
- Workup: Aldehydes - University of Rochester.
- Chromatography Basic Principles Involved In Separation Process - Jack Westin.
- Chemical/Laboratory Techniques: Column Chromatography - YouTube.
Sources
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Technical Support Center: Improving Resolution of 1-Acenaphthenol Enantiomers
Prepared by the Gemini Senior Application Science Team
Welcome to the technical support center for the chiral separation of 1-Acenaphthenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric resolution of this compound. We will move from foundational questions to in-depth, systematic troubleshooting protocols, explaining the scientific principles behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: I'm seeing no separation or very poor resolution (Rs < 1.0) of this compound enantiomers. What are the most common causes?
Poor resolution typically stems from one of three areas: an unsuitable Chiral Stationary Phase (CSP), a suboptimal mobile phase composition, or a low-efficiency column.[1] For this compound, the interaction with the CSP is highly specific. If the chosen column cannot form transient diastereomeric complexes with the enantiomers, no separation will occur.[2] The mobile phase composition is equally critical as it mediates the interaction between the analyte and the CSP.[3]
Q2: What are the best initial screening conditions for separating this compound?
A systematic screening approach is the most efficient path to success. Since this compound is a neutral alcohol, both normal phase and reversed-phase chromatography are viable. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are an excellent starting point due to their broad versatility.[4][5]
| Parameter | Normal Phase (NP) | Reversed-Phase (RP) / Polar Organic (PO) | Rationale |
| Recommended CSPs | Chiralpak® IA, ID; Chiralcel® OD, OJ[6][7] | Chiralpak® IG-U; β-Cyclodextrin based[3][8] | Polysaccharide phases offer a wide range of interaction mechanisms (π-π, hydrogen bonding, steric inclusion).[2] |
| Initial Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) | Acetonitrile / Water (35:65, v/v)[8] or Methanol | Simple solvent systems are best for initial screening to establish a baseline.[6] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | 1.0 mL/min (for 4.6 mm ID column) | A standard flow rate provides a good balance between analysis time and efficiency. Lower flow rates can sometimes improve resolution.[9] |
| Temperature | 25°C - 30°C | 25°C - 30°C | Temperature affects the thermodynamics of chiral recognition; starting at ambient temperature is standard practice.[1] |
Q3: How does temperature impact the separation of this compound?
Temperature is a complex parameter in chiral chromatography. Generally, lower temperatures can enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, often leading to increased selectivity and better resolution.[1] However, this can also lead to broader peaks due to slower kinetics. Conversely, higher temperatures can improve peak efficiency but may reduce selectivity. For this compound, baseline separation has been observed at both subambient (0°C) and ambient (30°C) temperatures depending on the specific chromatographic system, indicating that temperature must be optimized experimentally.[8]
Q4: My peaks are tailing significantly. How can I improve their shape?
Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, such as with residual silanol groups on the silica support.[1] While this compound is neutral, these interactions can still occur. Another common cause is column overload.
-
Solution for Secondary Interactions: Although less common for neutral compounds, adding a small amount of a competitive agent can help. For acidic silanols, a basic modifier like diethylamine (DEA) at 0.1% can be effective in normal phase.[9][10]
-
Solution for Column Overload: This is a primary cause of peak tailing on chiral columns.[11] Reduce the sample concentration or the injection volume and observe the effect on peak shape. If the tailing improves, you were overloading the column.
Q5: My enantiomer peaks are merged or co-eluting. What is the first parameter I should adjust?
If you see some hint of a separation (e.g., a broadened peak or a small shoulder), the first and most impactful parameter to adjust is the mobile phase composition . Specifically, vary the percentage of the organic modifier (the "strong" solvent, like IPA in normal phase). This directly influences the retention factor (k') and selectivity (α), which are the key drivers of resolution.
In-Depth Troubleshooting Guides
Guide 1: Systematic Troubleshooting for Poor Resolution
When faced with poor resolution, a systematic approach is crucial to identify and solve the problem efficiently. This workflow guides you from the most common issues to more complex method development steps.
Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.
Guide 2: Optimizing the Mobile Phase for this compound
The mobile phase is your primary tool for controlling the separation. Its composition dictates how strongly the enantiomers are retained and how differently they interact with the CSP.
1. Adjusting Modifier Percentage (The "Strength") The most critical step is to find the optimal concentration of the polar modifier (e.g., Isopropanol, Ethanol) in the non-polar solvent (e.g., Hexane, Heptane).
-
Causality: The alcohol modifier competes with the analyte for polar interaction sites on the CSP.
-
Too little alcohol: Leads to very long retention times and broad peaks, potentially masking a good separation.
-
Too much alcohol: Reduces retention and interaction time with the CSP, causing enantiomers to elute too quickly and without separation.
-
-
Protocol: Modifier Optimization
-
Start with a mobile phase of n-Hexane/IPA (98:2, v/v).[10]
-
If retention is too long (>20 min), increase the IPA concentration in steps of 2% (e.g., 96:4, 94:6).
-
If resolution decreases as you increase IPA, return to a lower concentration and try smaller, 1% or 0.5% increments. The optimal "window" can be very narrow.
-
2. Changing the Modifier Type Different alcohol modifiers can alter the chiral recognition mechanism.
-
Causality: The size, shape, and acidity of the alcohol (e.g., Methanol vs. Ethanol vs. Isopropanol) can change the solvation of the CSP and the analyte, leading to different selectivities.[3] For some separations, changing from IPA to Ethanol can dramatically improve or even enable a separation.
-
Protocol: Modifier Screening
-
Using the optimal percentage found in the previous step, substitute the alcohol.
-
Prepare mobile phases with n-Hexane/Ethanol and n-Hexane/n-Butanol at that percentage.
-
Compare the resulting chromatograms for selectivity (α) and resolution (Rs).
-
3. Using Additives (Advanced) While this compound is neutral, additives can sometimes improve peak shape by masking active sites on the silica support, which in turn improves resolution.
-
Causality: Additives like Trifluoroacetic Acid (TFA) or Diethylamine (DEA) are strong competitors for active sites.[6] Even if the primary interaction is not ionic, suppressing these secondary interactions can prevent peak tailing and sharpening peaks.
-
Protocol: Additive Introduction
-
To your optimized mobile phase, add 0.1% TFA or 0.1% DEA.
-
Ensure the column is thoroughly equilibrated with the new mobile phase (at least 20 column volumes).[9]
-
Run the sample and evaluate peak shape and resolution. Caution: Always dedicate a column to a specific additive type (acidic or basic) to avoid long-term equilibration issues or "memory effects".[12]
-
Guide 3: The Central Role of Chromatographic Parameters
Understanding the relationship between fundamental chromatographic parameters is key to logical troubleshooting. Resolution (Rs) is the ultimate goal, and it is mathematically dependent on Selectivity (α), Efficiency (N), and Retention Factor (k).
Caption: The relationship between experimental levers and core chromatographic parameters.
-
To Improve Selectivity (α): This is the most powerful way to increase resolution.
-
To Improve Efficiency (N): This sharpens peaks, which can turn overlapping peaks into resolved ones.
-
To Optimize Retention Factor (k): You need sufficient retention for the separation to occur (typically k between 2 and 10).
-
Adjust the percentage of the organic modifier in the mobile phase.
-
References
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. BenchChem.
- Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. BenchChem.
- Unexpected differences between planar and column liquid chromatographic retention of this compound enantiomers controlled by supramolecular interactions involving β-cyclodextrin at subambient temper
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- How can I improve my chiral column resolution?
- Trouble with chiral separations.
- Chiral FAQs. MZ-Analysentechnik.
- Chiral HPLC Column. Phenomenex.
- Chiral column chrom
- On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. NIH.
- Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chrom
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 3. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. mz-at.de [mz-at.de]
- 7. fagg-afmps.be [fagg-afmps.be]
- 8. Unexpected differences between planar and column liquid chromatographic retention of this compound enantiomers controlled by supramolecular interactions involving β-cyclodextrin at subambient temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chiraltech.com [chiraltech.com]
Technical Support Center: Quantifying 1-Acenaphthenol in Complex Biological Matrices
Prepared by: Senior Application Scientist, Bioanalytical Division
Welcome to the technical support center for the quantification of 1-Acenaphthenol. As a key metabolite of the polycyclic aromatic hydrocarbon (PAH) acenaphthene, accurate measurement of this compound in biological matrices like plasma, urine, and tissue is critical for toxicological studies, human biomonitoring, and drug metabolism research.[1][2] However, its physicochemical properties and the inherent complexity of biological samples present significant analytical challenges.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered during method development, validation, and sample analysis. We will move beyond simple procedural lists to explain the causality behind our recommendations, empowering you to build robust and reliable bioanalytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, recurring questions about the analysis of this compound.
Q1: What are the biggest challenges when quantifying this compound in biological samples?
A1: The three primary challenges are:
-
Matrix Effects: Biological matrices are rich in endogenous components like phospholipids, salts, and proteins that can interfere with the analysis, most notably by causing ion suppression or enhancement in mass spectrometry-based methods.[3][4][5] This directly impacts accuracy, precision, and sensitivity.
-
Low Endogenous Concentrations: As a metabolite, this compound may be present at trace levels (ng/mL or lower), requiring highly sensitive analytical instrumentation and efficient sample enrichment.[6]
-
Analyte Stability and Recovery: this compound can be susceptible to further metabolic transformation or degradation during sample collection, storage, and processing.[1][7] Furthermore, its recovery from the matrix during extraction can be variable if the procedure is not optimized.
Q2: Which analytical technique is best suited for this compound quantification?
A2: While Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV detection are viable options for PAHs, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[8][9]
-
Causality: LC-MS/MS provides unparalleled sensitivity and selectivity. The selectivity, derived from monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), is crucial for distinguishing this compound from other isomers and matrix interferences, which is a common issue with simpler detectors.[10]
Q3: My analyte signal is inconsistent between samples. How do I diagnose the problem?
A3: Inconsistent signal is a classic symptom of uncorrected matrix effects or variable extraction recovery. The first diagnostic step is to critically evaluate your internal standard (IS) strategy. Are you using a stable isotope-labeled (SIL) internal standard (e.g., ¹³C₆- or D₄-1-Acenaphthenol)?
-
Expertise: A SIL-IS is the most effective tool for correcting these issues because it co-elutes with the analyte and experiences nearly identical matrix effects and extraction losses.[11] If your IS response is also varying wildly, this points to a significant matrix effect or an issue with the sample preparation process. If the IS is stable but the analyte signal is not, you may have issues with analyte stability that are not shared by the IS.
Q4: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for my LC-MS/MS method?
A4: For PAHs and their metabolites, APCI is often less susceptible to matrix effects than ESI .[10][12]
-
Mechanistic Insight: ESI relies on charge competition in the liquid phase at the spray needle tip. Endogenous matrix components can easily out-compete the analyte for charge, leading to signal suppression.[5] APCI, conversely, involves gas-phase ionization initiated by a corona discharge, which is generally more robust against interferences from non-volatile matrix components.[13] We recommend evaluating both sources during method development, but starting with APCI is a sound strategy.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Low Signal Intensity & Poor Sensitivity
| Question/Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| My signal-to-noise ratio is low, and I can't reach my desired Lower Limit of Quantification (LLOQ). | 1. Inefficient Extraction/Recovery: The analyte is being lost during sample preparation. | Solution: Re-evaluate your sample preparation. For plasma, a Solid Phase Extraction (SPE) is generally superior to Liquid-Liquid Extraction (LLE) or protein precipitation for achieving high concentration factors and cleaner extracts.[14] Rationale: Use a reversed-phase polymer-based SPE sorbent (e.g., HLB type). These sorbents provide mixed-mode retention (hydrophobic and polar), which is effective for capturing moderately polar metabolites like this compound from an aqueous matrix. Ensure your wash steps are optimized to remove interferences without eluting the analyte, and that your elution solvent is strong enough for complete recovery. |
| 2. Severe Ion Suppression: Co-eluting matrix components are suppressing the analyte's signal in the MS source. | Solution 1: Improve chromatographic separation. Test different columns (e.g., Phenyl-Hexyl, C18) and gradient profiles to move the this compound peak away from the "phospholipid zone" that typically elutes in the middle of a reversed-phase gradient. Solution 2: Optimize the sample cleanup. If using protein precipitation, switch to SPE or use a phospholipid removal plate/cartridge.[11] Rationale: Ion suppression is a direct result of competition in the ion source. By chromatographically separating the analyte from the bulk of the interfering matrix, you ensure that at the moment of elution, the analyte has minimal competition for ionization.[3][5] | |
| 3. Suboptimal MS Parameters: The instrument isn't tuned for maximum sensitivity for this specific molecule. | Solution: Perform a thorough compound optimization via direct infusion of a this compound standard into the mass spectrometer. Optimize key parameters like collision energy, declustering potential/cone voltage, and source temperatures. Rationale: Each molecule has a unique set of MS parameters that will yield the most stable and abundant precursor and product ions. Using default or non-optimized parameters can result in a significant loss of sensitivity. |
Guide 2: Poor Peak Shape (Tailing, Fronting, Split Peaks)
| Question/Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| My this compound peak is tailing significantly. | 1. Secondary Interactions on Column: The analyte is interacting with active sites (e.g., acidic silanols) on the HPLC column packing material.[15] | Solution: Ensure you are using a high-purity, end-capped silica column. Add a small amount of a weak acid, like 0.1% formic acid, to the mobile phase. Rationale: Formic acid serves two purposes: it protonates the this compound molecule, ensuring it is in a single, consistent charge state, and it suppresses the ionization of residual silanol groups on the column, minimizing unwanted secondary ionic interactions that cause peak tailing.[16] |
| 2. Column Overload: The mass of analyte injected onto the column is too high, saturating the stationary phase. | Solution: Dilute the sample or inject a smaller volume. This is more common with high-concentration calibration standards. Rationale: Peak fronting is a classic sign of column overload. The stationary phase has a finite capacity, and when exceeded, the analyte molecules travel through the column at the speed of the mobile phase, resulting in a distorted, fronting peak.[15] | |
| My peaks are broad or split. | 1. Injection Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the initial mobile phase. | Solution: The ideal injection solvent is the initial mobile phase itself. If this is not possible, ensure your injection solvent is significantly weaker (e.g., contains less organic solvent) than the mobile phase. Rationale: Injecting in a strong solvent causes the sample band to spread out on the column head before the gradient begins, leading to broad or split peaks. A weak injection solvent allows the analyte to focus into a tight band at the top of the column, ensuring a sharp, well-defined peak upon elution. |
| 2. Clogged Frit or Column Void: Particulate matter has blocked the column inlet frit, or a void has formed at the head of the column. | Solution: First, try reversing and flushing the column (backflushing). If this doesn't work, the column may need to be replaced. Always use an in-line filter and a guard column to protect the analytical column.[16] Rationale: A blockage or void disrupts the flow path of the mobile phase, causing the sample band to be distributed unevenly onto the stationary phase, which results in distorted or split peaks. |
Section 3: Validated Experimental Protocol: LC-MS/MS Quantification in Human Plasma
This protocol provides a robust starting point. It is imperative to validate this method in your own laboratory according to regulatory guidelines (e.g., FDA, EMA).
1. Materials & Reagents
-
Analytes: this compound analytical standard, ¹³C₆-1-Acenaphthenol (Internal Standard).
-
Solvents: LC-MS grade Acetonitrile, Methanol, Water, Formic Acid.
-
Plasma: Blank, human plasma (K₂EDTA).
-
SPE: Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc).
2. Preparation of Standards
-
Prepare primary stock solutions of this compound and SIL-IS in methanol at 1 mg/mL.
-
Create a series of working standard solutions by serially diluting the stock in 50:50 Methanol:Water. These will be used to spike into blank plasma to create calibrators and QC samples.
-
Prepare an IS spiking solution at 100 ng/mL in 50:50 Methanol:Water.
3. Sample Preparation: Solid Phase Extraction (SPE)
-
Step 1: Sample Pre-treatment: To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS spiking solution. Add 200 µL of 4% phosphoric acid in water and vortex.
-
Rationale: Acidification ensures proteins are dissociated from the analyte and protonates the analyte for better retention on the SPE sorbent.
-
-
Step 2: Condition & Equilibrate SPE Cartridge: Condition with 1 mL of Methanol, followed by equilibration with 1 mL of water.
-
Rationale: Conditioning wets the sorbent material, and equilibration prepares it for the aqueous sample load. Do not let the cartridge go dry.
-
-
Step 3: Load Sample: Load the pre-treated sample onto the cartridge slowly.
-
Step 4: Wash: Wash with 1 mL of 5% Methanol in water.
-
Rationale: This wash step removes highly polar interferences like salts without eluting the analyte.
-
-
Step 5: Elute: Elute the analyte and IS with 1 mL of Acetonitrile.
-
Rationale: A strong organic solvent disrupts the hydrophobic interaction between the analyte and the sorbent, releasing it from the cartridge.
-
-
Step 6: Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Rationale: Evaporation concentrates the sample. Reconstitution in the initial mobile phase is critical for good peak shape.
-
4. LC-MS/MS Parameters
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) Flow (mL/min) %B 0.0 0.4 20 3.0 0.4 95 4.0 0.4 95 4.1 0.4 20 | 5.0 | 0.4 | 20 |
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization: APCI, Positive Ion Mode.
-
MRM Transitions: (To be determined during compound optimization)
-
This compound: e.g., Q1: 171.1 -> Q3: 153.1
-
¹³C₆-1-Acenaphthenol: e.g., Q1: 177.1 -> Q3: 159.1
-
5. Data Analysis
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibrators using a weighted (1/x²) linear regression.
-
Quantify unknown samples using the regression equation from the calibration curve.
Section 4: Visualizations & Workflows
General Analytical Workflow
The following diagram outlines the critical steps in a robust bioanalytical workflow for this compound.
Caption: End-to-end bioanalytical workflow for this compound.
Mechanism of Matrix Effects in LC-MS
This diagram illustrates how co-eluting matrix components can interfere with analyte ionization.
Caption: Ion suppression due to matrix effects in ESI-MS.
References
- Cajka, T., & Fiehn, O. (2016). Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. Comprehensive Analytical Chemistry, 72, 305-329. [Link]
- Luch, A. (Ed.). (2005). The Carcinogenic Effects of Polycyclic Aromatic Hydrocarbons. Imperial College Press. [Link]
- SCIEX. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons (PAH), Alkylated Derivatives, and Photo-degradation Products in Environmental and Food. [Link]
- Delhomme, O., et al. (2010). Determination of oxygenated polycyclic aromatic hydrocarbons by liquid chromatography-tandem mass spectrometry in aerosols samples.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1995).
- Hyotylainen, T., & Riekkola, M. L. (2008). Sample preparation and analytical methods for polycyclic aromatic hydrocarbons. In PAHs and Related Compounds in the Environment (pp. 29-67). Springer. [Link]
- Mandal, S. K., et al. (2012). Metabolism of acenaphthylene via 1,2-dihydroxynaphthalene and catechol by Stenotrophomonas sp. RMSK. Bioresource technology, 123, 554-559. [Link]
- Simmons, C. J., et al. (1970). Investigation of the metabolic oxidation of acenaphthen-1-ol. Biochemical Journal, 117(2), 25P-26P. [Link]
- Agilent Technologies. (2012). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. [Link]
- Cappiello, A., et al. (2010). Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Analytical Chemistry, 82(9), 3767-3773. [Link]
- Zgoła-Grześkowiak, A. (2019). Sample Preparation of PAHs | Sorbent-Based Methods. Chemia Naissensis, 4(1), 1-15. [Link]
- Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]
- Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link]
- Gumbi, B., et al. (2023). Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media.
- Advion. (n.d.). LC-MS Determination of Polycyclic Aromatic Hydrocarbons (PAHs)
- Mueller, J. G., et al. (1997). Use of 13C Nuclear Magnetic Resonance To Assess Fossil Fuel Biodegradation: Fate of [1-13C]Acenaphthene in Creosote Polycyclic Aromatic Compound Mixtures Degraded by Bacteria. Applied and Environmental Microbiology, 63(10), 3949-3955. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]
- Joubert, N., et al. (2020). Antibody–Drug Conjugates: The Last Decade. Pharmaceuticals, 13(9), 245. [Link]
- Dolan, J. W. (2002). HPLC Troubleshooting Guide. LCGC North America, 20(4), 342-347. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs) - Chapter 6: Analytical Methods. [Link]
- Kuklenyik, Z., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, S5:004. [Link]
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
- Pan, J., et al. (2018). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
- Dolan, J. W. (n.d.). HPLC Troubleshooting Guide. [Link]
- Lu, T. S., et al. (2014). Analytical methods involving separation techniques for determination of low-molecular-weight biothiols in human plasma and blood.
- Anapharm. (2021). Considerations to properly assess drug stability within biological samples. [Link]
- Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel), 13(12), 462. [Link]
- Wasit Journal for Pure sciences. (2024). Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. [Link]
- Helen, D. (2023). Biotransformation: The Metabolic Harmony of Converting Compounds for Health. Journal of Drug and Alcohol Research. [Link]
- Testa, B., & Kramer, S. D. (2010). Biotransformation Reactions and Their Enzymes. The Practice of Medicinal Chemistry, 4th Edition, 265-307. [Link]
- Soysa, P., & Kolambage, S. (2010). Rapid HPLC/UV method for analysis of urinary and plasma/serum paracetamol concentrations.
- Jones, A. D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 26-31. [Link]
Sources
- 1. Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of the metabolic oxidation of acenaphthen-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciex.com [sciex.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. mdpi.com [mdpi.com]
- 15. hplc.eu [hplc.eu]
- 16. obrnutafaza.hr [obrnutafaza.hr]
Technical Support Center: A Guide to Preventing Oxidation of 1-Acenaphthenol During Storage
Welcome to the technical support guide for 1-Acenaphthenol. This resource is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this critical chemical intermediate. The inherent reactivity of this compound, particularly its susceptibility to oxidation, can lead to compromised experiments, inconsistent results, and the generation of impurities. This guide provides an in-depth understanding of the degradation pathways and offers practical, field-proven troubleshooting advice and protocols to ensure the long-term integrity of your stored this compound.
Understanding the Problem: The Oxidation Pathway of this compound
This compound is a secondary aromatic alcohol. Like many alcohols, its hydroxyl group is susceptible to oxidation, especially given its position on a strained five-membered ring. The primary driver of degradation during storage is autoxidation, a spontaneous reaction with atmospheric oxygen that is often accelerated by light and ambient heat.[1]
The oxidation process does not stop at a single product. The initial and most common oxidation product is the corresponding ketone, 1-acenaphthenone .[2][3] This transformation from an alcohol to a ketone is a common mechanistic pathway in organic chemistry.[4][5] If conditions permit, this ketone can undergo further oxidation, potentially leading to acenaphthenequinone and eventual ring-cleavage to form naphthalene-1,8-dicarboxylic acid .[2][6] The formation of these increasingly conjugated byproducts is often the source of the yellow or brown discoloration seen in degraded samples.
Caption: The oxidative degradation pathway of this compound.
Troubleshooting Guide
This section addresses common issues encountered by users, providing explanations and actionable solutions.
Q1: My vial of this compound, which was once a white or cream-colored solid, has turned noticeably yellow. What happened?
A: A yellow to brownish discoloration is the most common visual indicator of oxidation. The white, crystalline this compound has a limited conjugated system. As it oxidizes to 1-acenaphthenone and subsequently to the highly conjugated acenaphthenequinone, the molecule absorbs light at longer wavelengths, appearing yellow.[7] This color change is a direct sign that your material is no longer pure and has been compromised by exposure to oxygen.
Q2: I'm analyzing my sample of this compound by GC-MS / HPLC and see an unexpected peak. Could this be an oxidation product?
A: Yes, this is highly likely. If you suspect degradation, you should look for masses corresponding to the oxidation products.
-
This compound (Parent Compound): Molecular Weight ~170.21 g/mol [8]
-
1-Acenaphthenone (Ketone): Molecular Weight ~168.19 g/mol . This product results from the loss of two hydrogen atoms.
-
Acenaphthenequinone (Diketone): Molecular Weight ~182.18 g/mol . This product results from the net addition of one oxygen atom and loss of two hydrogen atoms relative to 1-acenaphthenone.[2]
The presence of these species, particularly 1-acenaphthenone, confirms that oxidative degradation has occurred. For definitive confirmation, comparison with a certified reference standard of the suspected impurity is recommended.
Q3: My reaction yields are inconsistent when using this compound from an older bottle. Could its quality be the problem?
A: Absolutely. The purity of starting materials is paramount for reproducible results. If your this compound has partially oxidized to 1-acenaphthenone, you are introducing a significant impurity into your reaction. This can have several negative consequences:
-
Inaccurate Stoichiometry: You are adding less of the active alcohol than calculated, affecting reaction kinetics and final yield.
-
Side Reactions: The ketone impurity may react with your reagents in unintended ways, generating further byproducts and complicating purification.
-
Catalyst Inhibition: In catalytic reactions, the ketone or other degradation products could potentially poison or inhibit the catalyst.
We strongly advise verifying the purity of your this compound before use if you suspect degradation.
Q4: How can I definitively test the purity of my stored this compound?
A: Beyond visual inspection, several analytical techniques can provide a clear picture of your compound's integrity.
| Technique | Procedure | Indication of Impurity |
| Melting Point | Determine the melting point range of a small sample. | Pure this compound has a sharp melting point around 145-148 °C.[9] Impurities will cause the melting point to depress and broaden. |
| Thin-Layer Chromatography (TLC) | Dissolve a small amount in a suitable solvent (e.g., dichloromethane) and spot on a TLC plate. Develop with an appropriate solvent system (e.g., ethyl acetate/hexane). | The presence of more than one spot indicates impurities. The ketone product is typically more polar and will have a different Rf value. |
| HPLC / GC-MS | Analyze a diluted sample using a validated method. | The appearance of new peaks and a decrease in the area of the main this compound peak confirm degradation. |
| ¹H NMR Spectroscopy | Dissolve a sample in a deuterated solvent (e.g., CDCl₃) and acquire a proton NMR spectrum. | The appearance of new signals, particularly in the aromatic region, and a change in the integration of the characteristic alcohol and aliphatic protons indicate the presence of impurities. |
Proactive Prevention: Best Practices and Protocols
The most effective strategy is to prevent oxidation from occurring in the first place. This involves controlling the storage environment to minimize exposure to oxygen, light, and heat.
Recommended Storage Conditions
For optimal stability, especially for long-term storage and high-purity applications, we recommend the following conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C [8][9] | Reduces the kinetic rate of the oxidation reaction significantly. |
| Atmosphere | Inert Gas (Argon or Nitrogen) [10] | Displaces atmospheric oxygen, which is the primary reactant in the degradation pathway. |
| Light Exposure | Store in amber glass vials or in the dark. | Prevents photo-induced oxidation. |
| Container | Tightly sealed glass vial with a PTFE-lined cap. | Provides a chemically inert and impermeable barrier to atmospheric moisture and oxygen. |
Experimental Protocol: Storing this compound Under an Inert Atmosphere
This protocol describes the standard procedure for packaging a solid chemical for long-term storage to prevent degradation.
Sources
- 1. Autoxidation - Wikipedia [en.wikipedia.org]
- 2. Oxidation of naphthenoaromatic and methyl-substituted aromatic compounds by naphthalene 1,2-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. usbio.net [usbio.net]
- 9. This compound | 6306-07-6 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of 1-Acenaphthenol
Welcome to the technical support center for the derivatization of 1-Acenaphthenol. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the chemical modification of this compound for analytical and synthetic purposes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the derivatization of this compound.
Q1: What is the primary purpose of derivatizing this compound?
A1: this compound, a hydroxylated polycyclic aromatic hydrocarbon, often requires derivatization to improve its analytical properties for techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] The primary goals are:
-
Increase Volatility: For GC analysis, the hydroxyl group (-OH) of this compound can cause poor peak shape and thermal instability. Converting it to a less polar, more volatile ether or ester derivative is crucial.
-
Enhance Detectability: The native molecule may lack a strong chromophore for UV-Vis detection or a fluorophore for fluorescence detection.[2][3] Derivatization can introduce groups that significantly enhance detector response, thereby lowering the limit of detection (LOD).[2]
-
Improve Chromatographic Behavior: Derivatization can reduce tailing on chromatographic columns caused by the interaction of the polar hydroxyl group with active sites on the column material, leading to sharper, more symmetrical peaks.[4]
-
Confirm Structural Identity: Creating a derivative with a known mass shift can help confirm the identity of this compound in complex matrices using mass spectrometry (MS).
Q2: What are the most common derivatization strategies for a secondary alcohol like this compound?
A2: The hydroxyl group of this compound is the primary target for derivatization. The two most common and effective strategies are acylation and silylation.[1]
-
Acylation (Esterification): This involves reacting the hydroxyl group with an acylating agent (e.g., an acid anhydride or acyl chloride) to form an ester.[5] This is a robust method often used to introduce chromophores or improve stability.
-
Silylation: This process replaces the active hydrogen of the hydroxyl group with a silyl group (e.g., trimethylsilyl, TMS). Silylation is highly effective at increasing volatility and thermal stability, making it a gold standard for GC analysis.[1]
The choice between these methods depends on the downstream analytical technique and the specific goals of the experiment.
Part 2: Troubleshooting and Optimization Guide
This section is structured to address specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: I've attempted to derivatize this compound, but my yield is consistently low or negligible. What are the likely causes and how can I fix this?
A: Low yield is one of the most common challenges in derivatization and is highly sensitive to reaction conditions.[4] Let's break down the potential causes based on the chosen method.
-
Causality: Acylation of phenols and secondary alcohols is a nucleophilic substitution reaction where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acylating agent.[5] The reaction is often reversible or slow without a proper catalyst and can be hindered by moisture.
-
Troubleshooting Steps:
-
Inadequate Catalyst: The reaction often requires a base catalyst to deprotonate the hydroxyl group, making it a more potent nucleophile.
-
Solution: Add a suitable base like pyridine or triethylamine (TEA). For more challenging acylations, a super-nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) at a catalytic amount (0.05–2 mol%) can dramatically increase the reaction rate.[6]
-
-
Presence of Moisture: Water can hydrolyze the acylating agent (e.g., acetic anhydride) back to its carboxylic acid, consuming the reagent and quenching the reaction.[7]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.
-
-
Suboptimal Temperature: The reaction rate may be too slow at room temperature.
-
-
Causality: Silylation involves the replacement of the acidic proton of the hydroxyl group with a sterically bulky silyl group. The reactivity of silylating agents varies, and the reaction is highly sensitive to steric hindrance and moisture.
-
Troubleshooting Steps:
-
Reagent Reactivity: Not all silylating agents are created equal. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common choice, but more powerful reagents may be needed.
-
Solution: If BSTFA fails, consider using N-trimethylsilylimidazole (TMSI), which is extremely active for silylating hydroxyl groups.[9]
-
-
Steric Hindrance: The hydroxyl group on the acenaphthene ring system might be sterically hindered, slowing the reaction.
-
Solution: Increase the reaction temperature (60-80°C is common) and extend the reaction time.[9] Using a less sterically bulky silylating agent could also be an option, though this is less common.
-
-
Solvent Choice: The choice of solvent can significantly impact reaction efficiency.
-
Solution: Aprotic solvents like acetonitrile, pyridine, or dimethylformamide (DMF) are typically used. Pyridine can act as both a solvent and an HCl scavenger if chlorosilanes are used.[9]
-
-
Issue 2: Incomplete Reaction & Presence of Starting Material
Q: My analysis shows both the derivatized product and a significant amount of unreacted this compound. How can I drive the reaction to completion?
A: Incomplete derivatization compromises quantitative accuracy and reproducibility.[4] The key is to shift the reaction equilibrium towards the product.
-
Causality: Chemical reactions often exist in equilibrium. To achieve complete conversion, you must apply Le Châtelier's principle by adjusting concentration, temperature, or removing a byproduct.
-
Optimization Workflow:
Caption: Iterative workflow for optimizing reaction completion.
-
Detailed Strategies:
-
Increase Reagent Concentration: Use a larger molar excess of the derivatizing agent (e.g., increase from 1.2 equivalents to 2.0 equivalents). This shifts the equilibrium towards the product.
-
Optimize Reaction Time and Temperature: These two parameters are interdependent. Systematically study their effects.[8][10]
-
Experimental Design: Set up small-scale reactions at different temperatures (e.g., 40°C, 60°C, 80°C) and sample them at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr). Analyze the samples to find the optimal combination that maximizes product formation without causing degradation.
-
-
Byproduct Removal: In some esterification reactions, a byproduct like water or HCl is formed.[6][7] Removing it from the reaction mixture can drive the reaction to completion. For reactions that produce HCl, adding a base (an "HCl scavenger" like pyridine) is effective.
-
Issue 3: Formation of Side Products or Degradation
Q: I'm observing unexpected peaks in my chromatogram. How can I identify and minimize the formation of byproducts?
A: Side product formation often results from overly harsh reaction conditions or the presence of impurities.
-
Causality: High temperatures can cause thermal degradation of the analyte or the product. Highly reactive reagents can sometimes react with other functional groups or lead to self-polymerization.
-
Mitigation Strategies:
-
Dehydration/Elimination: this compound can undergo acid- or base-catalyzed dehydration to form acenaphthylene, especially at high temperatures.
-
Solution: Use milder reaction conditions. Lower the temperature and use a non-acidic or moderately basic catalyst. If using a strong acid catalyst, shorten the reaction time.
-
-
Hydrolysis of Product: If excess water is present, the derivatized ester can hydrolyze back to this compound, especially during workup.
-
Solution: Ensure a completely anhydrous workup until the excess derivatizing agent is quenched. Use a non-aqueous workup if possible.
-
-
Reagent-Related Impurities: The derivatizing agents themselves can degrade or generate byproducts.
-
Solution: Use fresh, high-purity reagents. For example, silylating agents are notoriously moisture-sensitive and should be handled under inert gas.[4]
-
-
-
Summary of Key Optimization Parameters:
| Parameter | Recommended Action | Rationale |
| Reagent Concentration | Use 1.2-2.0 molar excess. | Drives reaction equilibrium towards product formation. |
| Temperature | Optimize between 40-80°C. | Balances reaction rate against potential for thermal degradation.[8] |
| Reaction Time | Monitor from 30 min to 4 hours. | Ensures reaction goes to completion without allowing for byproduct formation over time.[10] |
| Catalyst | Use pyridine/TEA for acylation; consider DMAP for difficult reactions. | Increases the nucleophilicity of the hydroxyl group, accelerating the reaction.[6] |
| Atmosphere | Use an inert atmosphere (N₂ or Ar). | Prevents hydrolysis of moisture-sensitive reagents and products.[7] |
Part 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform a small-scale trial run before committing a large amount of valuable sample.
Protocol 1: Acylation of this compound with Acetic Anhydride
This protocol is designed to convert this compound to 1-Acenaphthenyl acetate for HPLC-UV or GC-MS analysis.
-
Preparation:
-
Ensure all glassware (reaction vial, syringes) is oven-dried at 120°C for at least 4 hours and cooled in a desiccator.
-
-
Reaction Setup:
-
In a 2 mL reaction vial, dissolve 10 mg of this compound in 0.5 mL of anhydrous pyridine.
-
Add 1.5 equivalents of acetic anhydride using a microsyringe.
-
Add a catalytic amount (approx. 0.1 equivalents) of 4-dimethylaminopyridine (DMAP).
-
Seal the vial tightly under a nitrogen atmosphere.
-
-
Reaction Conditions:
-
Place the vial in a heating block set to 60°C.
-
Allow the reaction to proceed for 1 hour with gentle stirring.
-
-
Workup and Quenching:
-
Cool the vial to room temperature.
-
Carefully add 0.1 mL of methanol to quench any unreacted acetic anhydride.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Extraction:
-
Redissolve the residue in 1 mL of ethyl acetate.
-
Wash the organic layer with 1 mL of 5% HCl solution to remove pyridine, followed by 1 mL of saturated sodium bicarbonate solution, and finally 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis:
-
The resulting solution containing 1-Acenaphthenyl acetate is ready for dilution and analysis by GC or HPLC.
-
Protocol 2: Silylation of this compound with BSTFA
This protocol is optimized for preparing a volatile trimethylsilyl (TMS) ether of this compound for GC-MS analysis.
-
Preparation:
-
Use a dedicated GC vial with a PTFE-lined cap. Ensure it is completely dry.
-
-
Reaction Setup:
-
Place approximately 1 mg of the dried sample containing this compound into the GC vial.
-
Add 100 µL of anhydrous acetonitrile.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst.
-
-
Reaction Conditions:
-
Seal the vial immediately and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block.
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS. No workup is required.
-
-
Mechanism Overview: Acylation vs. Silylation
Caption: High-level comparison of Acylation and Silylation workflows.
References
- Optimization of the reaction conditions; ResearchG
- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages; National Institutes of Health (NIH); [Link]
- Overcoming analytical challenges with chemical derivatization in LC-MS/MS; Syngene Intern
- Derivatization reaction optimization; ResearchG
- List of common derivatization reagents; ResearchG
- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER C
- Techniques for silylation; ResearchG
- Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids; ResearchG
- Derivatiz
- Derivatizing Reagents For Detection Of Organic Compounds By HPLC; [Link]
- The optimization of the derivatization conditions; ResearchG
- Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids; National Institutes of Health (NIH); [Link]
- An efficient method for acyl
- Friedel Crafts Alkylation and Acylation Reaction Mechanism; YouTube; [Link]
- (+-)-Acenaphthenol; National Institutes of Health (NIH); [Link]
- Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS; [Link]
- Ester synthesis by esterific
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. cdn.syngeneintl.com [cdn.syngeneintl.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 1-Acenaphthenol in Aqueous Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the common yet significant challenge of solubilizing 1-Acenaphthenol in aqueous buffers. As a polycyclic aromatic hydrocarbon, this compound's inherent hydrophobicity presents a hurdle in many experimental settings. This resource offers a structured, question-and-answer approach to troubleshoot these issues, grounded in scientific principles and validated methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm starting a new project with this compound. What are its basic solubility properties?
A1: Understanding the Physicochemical Profile of this compound
This compound is a white to cream-colored solid that is practically insoluble in water.[1] Its chemical structure, featuring a polycyclic aromatic system, contributes to its low aqueous solubility and hydrophobic nature.[2][3][4][5] Key properties to consider are:
-
Predicted pKa: 13.68 ± 0.20[1]
-
Predicted LogP (Octanol/Water Partition Coefficient): 2.429[6]
-
Aqueous Solubility: Very low, with a predicted log(solubility in mol/L) of -3.66.[6]
The high LogP value indicates a strong preference for non-polar environments over water, explaining its poor solubility in aqueous buffers. The predicted pKa suggests it is a very weak acid, meaning pH adjustments within typical biological ranges will have a limited effect on its neutral form's solubility.
Q2: My this compound, dissolved in an organic solvent, is precipitating immediately when I add it to my aqueous buffer. What's happening and how can I fix it?
A2: The "Crashing Out" Phenomenon: Causality and Immediate Solutions
This common issue, often termed "crashing out," occurs when a compound that is soluble in a non-polar organic solvent is introduced into a polar aqueous environment.[7] The drastic change in solvent polarity forces the hydrophobic this compound molecules to aggregate and precipitate.
Core Reason: The inability of the aqueous buffer to overcome the strong intermolecular forces between the hydrophobic this compound molecules.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Step-by-Step Protocols:
-
Optimize the Dilution Protocol:
-
Minimize the Final Organic Solvent Concentration:
-
While a small amount of an organic solvent like DMSO or ethanol is necessary for the initial stock solution, aim for the lowest possible final concentration in your aqueous buffer.[7][8]
-
For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity.[8]
-
Crucially, always run a vehicle control experiment with the same final concentration of the organic solvent to account for any solvent-induced effects. [8]
-
Q3: I've tried optimizing my dilution, but I still see precipitation. What are the next steps?
A3: Advanced Solubilization Techniques
If basic protocol adjustments are insufficient, employing solubilizing agents is the next logical step.[9][10][11] These agents work by creating a more favorable microenvironment for the hydrophobic this compound molecules within the bulk aqueous phase.
1. Co-solvents:
-
Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[12][] This reduction in polarity decreases the interfacial tension between this compound and the solvent, thereby increasing its solubility.[9]
-
Common Examples: Polyethylene glycol (PEG), propylene glycol, ethanol, and glycerin are frequently used due to their relatively low toxicity.[12][14]
-
Experimental Protocol: Determining Optimal Co-solvent Concentration
-
Prepare a series of your aqueous buffer containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 15%, 20% PEG 400).
-
To each of these co-solvent buffer systems, add your this compound stock solution to the desired final concentration.
-
Incubate the solutions under your experimental conditions (e.g., 37°C for 2 hours).
-
Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
2. Surfactants:
-
Mechanism: Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solutions.[11][15] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like this compound can partition into the hydrophobic core, effectively being "hidden" from the aqueous environment and increasing their apparent solubility.[8][11]
-
Common Examples: Non-ionic surfactants like Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), and Pluronic F-68 are often preferred due to their lower potential for protein denaturation and cellular toxicity compared to ionic surfactants.[9][11]
-
Experimental Protocol: Screening for an Effective Surfactant
-
Prepare solutions of different non-ionic surfactants in your aqueous buffer at concentrations above their known CMC.
-
Add your this compound stock to each surfactant solution.
-
Observe for clarity and lack of precipitation over time.
-
Important Consideration: The surfactant itself may interfere with downstream assays. Always include a surfactant-only control.
-
3. Cyclodextrins:
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can form host-guest inclusion complexes with hydrophobic molecules like this compound, where the hydrophobic molecule is encapsulated within the cyclodextrin's cavity.[16][18][19] This complex is then readily soluble in water.[17]
-
Common Examples: Beta-cyclodextrin (β-CD) and its more soluble derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[16][17] The size of the cyclodextrin cavity is a critical factor for effective complexation.[17][18]
-
Experimental Protocol: Preparing a this compound-Cyclodextrin Inclusion Complex
-
Prepare an aqueous solution of HP-β-CD.
-
Add an excess of solid this compound to the HP-β-CD solution.
-
Stir or sonicate the mixture for several hours to facilitate complex formation.
-
Filter the solution to remove any undissolved this compound.
-
The resulting clear filtrate contains the soluble this compound-cyclodextrin complex. The concentration can be determined analytically.
-
Summary of Advanced Solubilization Techniques:
| Technique | Mechanism of Action | Common Agents | Key Considerations |
| Co-solvency | Reduces the polarity of the aqueous buffer.[12][] | PEG 400, Propylene Glycol, Ethanol[12][14] | Potential for compound precipitation upon further dilution; solvent toxicity.[14] |
| Surfactants | Forms micelles that encapsulate the hydrophobic compound.[11][15] | Polysorbate 20/80, Pluronic F-68[7][9] | Must be used above the CMC; potential for assay interference. |
| Cyclodextrins | Forms a soluble inclusion complex with the compound.[16][19] | HP-β-CD, γ-CD[16][17] | Stoichiometry of complexation and cavity size are important.[17][18] |
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: The Limited Role of pH Adjustment for this compound
Adjusting the pH of a buffer can be a very effective technique for increasing the solubility of ionizable compounds.[][20] For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble anionic salt.[21][22] Conversely, for a weakly basic compound, lowering the pH will lead to the formation of a more soluble cationic salt.
However, with a predicted pKa of approximately 13.68, this compound is an extremely weak acid.[1] To achieve significant deprotonation and a corresponding increase in solubility, you would need to raise the pH to a level that is incompatible with most biological assays and can cause chemical degradation of the compound. Therefore, pH adjustment is generally not a viable primary strategy for solubilizing this compound in typical aqueous buffers (pH 4-9).
Sources
- 1. This compound | 6306-07-6 [chemicalbook.com]
- 2. (+-)-Acenaphthenol | C12H10O | CID 22750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 6306-07-6 [sigmaaldrich.com]
- 4. usbio.net [usbio.net]
- 5. This compound - Regis Technologies [registech.com]
- 6. This compound (CAS 6306-07-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. wjbphs.com [wjbphs.com]
- 14. ijpbr.in [ijpbr.in]
- 15. researchgate.net [researchgate.net]
- 16. Polyaromatic Hydrocarbon Inclusion Complexes with 2-Hydroxylpropyl-β/γ-Cyclodextrin: Molecular Dynamic Simulation and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. policycommons.net [policycommons.net]
- 19. Host–guest chemistry - Wikipedia [en.wikipedia.org]
- 20. How does pH affect solubility? - askIITians [askiitians.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
Technical Support Center: Method Validation for 1-Acenaphthenol Quantification
Welcome to the technical support center for the analytical method validation of 1-Acenaphthenol quantification. This comprehensive guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing and troubleshooting robust analytical methods for this compound. Here, we move beyond generic protocols to explain the "why" behind experimental choices, ensuring your methods are not only accurate but also self-validating.
I. Foundational Principles of a Robust this compound Quantification Method
This compound, a metabolite of the polycyclic aromatic hydrocarbon (PAH) acenaphthene, is of significant interest in environmental monitoring and toxicological studies.[1] Accurate quantification is paramount for assessing exposure and understanding its biological implications. A robust analytical method is the cornerstone of reliable data. This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, a common and effective technique for such analyses.
The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[2][3] Key validation characteristics, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, will be addressed throughout this guide.[2][3]
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
Even with a well-designed method, challenges can arise. This section provides a systematic approach to identifying and resolving common issues encountered during this compound analysis.
A. Chromatographic Issues
dot graph "Chromatographic_Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Troubleshooting workflow for common HPLC issues.
1. Poor Peak Shape (Tailing, Fronting, Broadening)
-
Symptom: Asymmetrical or wide peaks, leading to inaccurate integration and reduced sensitivity.
-
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The hydroxyl group of this compound can interact with residual silanols on silica-based C18 columns, causing peak tailing.
-
Solution: Use a base-deactivated column or add a competitive base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%). Be mindful that TEA can suppress MS signal.
-
-
Column Overload: Injecting too high a concentration of this compound can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Contamination or Degradation: Accumulation of matrix components or loss of stationary phase can cause peak broadening.
-
Solution: Implement a column wash step after each run with a strong solvent. If performance does not improve, replace the column.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
-
2. Retention Time Shifts
-
Symptom: Inconsistent elution times for this compound, affecting peak identification.
-
Potential Causes & Solutions:
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of volatile organic solvents.
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to retention time drift.
-
Solution: Use a column oven to maintain a constant temperature.[6]
-
-
System Leaks: A leak in the system will cause a drop in pressure and an increase in retention time.
-
Solution: Systematically check all fittings and connections for signs of leakage.[7]
-
-
3. Poor Resolution and Co-elution
-
Symptom: Overlapping peaks between this compound and other analytes or matrix components.[8]
-
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Gradient: A gradient that is too steep may not provide adequate separation.
-
Solution: Decrease the ramp of the organic solvent gradient to increase the separation window.
-
-
Inappropriate Column Chemistry: The stationary phase may not have the right selectivity for the analytes.
-
Solution: Consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic compounds.
-
-
B. Sample Preparation and Matrix-Related Issues
1. Low Recovery
-
Symptom: The amount of this compound measured is significantly lower than the expected concentration.
-
Potential Causes & Solutions:
-
Inefficient Extraction: The chosen extraction method (e.g., Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)) may not be optimal.
-
Solution: Optimize the extraction solvent, pH, and mixing/elution times. For SPE, ensure the sorbent is appropriate for the analyte's polarity and that the conditioning, loading, washing, and elution steps are optimized.
-
-
Analyte Instability: this compound may degrade during sample processing.
-
Solution: Minimize sample processing time, work at lower temperatures, and protect samples from light if photolability is a concern.
-
-
2. Matrix Effects in LC-MS
-
Symptom: Inconsistent and inaccurate results in LC-MS analysis due to ion suppression or enhancement caused by co-eluting matrix components.[2][9][10]
-
Potential Causes & Solutions:
-
Co-eluting Endogenous Compounds: Phospholipids from plasma or humic substances from soil can interfere with the ionization of this compound.
-
Solution 1 (Chromatographic): Optimize the chromatographic method to separate this compound from the interfering components. A longer column or a shallower gradient can be effective.
-
Solution 2 (Sample Preparation): Implement a more rigorous sample cleanup procedure. For plasma, a protein precipitation followed by SPE or a phospholipid removal plate can be effective. For soil, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be employed.
-
Solution 3 (Internal Standard): Use a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS will co-elute and experience the same matrix effects, allowing for accurate correction of the signal.
-
-
III. Frequently Asked Questions (FAQs)
Q1: How do I establish the specificity of my method for this compound?
A1: Specificity is the ability to assess the analyte unequivocally in the presence of other components. To demonstrate specificity, you should:
-
Analyze blank matrix samples: Inject extracts of different lots of your blank matrix (e.g., plasma from different donors, different soil types) to ensure no endogenous components co-elute with this compound.
-
Analyze spiked samples: Spike your blank matrix with known related substances (e.g., acenaphthene, other PAHs, and their metabolites) to demonstrate that your method can separate them from this compound.
-
Perform forced degradation studies: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[6][11][12] A stability-indicating method will be able to separate the intact this compound from all its degradation products.[13][14][15]
Q2: What are the acceptance criteria for accuracy and precision?
A2: According to regulatory guidelines, for the validation of methods for the quantification of major components, the following are generally accepted:
-
Accuracy: The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. Accuracy is typically assessed by analyzing spiked samples at a minimum of three concentration levels (low, medium, and high) with multiple replicates.
-
Precision: The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. Precision is evaluated at three levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.
-
Intermediate Precision: Analysis of replicate samples on different days, by different analysts, or with different equipment within the same laboratory.
-
Reproducibility: Analysis of replicate samples in different laboratories (inter-laboratory trial), which is not always required for methods used within a single facility.
-
| Validation Parameter | Acceptance Criteria |
| Accuracy | Mean recovery of 85-115% (80-120% at LLOQ) |
| Precision (RSD) | ≤15% (≤20% at LLOQ) |
Q3: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ)?
A3:
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected but not necessarily quantified. It is often determined as the concentration that yields a signal-to-noise ratio (S/N) of 3:1.
-
Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. It is typically determined as the concentration that yields an S/N of 10:1. The accuracy and precision at the LOQ should meet the acceptance criteria (typically ±20% for accuracy and ≤20% for precision).
Q4: What is robustness and how do I test for it?
A4: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16] It provides an indication of the method's reliability during normal usage. To test for robustness, you can introduce small variations to parameters such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
Mobile phase pH (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±10%)
-
Wavelength of detection (e.g., ±2 nm)
The effect of these variations on the results (e.g., retention time, peak area, resolution) is then evaluated.
IV. Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific application and instrumentation.
A. Protocol 1: HPLC-UV Method for this compound in a Pharmaceutical Formulation
dot graph "HPLC_UV_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for HPLC-UV analysis of this compound.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
2. Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to cover the desired concentration range (e.g., 1-100 µg/mL).
3. Sample Preparation:
-
Accurately weigh and transfer a portion of the powdered pharmaceutical formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to dissolve.
-
Allow to cool to room temperature and dilute to volume with acetonitrile.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
B. Protocol 2: Sample Preparation for this compound in Human Plasma using SPE
1. Materials:
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
Methanol (for conditioning and elution)
-
Water (for washing)
-
Nitrogen evaporator
2. Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma, add the internal standard (if used) and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
V. Conclusion
This technical support guide provides a comprehensive framework for the method validation of this compound quantification. By understanding the underlying scientific principles and proactively addressing potential challenges, researchers can develop and implement robust, reliable, and defensible analytical methods. Adherence to regulatory guidelines, such as those from the ICH, is crucial for ensuring data integrity and regulatory acceptance.
VI. References
-
Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com.
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
-
Universal Lab. (2024). The 10 Most Common HPLC Problems and Solutions!
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
-
Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know.
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
-
U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
BenchChem. (2025). Troubleshooting Peak Co-elution in Polycyclic Aromatic Hydrocarbon (PAH) Analysis: A Technical Support Guide.
-
International Council for Harmonisation. (n.d.). Quality Guidelines.
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
-
Phenomenex. (2022). Common HPLC Problems & How to Deal With Them.
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. (n.d.).
-
Thermo Fisher Scientific. (2024). Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology.
-
Separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. (2025).
-
Sensitive Determination of Polycyclic Aromatic Hydrocarbons in Tap Water by Online Solid Phase Extraction and UHPLC. (n.d.).
-
IJCRT.org. (n.d.). DEVELOPMENT AND THE VALIDATION OF HPLC METHOD.
-
Discussion of the Error Associated with Polycyclic Aromatic Hydrocarbon (PAH) Analyses. (n.d.).
-
ChemicalBook. (2025). This compound | 6306-07-6.
-
ResearchGate. (2021). How to determine PAH's in oils and model solutions?
-
PubMed. (n.d.). Metabolism of acenaphthylene via 1,2-dihydroxynaphthalene and catechol by Stenotrophomonas sp. RMSK.
-
U.S. Environmental Protection Agency. (n.d.). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS.
-
Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. (n.d.).
-
Journal of Pharmaceutical Science and Bioscientific Research. (2019). A Review: Development and validation of HPLC method.
-
Bulletin of the Chemical Society of Ethiopia. (2021). Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals in bulk and tablet dosage form.
-
ResearchGate. (2025). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
-
PubChem. (n.d.). (+-)-Acenaphthenol.
-
AKT Publication. (2025). Stability-Indicating RP-HPLC Method Development for A Fixed-Dose Combination Tablet and Its Degradation Kinetics.
-
Separation of PAH Compounds using UV and Fluorescence Detection - HPLC. (n.d.).
-
Journal of Pharmaceutical Analysis. (2024).
-
MDPI. (2023). Colorimetric Detection of Acenaphthene and Naphthalene Using Functionalized Gold Nanoparticles.
-
ResearchGate. (2015). Analytical techniques in pharmaceutical analysis: A review.
-
ScienceScholar. (2022). RP-HPLC stability indicating method development for the estimation of drug marketed formulation.
-
PMC. (n.d.). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil.
-
An-Najah journals. (n.d.). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC.
-
PubChem. (n.d.). Acenaphthene.
Sources
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Technical Support Center: Enhancing Signal-to-Noise Ratio for 1-Acenaphthenol Detection
Welcome to the technical support center for the analytical detection of 1-Acenaphthenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) in your experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your analytical work.
Understanding the Signal-to-Noise Ratio (SNR)
In analytical chemistry, the signal-to-noise ratio (SNR) is a critical measure of the sensitivity of an analytical instrument or method.[1] It compares the level of the desired signal (the peak of your analyte, this compound) to the level of the background noise. A higher SNR indicates a more sensitive and reliable measurement, allowing for lower limits of detection (LOD) and quantification (LOQ).[2] The generally accepted criterion for the detection of an analyte is an SNR of 3 or greater.[2] Improving the SNR can be achieved by either increasing the signal, decreasing the noise, or both.[3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound (C₁₂H₁₀O) is a polycyclic aromatic hydrocarbon (PAH) derivative and a metabolite of acenaphthene.[4][5] PAHs are a class of organic compounds that are of significant environmental and toxicological concern due to their potential carcinogenic effects.[6] As a metabolite, this compound can serve as a biomarker for exposure to its parent compound. Therefore, highly sensitive and specific detection methods are crucial for environmental monitoring, toxicology studies, and in the development of pharmaceuticals where it may be a metabolic byproduct.
Q2: What are the common analytical techniques for detecting this compound?
A2: The most common analytical techniques for the detection of this compound and other PAHs include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence detectors (FLD), and Gas Chromatography coupled with Mass Spectrometry (GC-MS).[7][8][9][10] HPLC with UV detection at around 290 nm has been specifically documented for this compound analysis.[7] While this compound's parent compound, acenaphthene, is known to fluoresce, specific fluorescence data for this compound is less common, making UV detection a more straightforward starting point for HPLC.[11][12] GC-MS offers high sensitivity and specificity, which is particularly useful for complex matrices.[8][13]
Q3: What are the primary sources of noise in chromatographic systems?
A3: Noise in chromatographic systems can originate from various sources, broadly categorized as chemical, electronic, and environmental.
-
Chemical Noise: This includes impurities in the mobile phase or carrier gas, column bleed, and contamination from the sample matrix, injector, or septa.[3][14]
-
Electronic Noise: This is inherent to the detector and data acquisition system and can manifest as baseline fluctuations or random spikes.[15][16]
-
Environmental Noise: Temperature fluctuations and mechanical vibrations can also contribute to baseline instability.[15][16]
Troubleshooting Guide: Improving SNR in this compound Detection
This guide is structured in a question-and-answer format to address specific issues you may encounter during your experiments.
High-Performance Liquid Chromatography (HPLC-UV)
Q4: My baseline is noisy and drifting in my HPLC-UV analysis of this compound. What are the likely causes and how can I fix it?
A4: A noisy or drifting baseline is a common issue that can significantly impact your SNR. Here’s a systematic approach to troubleshooting this problem:
Potential Causes & Solutions:
-
Mobile Phase Issues:
-
Cause: Impurities or dissolved gas in the mobile phase are frequent culprits. Using low-quality solvents can introduce contaminants that absorb UV light.[3]
-
Solution:
-
Use HPLC-grade solvents: Always use high-purity solvents to minimize background absorbance.[3]
-
Degas the mobile phase: Dissolved gases can form bubbles in the detector cell, causing spurious peaks and baseline noise. Use an online degasser or degas your mobile phase daily by sparging with helium, sonication, or vacuum filtration.
-
Freshly prepare mobile phase: Do not use old mobile phases, as they can absorb atmospheric contaminants or support microbial growth.
-
-
-
Pump and System Leaks:
-
Cause: A leak in the system, even a small one, can cause pressure fluctuations and an unstable baseline.
-
Solution: Check all fittings for leaks, especially between the pump and the detector. Look for salt deposits around fittings when using buffered mobile phases, as this is a tell-tale sign of a slow leak.[17]
-
-
Detector Issues:
-
Cause: A contaminated flow cell or a failing lamp can lead to baseline noise.
-
Solution:
-
Clean the flow cell: Flush the flow cell with a strong, non-buffered solvent like methanol or isopropanol.
-
Check the lamp energy: Most HPLC software allows you to check the lamp energy. If it's low, the lamp may need replacement.
-
-
-
Column Contamination or Degradation:
-
Cause: Over time, strongly retained compounds from your samples can accumulate on the column, leading to a drifting baseline as they slowly elute.
-
Solution:
-
Wash the column: Flush the column with a strong solvent to remove contaminants. For reversed-phase columns, this could be a sequence of water, methanol, acetonitrile, and isopropanol.
-
Use a guard column: A guard column is a small, disposable column placed before the analytical column to trap strongly retained compounds and particulates, thereby extending the life of your analytical column.[18]
-
-
Q5: The peak for this compound is very small. How can I increase its signal intensity?
A5: Increasing the signal (peak height) is a direct way to improve the SNR.[3] Here are several effective strategies:
Strategies to Increase Signal Intensity:
| Strategy | Principle | Step-by-Step Protocol |
| Increase Injection Volume | A larger injection volume introduces more analyte onto the column, leading to a proportionally larger peak.[19] | 1. Prepare a series of standards with increasing injection volumes (e.g., 5, 10, 20, 50 µL). 2. Inject each standard and monitor the peak shape. 3. Increase the volume as long as the peak remains symmetrical and doesn't show signs of overloading (e.g., fronting). |
| Sample Concentration | If your sample is dilute, concentrating it before injection can significantly boost the signal. | 1. Use solid-phase extraction (SPE) to concentrate this compound from your sample matrix and elute it in a smaller volume of a strong solvent. 2. Alternatively, if your sample is in a volatile solvent, you can evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a smaller volume of mobile phase. |
| Optimize Detection Wavelength | For UV detection, the signal is maximized at the wavelength of maximum absorbance (λmax) of the analyte.[3] | 1. If you have a Diode Array Detector (DAD), you can obtain the full UV spectrum of the this compound peak from a preliminary run. 2. Identify the λmax and set your detector to this wavelength. For this compound, a wavelength of 290 nm has been reported to be effective.[7] |
| Reduce Peak Width | For a constant peak area, a narrower peak will be taller.[3] | 1. Use a smaller particle size column: Switching from a 5 µm to a 3 µm or sub-2 µm particle size column will increase efficiency and result in narrower peaks.[19] 2. Use a narrower internal diameter (ID) column: Changing from a 4.6 mm ID to a 2.1 mm ID column will increase sensitivity, but you must also reduce the flow rate proportionally.[19] 3. Optimize mobile phase strength: In reversed-phase HPLC, increasing the organic solvent percentage will decrease retention time and lead to narrower peaks. Be cautious not to compromise the resolution between this compound and other components in your sample. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Q6: I am observing a high background and numerous small peaks in my GC-MS chromatogram. What are the sources of this noise and how can I reduce it?
A6: High background noise in GC-MS can obscure your analyte peak and is often due to contamination within the system.
Potential Causes & Solutions:
-
Carrier Gas Impurities:
-
Cause: Impurities like oxygen, water, and hydrocarbons in the carrier gas can increase baseline noise and degrade the column's stationary phase.[14]
-
Solution: Use high-purity (≥99.999%) carrier gas and install high-quality gas purifiers for oxygen, moisture, and hydrocarbons.
-
-
Septum Bleed:
-
Cause: The injector septum is continuously heated and can degrade over time, releasing siloxanes that appear as peaks in the chromatogram.[14]
-
Solution:
-
Use high-quality, low-bleed septa.
-
Replace the septum regularly, as recommended by the manufacturer.
-
Ensure the injector temperature is not set higher than the septum's maximum operating temperature.
-
-
-
Column Bleed:
-
Cause: All GC columns exhibit some level of stationary phase bleed, which increases with temperature. Excessive bleed can be caused by oxygen damage or operating above the column's maximum temperature limit.
-
Solution:
-
Condition new columns according to the manufacturer's instructions.
-
Ensure the system is leak-free to prevent oxygen from entering the column.
-
Operate within the column's specified temperature range.
-
-
-
Contamination from Sample or Sample Preparation:
Q7: How can I enhance the signal of this compound in my GC-MS analysis?
A7: Similar to HPLC, increasing the signal in GC-MS is a key strategy for improving the SNR.
Strategies to Increase Signal Intensity:
| Strategy | Principle | Step-by-Step Protocol |
| Optimize Injection Technique | The way the sample is introduced into the GC can have a major impact on the amount of analyte that reaches the detector. | 1. Use Splitless Injection: For trace analysis, splitless injection is preferred over split injection as it transfers the entire sample onto the column.[22] 2. Optimize Splitless Time: Ensure the splitless time is long enough to transfer the majority of the analyte to the column but not so long that it introduces excessive solvent. 3. Optimize Injector Temperature: The temperature should be high enough to ensure complete vaporization of this compound without causing thermal degradation.[22] |
| Select Appropriate MS Mode | The MS can be operated in different modes, with varying levels of sensitivity and selectivity. | 1. Full Scan vs. Selected Ion Monitoring (SIM): For quantitative analysis of a known compound, SIM mode is significantly more sensitive than full scan mode. In SIM mode, the mass spectrometer only monitors a few specific ions corresponding to your analyte, which increases the dwell time on those ions and improves the SNR. For this compound (MW 170.21), you would monitor its molecular ion (m/z 170) and a few characteristic fragment ions.[23] 2. Tandem Mass Spectrometry (MS/MS): For very complex matrices, GC-MS/MS provides even greater selectivity and sensitivity by monitoring a specific fragmentation transition.[8][13] |
| Sample Pre-concentration | Increasing the concentration of the analyte before injection is a highly effective way to boost the signal.[22] | 1. Techniques like solid-phase microextraction (SPME) or purge-and-trap can be used to concentrate volatile and semi-volatile compounds like this compound from a sample.[22] |
| Use an Appropriate Inlet Liner | The inlet liner plays a crucial role in sample vaporization and transfer to the column. | 1. Use a deactivated glass liner to prevent adsorption of active compounds like this compound. A liner with glass wool can aid in vaporization but may also be a site for activity if not properly deactivated.[22] |
Visualizing Workflows and Concepts
General Workflow for SNR Improvement
Caption: A general workflow for systematically improving the signal-to-noise ratio.
Troubleshooting Baseline Noise in HPLC
Caption: A decision tree for troubleshooting baseline noise in an HPLC system.
Key Sources of Noise in a GC-MS System
Caption: A schematic highlighting the primary sources of noise in a GC-MS system.
References
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 6306-07-6).
- LCGC International. (2010). Enhancing Signal-to-Noise.
- Patsnap. (2023). How to Address Detector Noise in HPLC Systems.
- Shimadzu. (n.d.). Signal-to-Noise Ratio.
- CHROMSERVIS. (n.d.). Signal to noise ration improvment in GC.
- IEEE Xplore. (2010). Stochastic Resonance Algorithm for Enhancement of Signal-to-Noise Ratio of HPLC/MS Signal.
- LCGC International. (2010). The Role of the Signal-to-Noise Ratio in Precision and Accuracy.
- Patsnap. (2023). How to Minimize GC-MS Baseline Noise in Chromatograms.
- Regis Technologies. (n.d.). This compound.
- Separation Science. (n.d.). HPLC tips & tricks - increase your HPLC/UHPLC method sensitivity.
- ALWSCI. (2023). Methods For Improving Sensitivity in Gas Chromatography (GC).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22750, (+-)-Acenaphthenol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6734, Acenaphthene.
- National Center for Biotechnology Information. (2018). Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry.
- ResearchGate. (2006). Sources of Errors Associated with the Determination of PAH and PCB Analytes in Water Samples.
- Advanced GC-MS Blog Journal. (2012). Signal versus Signal to Noise Ratio in Mass Spectrometry.
- Orochem Technologies Inc. (n.d.). This compound on Epitomize CSP-1Z, 3 µm, SFC-UHPLC.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9161, Acenaphthylene.
- National Center for Biotechnology Information. (2023). Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Leaf and Bark Samples of Sambucus nigra Using High-Performance Liquid Chromatography (HPLC).
- Phenomenex. (n.d.). GC Troubleshooting Guide.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for Used Mineral-Based Crankcase Oil.
- SIELC Technologies. (n.d.). Separation of Acenaphthene-5,6-dicarboxic acid on Newcrom R1 HPLC column.
- CTK. (n.d.). [Application]this compound.
- FMS, Inc. (2023). PAHs Extraction & Analysis | Polycyclic Aromatic Hydrocarbons in Water Testing Webinar.
- Agilent Technologies. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene.
- Acta Poloniae Pharmaceutica. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Springer. (2023). Acenaphto[1,2-k]fluoranthene: Role of the Carbon Framework Transformation for Tuning Electronic Properties.
- Agilent Technologies. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Chrom-Support. (n.d.). HPLC Troubleshooting Guide.
- National Institute of Standards and Technology. (n.d.). Acenaphthene. In NIST Chemistry WebBook.
- MDPI. (2017). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives.
- Agilent Technologies. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices.
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Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to the Biological Activities of 1-Acenaphthenol and 2-Acenaphthenol
For the dedicated researcher in drug discovery and molecular toxicology, the subtle shift of a hydroxyl group on a polycyclic aromatic hydrocarbon backbone can mean the difference between a benign metabolite and a potent biological modulator. This guide delves into the known biological activities of two such isomers: 1-Acenaphthenol and 2-Acenaphthenol. While structurally similar, the available scientific literature paints a picture of stark contrast in our understanding of their biological significance. This compound emerges as a well-characterized metabolic intermediate and a valuable tool for enzymology, whereas 2-Acenaphthenol remains largely enigmatic, representing a significant knowledge gap and an opportunity for future research.
This guide will navigate the established metabolic pathways, detail the known enzymatic interactions of this compound, and candidly address the dearth of information on its positional isomer, 2-Acenaphthenol. We will provide detailed experimental protocols for assays in which this compound is a key reagent and propose a path forward for the comparative biological evaluation of these two intriguing compounds.
The Metabolic Genesis: From Acenaphthene to its Hydroxylated Derivatives
Acenaphthene, a polycyclic aromatic hydrocarbon found in coal tar, is a substrate for phase I metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[1] The initial oxidative metabolism of acenaphthene is a critical step in its biotransformation, leading to the formation of hydroxylated derivatives.
Human cytochrome P450 enzymes, including CYP2A6, CYP2A13, CYP1B1, and CYP1A2, catalyze the oxidation of acenaphthene to this compound as a major product.[2] This metabolite can then undergo further oxidation by P450 enzymes to form other, currently unidentified, oxidized products.[2] The metabolic pathway leading to 2-Acenaphthenol from acenaphthene in biological systems has not been explicitly detailed in the reviewed literature, suggesting it is either a minor metabolite or its formation has not been a focus of investigation.
This compound: A Key Player in Aldo-Keto Reductase Enzymology
The most well-documented biological role of this compound is as a substrate for members of the aldo-keto reductase (AKR) superfamily of enzymes.[3] Specifically, it is routinely used in in vitro assays to determine the catalytic activity of AKR1C1, AKR1C2, and AKR1C3.[4] These enzymes are critical in the metabolism of steroids, prostaglandins, and various xenobiotics.[5] For instance, AKR1C3 is involved in the synthesis of potent androgens and estrogens, making it a target for cancer therapies.[5]
The enzymatic oxidation of this compound to acenaphthenequinone, coupled with the reduction of NAD(P)+ to NAD(P)H, provides a convenient spectrophotometric method to measure the kinetic parameters of these enzymes.[6]
2-Acenaphthenol: A Conspicuous Silence in the Literature
In stark contrast to its isomer, there is a significant lack of published data on the biological activity of 2-Acenaphthenol. Searches of scientific databases did not yield studies detailing its interaction with AKR enzymes, its metabolic fate, its cytotoxicity, or its potential for other biological effects. This represents a critical knowledge gap. Based on its chemical structure as a phenolic polycyclic aromatic hydrocarbon, one could hypothesize that 2-Acenaphthenol may possess biological activities, such as:
-
Enzyme Inhibition or Substrate Activity: It may interact with other members of the AKR superfamily or other metabolic enzymes.
-
Cytotoxicity: Like many polycyclic aromatic hydrocarbons and their metabolites, it could exhibit cytotoxic effects.
-
Receptor Binding: Its phenolic structure suggests the potential for interaction with nuclear receptors, such as the estrogen receptor.
However, without experimental validation, these remain speculative.
Comparative Biological Activity: An Overview of the Current Landscape
Due to the lack of data for 2-Acenaphthenol, a direct quantitative comparison of the biological activities of the two isomers is not currently possible. The following table summarizes the known information for this compound and highlights the corresponding data gap for 2-Acenaphthenol.
| Biological Activity | This compound | 2-Acenaphthenol |
| Metabolism | Major metabolite of acenaphthene via CYP450 enzymes.[2] | Metabolic formation and fate are not well-documented. |
| AKR1C Enzyme Interaction | Substrate for AKR1C1, AKR1C2, and AKR1C3.[4] | No data available. |
| Cytotoxicity | No specific data available. | No data available. |
| Estrogenic Activity | No specific data available. | No data available. |
| Genotoxicity | No specific data available. | No data available. |
Future Research Directions: A Call for Comparative Studies
The significant disparity in our understanding of these two isomers underscores the need for further research. A comprehensive comparative study would provide valuable insights into the structure-activity relationships of hydroxylated acenaphthene derivatives. Key future experiments should include:
-
Synthesis and Purification of 2-Acenaphthenol: A prerequisite for biological testing is the availability of a high-purity standard of 2-Acenaphthenol.
-
Comparative Enzyme Assays: Directly compare the activity of this compound and 2-Acenaphthenol as substrates or inhibitors of a panel of AKR and CYP enzymes.
-
Cytotoxicity Screening: Utilize in vitro assays, such as the MTT assay, to compare the cytotoxic effects of both isomers on various cell lines (e.g., HepG2 liver cells, MCF-7 breast cancer cells).
-
Receptor Binding and Functional Assays: Evaluate the potential of both compounds to bind to and activate or inhibit nuclear receptors, particularly the estrogen receptor.
Experimental Protocols
Protocol 1: In Vitro Assay for Aldo-Keto Reductase (AKR1C) Activity using this compound
This protocol describes a spectrophotometric assay to measure the activity of AKR1C enzymes by monitoring the production of NADH during the oxidation of this compound.
Materials:
-
Purified recombinant human AKR1C1, AKR1C2, or AKR1C3
-
This compound
-
Nicotinamide adenine dinucleotide (NAD+)
-
Potassium phosphate buffer (100 mM, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer capable of reading at 340 nm
-
Temperature-controlled cuvette holder
Procedure:
-
Prepare a 100 mM potassium phosphate buffer (pH 9.0).
-
Prepare stock solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Dissolve NAD+ in the assay buffer to a concentration of 20 mM.
-
Dilute the purified AKR1C enzyme in assay buffer to the desired working concentration.
-
-
Set up the reaction mixture in a quartz cuvette (total volume of 1 mL):
-
850 µL of 100 mM potassium phosphate buffer (pH 9.0)
-
50 µL of 20 mM NAD+ solution (final concentration 1 mM)
-
50 µL of 10 mM this compound solution (final concentration 0.5 mM)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution.
-
Immediately mix the contents of the cuvette by inversion and start recording the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the initial rate of the reaction (ΔAbs/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mg) = (ΔAbs/min * Total reaction volume (mL)) / (Molar extinction coefficient of NADH * mg of enzyme in the reaction * light path length (cm))
-
The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.[6]
-
Protocol 2: Proposed MTT Assay for Comparative Cytotoxicity of 1- and 2-Acenaphthenol
This protocol outlines a general method to compare the cytotoxic effects of this compound and 2-Acenaphthenol on a selected cell line.
Materials:
-
Human cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound and 2-Acenaphthenol
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare stock solutions of this compound and 2-Acenaphthenol in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or 2-Acenaphthenol. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
The comparative biological activities of this compound and 2-Acenaphthenol present a compelling case of a well-studied compound and its overlooked isomer. While this compound serves as a valuable tool in understanding the function of aldo-keto reductases, the biological profile of 2-Acenaphthenol remains a blank slate. This guide has synthesized the current knowledge, highlighting the metabolic pathways and enzymatic interactions of this compound, while simultaneously underscoring the pressing need for research into its positional counterpart. The proposed experimental protocols offer a roadmap for future investigations that will undoubtedly provide valuable insights into the structure-activity relationships of these acenaphthene metabolites, with potential implications for toxicology and drug development.
References
- Lee, J. H., et al. (2010). Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes. Chemical Research in Toxicology, 23(10), 1646–1655.
- Brozic, P., et al. (2011). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Journal of Medicinal Chemistry, 54(13), 4847–4859.
- Wang, L., et al. (2011). Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. Molecules, 16(4), 2519–2530.
- Wang, L., et al. (2011). Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents.
- Traven, K., et al. (2022). Ruthenium complexes show potent inhibition of AKR1C1, AKR1C2, and AKR1C3 enzymes and anti-proliferative action against chemoresistant ovarian cancer cell line. Frontiers in Chemistry, 10, 934334.
- Tanner, D. R., et al. (2008). Characterization of Two Novel Aldo-Keto Reductases from Arabidopsis: Expression Patterns, Broad Substrate Specificity, and an Open Active-Site Structure Suggest a Role in Toxicant Metabolism Following Stress. Plant Physiology, 146(2), 525–539.
- Maji, T., & Mallik, A. K. (2018). Metal and acid-free synthesis of acenaphthenone-2-ylidene ketones in PEG 400 and their radical nitration by TBN in water. Organic & Biomolecular Chemistry, 16(34), 6292–6300.
- Penning, T. M. (2015). The Aldo-Keto Reductases (AKRs): Overview. The Enzymes, 37, 1–17.
- Brozic, P., et al. (2011). Inhibitors of aldo-keto reductases AKR1C1-AKR1C4. Current Medicinal Chemistry, 18(15), 2234–2256.
- Nebert, D. W., & Wikvall, K. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Molecules, 26(12), 3584.
- Srivastava, S., et al. (2005). Substrate specificity and catalytic efficiency of aldo-keto reductases with phospholipid aldehydes. Biochemical Journal, 386(Pt 3), 847–855.
- Byrns, M. C., & Penning, T. M. (2009). Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights. The Journal of Steroid Biochemistry and Molecular Biology, 114(3-5), 200–209.
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141.
- Barski, O. A., et al. (2008). The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification. Drug Metabolism Reviews, 40(4), 553–624.
- Pinto, M. F., & Bompard-Gilles, C. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. Applied Sciences, 12(1), 1.
- Lynch, A. M., & Damodaran, T. V. (2009). Basic Review of the Cytochrome P450 System. Journal of the Advanced Practitioner in Oncology, 2(3), 203–211.
- Matsuura, K., et al. (1998). Substrate specificity of a mouse aldo-keto reductase (AKR1C12). The Journal of Biochemistry, 124(5), 940–946.
- Chalon, S., et al. (1998). Synthesis and biological evaluation in mice of (2-[11C]methoxy)-6',7'-dihydrorotenol, a second generation rotenoid for marking mitochondrial complex I activity. Nuclear Medicine and Biology, 25(4), 351–356.
- Liu, S., et al. (2012). Regulation of Aldo–Keto Reductases in Human Diseases. Frontiers in Pharmacology, 3, 45.
- Clinical Learning. (2023, December 1). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures [Video]. YouTube.
- Al-Khafaji, K., et al. (2023). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega, 8(30), 27129–27137.
- Pinto, M. F., & Bompard-Gilles, C. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies.
Sources
- 1. Basic Review of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium complexes show potent inhibition of AKR1C1, AKR1C2, and AKR1C3 enzymes and anti-proliferative action against chemoresistant ovarian cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Guide to PAH Metabolites in Enzyme Assays: A Focus on 1-Acenaphthenol
Introduction: The Critical Role of Enzyme Assays in Understanding PAH Metabolism
Polycyclic aromatic hydrocarbons (PAHs) are a diverse class of environmental contaminants formed from the incomplete combustion of organic materials.[1] Their toxic, mutagenic, and carcinogenic properties are intrinsically linked to their metabolic activation by a suite of enzymes.[2][3] Therefore, robust and reliable enzyme assays are paramount for researchers in toxicology, drug development, and environmental health to elucidate metabolic pathways, screen for enzyme inhibitors, and assess the biological impact of these compounds. This guide provides a comparative analysis of 1-Acenaphthenol and other key PAH metabolites as substrates in various enzyme assays, offering insights into their utility and experimental considerations.
PAHs themselves are often chemically inert and require metabolic activation to exert their biological effects.[4] This bioactivation process is a double-edged sword; while some metabolic transformations lead to detoxification and excretion, others generate highly reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer.[2][3] The primary enzyme families involved in PAH metabolism are the Phase I cytochrome P450 (CYP) monooxygenases and the Phase II conjugating enzymes, including UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[2][5]
This guide will delve into the practical application of specific PAH metabolites in assays for these key enzyme families, with a particular focus on the utility of this compound as a versatile substrate.
This compound: A Versatile Substrate for Diverse Enzyme Assays
This compound is a hydroxylated metabolite of the three-ring PAH, acenaphthene. Its chemical structure and metabolic fate make it a valuable tool for probing the activity of several key enzyme families.
Aldo-Keto Reductases (AKRs)
This compound is a well-established substrate for assaying the activity of certain aldo-keto reductase (AKR) isoforms, particularly those in the AKR1C family.[6] AKRs are NAD(P)H-dependent oxidoreductases that can contribute to the metabolic activation of PAH trans-dihydrodiols to reactive and redox-active o-quinones.[7]
The assay for AKR activity using this compound is typically a spectrophotometric measurement of the production of NADH at 340 nm as the enzyme oxidizes the substrate.[6] This continuous assay format allows for the straightforward determination of initial reaction velocities and kinetic parameters.
Cytochrome P450 (CYP) Enzymes
While the parent compound, acenaphthene, is a substrate for CYP enzymes, leading to the formation of this compound, the metabolite itself can undergo further oxidation.[8][9] This makes it a potential, albeit less direct, substrate for investigating the activity of certain CYP isoforms. The subsequent metabolism of this compound can be monitored using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) to separate and quantify the various oxidation products.
Comparison with Other Key PAH Metabolites in Enzyme Assays
The choice of a PAH metabolite as a substrate in an enzyme assay depends on several factors, including the specific enzyme being studied, the desired assay format (e.g., spectrophotometric, fluorometric, or chromatographic), and the research question being addressed. Below is a comparison of this compound with other commonly used PAH metabolites.
1-Hydroxypyrene (1-OHP)
1-Hydroxypyrene is a major metabolite of pyrene and is widely used as a biomarker for human exposure to PAHs.[10][11] Its intrinsic fluorescence makes it a particularly useful substrate for sensitive, real-time fluorometric assays.
-
UDP-Glucuronosyltransferases (UGTs): 1-OHP is an excellent substrate for various UGT isoforms. The conjugation of glucuronic acid to 1-OHP results in a non-fluorescent product, allowing for a continuous assay that monitors the decrease in fluorescence over time.[12]
-
Sulfotransferases (SULTs): Similar to UGT assays, the sulfonation of 1-OHP by SULTs can be monitored by the loss of its fluorescent signal.[13] This provides a sensitive method for studying SULT activity and inhibition.
Benzo[a]pyrene-7,8-dihydrodiol (B[a]P-7,8-diol)
Benzo[a]pyrene is a prototypical and highly carcinogenic PAH.[14] Its proximate carcinogen, B[a]P-7,8-diol, is a critical substrate for studying the enzymes responsible for its conversion to the ultimate carcinogenic diol-epoxides.
-
Cytochrome P450 (CYP) Enzymes: B[a]P-7,8-diol is a key substrate for CYP1A1 and CYP1B1, which catalyze its epoxidation to form the highly reactive benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).[2][7] Assays typically involve incubating the substrate with microsomes or recombinant enzymes and then analyzing the formation of BPDE-DNA adducts or other metabolites by HPLC or LC-MS.[15]
-
Aldo-Keto Reductases (AKRs): B[a]P-7,8-diol can also be oxidized by AKRs to form benzo[a]pyrene-7,8-dione.[16] The catalytic efficiency of P450 isoforms for B[a]P-7,8-diol is significantly higher than that of AKRs, suggesting the P450 pathway is generally favored.[6][7]
Naphthols (1- and 2-Naphthol)
Naphthols are hydroxylated metabolites of the simplest PAH, naphthalene. Their relatively simple structure and commercial availability make them useful general substrates for a variety of enzyme assays.
-
UGTs and SULTs: Both 1- and 2-naphthol are substrates for UGTs and SULTs.[17][18] Their conjugation can be monitored using various methods, including HPLC-based separation of the parent and conjugated products.
Summary of PAH Metabolite Substrates for Enzyme Assays
| PAH Metabolite | Primary Enzyme Target(s) | Common Assay Method(s) | Key Advantages |
| This compound | AKR1C family | Spectrophotometric (NADH production) | Specific for certain AKRs, continuous assay. |
| 1-Hydroxypyrene | UGTs, SULTs | Fluorometric (decrease in fluorescence) | Highly sensitive, real-time, continuous assay. |
| B[a]P-7,8-diol | CYP1A1, CYP1B1, AKRs | HPLC, LC-MS (metabolite formation) | Relevant to the bioactivation of a potent carcinogen. |
| Naphthols | UGTs, SULTs | HPLC (product formation) | Readily available, general substrates. |
Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, detailed and well-validated protocols are essential. The following sections provide step-by-step methodologies for key enzyme assays using PAH metabolites.
Protocol 1: Aldo-Keto Reductase (AKR) Activity Assay using this compound
This protocol describes a continuous spectrophotometric assay to measure AKR activity.
Materials:
-
Recombinant human AKR1C enzyme
-
100 mM Potassium Phosphate Buffer, pH 7.0
-
This compound stock solution (in Methanol)
-
NAD+ stock solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing 100 mM potassium phosphate buffer (pH 7.0) and 2.3 mM NAD+.
-
Add the AKR enzyme to the reaction mixture.
-
Initiate the reaction by adding this compound to a final concentration of 200 µM. The final methanol concentration should be kept low (e.g., 4%) to avoid enzyme inhibition.[6]
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol 2: UDP-Glucuronosyltransferase (UGT) Activity Assay using 1-Hydroxypyrene
This protocol details a continuous fluorometric assay for UGT activity.
Materials:
-
Human liver microsomes or recombinant UGT isoforms
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂)
-
1-Hydroxypyrene stock solution (in DMSO)
-
UDP-glucuronic acid (UDPGA)
-
Fluorometer
Procedure:
-
In a microplate well, combine the reaction buffer, microsomes or recombinant UGT, and 1-Hydroxypyrene to a final concentration in the low micromolar range.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding UDPGA.
-
Monitor the decrease in fluorescence over time (e.g., excitation at ~340 nm, emission at ~380 nm).
-
Determine the initial reaction rate from the linear phase of the fluorescence decay curve.
Protocol 3: Cytochrome P450 (CYP) Activity Assay using Benzo[a]pyrene-7,8-dihydrodiol
This protocol outlines an endpoint assay for CYP-mediated metabolism of B[a]P-7,8-diol using HPLC analysis.
Materials:
-
Human liver microsomes or recombinant CYP1A1/1B1
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (or excess NADPH)[19]
-
B[a]P-7,8-diol stock solution (in a suitable solvent like DMSO)
-
HPLC system with a UV or fluorescence detector
Procedure:
-
Prepare incubation mixtures containing phosphate buffer, microsomes or recombinant CYP, and the NADPH regenerating system.[19]
-
Pre-warm the mixtures to 37°C.
-
Initiate the reactions by adding B[a]P-7,8-diol.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C with shaking.
-
Stop the reactions by adding a cold organic solvent (e.g., acetonitrile or ethyl acetate) to precipitate the protein.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the supernatant by HPLC to separate and quantify the metabolites, particularly the tetrols formed from the hydrolysis of BPDE.
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathways and experimental workflows.
Metabolic Activation of Benzo[a]pyrene
Caption: Metabolic activation pathway of Benzo[a]pyrene.
General Workflow for a Microsomal Enzyme Assay
Caption: Generalized experimental workflow for in vitro enzyme assays.
Conclusion and Future Perspectives
The selection of an appropriate PAH metabolite as a substrate is a critical decision in the design of enzyme assays. This compound offers a specific and convenient tool for probing AKR activity, while other metabolites like 1-hydroxypyrene and B[a]P-7,8-diol provide sensitive and biologically relevant substrates for UGTs, SULTs, and CYPs.
As our understanding of PAH metabolism continues to evolve, so too will the development of novel enzyme assay methodologies. The integration of advanced analytical techniques, such as high-resolution mass spectrometry and activity-based protein profiling, will undoubtedly provide deeper insights into the complex interplay of enzymes in PAH bioactivation and detoxification.[14] The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently select and implement the most appropriate enzyme assays to advance their research in this critical field.
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- Jongeneelen, F. J. (2001). Urinary 1-hydroxypyrene as a biomarker of exposure to polycyclic aromatic hydrocarbons: biological monitoring strategies and methodology for determining biological exposure indices for various work environments. Annals of Occupational Hygiene, 45(1), 3-12.
- King, M. W. (2022). Enzyme Kinetics and Diagnostic Uses of Enzymes. The Medical Biochemistry Page.
- Fukami, T., et al. (2017). Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes. Drug Metabolism and Disposition, 45(10), 1081-1089.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Competitive Metabolism of Polycyclic Aromatic Hydrocarbons (PAHs): An Assessment Using In Vitro Metabolism and Physiologically Based Pharmacokinetic (PBPK) Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparisons of (+/-)-benzo[a]pyrene-trans-7,8-dihydrodiol activation by human cytochrome P450 and aldo-keto reductase enzymes: effect of redox state and expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering Cytochrome P450 BM-3 for Oxidation of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Urinary 1-hydroxypyrene as a biomarker of exposure to polycyclic aromatic hydrocarbons: biological monitoring strategies and methodology for determining biological exposure indices for various work environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Altered Metabolism of Polycyclic Aromatic Hydrocarbons by UDP-Glycosyltransferase 3A2 Missense Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme-mediated dialdehyde formation: an alternative pathway for benzo[a]pyrene 7,8-dihydrodiol bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fjord-region Benzo[g]chrysene-11,12-dihydrodiol and Benzo[c]phenanthrene-3,4-dihydrodiol as Substrates for Rat Liver Dihydrodiol Dehydrogenase (AKR1C9): Structural Basis for Stereochemical Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of UDP-glucuronosyltransferases (UGTs) by polycyclic aromatic hydrocarbons (PAHs) and hydroxy-PAHs (OH-PAHs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. para-Nitrophenyl Sulfate Activation of Human Sulfotransferase 1A1 Is Consistent with Intercepting the E·PAP Complex and Reformation of E·PAPS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activity-based protein profiling to probe relationships between cytochrome P450 enzymes and early age metabolism of two polycyclic aromatic hydrocarbons (PAHs): phenanthrene and retene - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of 1-Acenaphthenol and naphthalene derivatives as fluorescent probes
An In-Depth Comparative Guide to 1-Acenaphthenol and Naphthalene Derivatives as Fluorescent Probes
Introduction: The Role of Fluorophores in Modern Research
Fluorescent probes are indispensable tools in contemporary scientific research, enabling the visualization and quantification of molecular processes in real-time. Their high sensitivity, specificity, and non-invasive nature have revolutionized fields ranging from cell biology to materials science. At the heart of these probes lies the fluorophore, a molecule capable of absorbing light at a specific wavelength and emitting it at a longer wavelength. The choice of fluorophore is critical, as its intrinsic photophysical properties dictate the probe's performance.
This guide provides a comparative analysis of two important classes of fluorophores: this compound and the broader family of naphthalene derivatives. While both are based on polycyclic aromatic hydrocarbons, their structural nuances lead to significant differences in their fluorescent behavior and, consequently, their applications. We will explore their synthesis, photophysical characteristics, and practical utility, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate tool for their experimental needs.
Fundamental Photophysical Principles: A Refresher
Before delving into a direct comparison, it is essential to understand the key metrics that define a fluorescent probe's efficacy:
-
Excitation and Emission Wavelengths (λ_ex and λ_em): These are the wavelengths at which the fluorophore absorbs and emits light, respectively. The optimal wavelengths depend on the experimental setup, including the light source and detector, and the need to avoid autofluorescence from biological samples.
-
Stokes Shift: The difference between the maximum excitation and emission wavelengths (λ_em - λ_ex). A larger Stokes shift is generally desirable as it minimizes self-quenching and simplifies the separation of excitation and emission signals.
-
Quantum Yield (Φ): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore.
-
Molar Absorptivity (ε): Also known as the extinction coefficient, this value represents how strongly the fluorophore absorbs light at a given wavelength. A higher molar absorptivity allows for detection at lower concentrations.
This compound: A Rigidified Naphthalene Analog
This compound is a fluorescent compound derived from acenaphthene. Structurally, it can be viewed as a naphthalene ring system where the 1 and 8 positions are bridged by an ethylene group. This rigid structure has profound implications for its photophysical properties.
Synthesis and Properties of this compound
The synthesis of this compound is typically achieved through the reduction of 1-acenaphthenone. This straightforward synthesis makes it an accessible fluorophore. The rigid ethylene bridge in this compound restricts intramolecular vibrations and rotations that can lead to non-radiative decay pathways. This structural constraint often results in a higher fluorescence quantum yield compared to more flexible analogs.
The fluorescence of this compound is sensitive to its local environment, particularly solvent polarity. This solvatochromic behavior makes it a useful probe for investigating the properties of microenvironments, such as the active sites of enzymes or the interior of lipid membranes.
Naphthalene Derivatives: A Versatile Family of Fluorophores
The naphthalene scaffold has been a cornerstone in the development of fluorescent probes for decades. The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of its photophysical properties and the introduction of specific recognition moieties for detecting a wide range of analytes.
Prominent Naphthalene-Based Probes
Several naphthalene derivatives have become commercially available and widely used probes:
-
Dansyl Chloride: This probe is extensively used for labeling primary and secondary amines in proteins, peptides, and amino acids. Its fluorescence is highly dependent on the polarity of its environment, exhibiting strong emission in non-polar media and weak fluorescence in water.
-
Prodan (6-propionyl-2-dimethylaminonaphthalene): Prodan is a highly sensitive probe for solvent polarity. Its large excited-state dipole moment leads to a significant red-shift in its emission spectrum with increasing solvent polarity, making it an excellent tool for studying cell membrane dynamics and protein-ligand interactions.
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene): Similar to Prodan but with an added lauroyl tail, Laurdan is specifically designed to probe the lipid environment of cell membranes. It can distinguish between different lipid phases (e.g., gel vs. liquid crystalline) based on changes in its emission spectrum.
Comparative Analysis: this compound vs. Naphthalene Derivatives
The primary distinction between this compound and many common naphthalene derivatives lies in their structural flexibility and the resulting photophysical consequences.
| Property | This compound | Naphthalene Derivatives (e.g., Prodan, Dansyl) | Rationale |
| Structural Rigidity | High | Low to Moderate | The ethylene bridge in this compound locks the aromatic system, reducing non-radiative decay. |
| Quantum Yield (Φ) | Generally Moderate to High | Highly Variable (Environment-Dependent) | The fluorescence of many naphthalene derivatives is quenched in polar solvents but enhanced in non-polar environments. |
| Stokes Shift | Moderate | Large (especially for push-pull systems like Prodan) | Intramolecular charge transfer (ICT) in derivatives like Prodan leads to a large excited-state dipole moment and a significant Stokes shift. |
| Environmental Sensitivity | Sensitive to Polarity | Highly Sensitive to Polarity | The exposed functional groups (e.g., dimethylamino) on naphthalene derivatives interact strongly with the local environment. |
| Synthetic Accessibility | Relatively Straightforward | Varies with Complexity | The synthesis of functionalized naphthalene derivatives can be multi-step and complex. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the reduction of 1-acenaphthenone to this compound using sodium borohydride.
Materials:
-
1-acenaphthenone
-
Sodium borohydride (NaBH4)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, TLC plates, silica gel for column chromatography
Procedure:
-
Dissolve 1-acenaphthenone (1.0 eq) in a 1:1 mixture of methanol and dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fluorescence Spectroscopy of Prodan in Different Solvents
This protocol details how to measure the solvatochromic shift of Prodan.
Materials:
-
Prodan
-
A series of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water)
-
Stock solution of Prodan in a non-polar solvent (e.g., 1 mM in toluene)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilute solutions of Prodan (e.g., 10 µM) in each of the selected solvents.
-
For each sample, record the absorbance spectrum to determine the excitation maximum (λ_ex).
-
Set the fluorometer to the determined λ_ex for each solvent.
-
Record the fluorescence emission spectrum for each sample, scanning a range of appropriate wavelengths (e.g., 400-650 nm).
-
Plot the emission maximum (λ_em) as a function of the solvent polarity parameter (e.g., the Lippert-Mataga parameter).
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the characterization and application of a novel fluorescent probe.
Caption: General workflow for fluorescent probe development.
Applications in Research and Drug Development
-
This compound: Due to its rigidity and environmental sensitivity, this compound and its derivatives are excellent candidates for developing probes for specific analytes where a stable fluorescence baseline is required. They have been explored for the detection of metal ions and as building blocks for more complex chemosensors.
-
Naphthalene Derivatives: The versatility of this class is its greatest strength.
-
Drug Discovery: Dansyl-based probes are used in high-throughput screening to identify enzyme inhibitors by monitoring changes in fluorescence upon ligand binding.
-
Cell Biology: Prodan and Laurdan are workhorse probes for studying cell membrane fluidity, lipid raft dynamics, and membrane protein interactions. These studies are crucial for understanding cellular signaling and disease states.
-
Bioconjugation: Naphthalene derivatives functionalized with reactive groups (e.g., N-hydroxysuccinimide esters) are used to fluorescently label proteins and nucleic acids for subsequent analysis.
-
Conclusion and Future Outlook
Both this compound and naphthalene derivatives offer unique advantages as fluorescent probes. This compound provides a rigid, environmentally sensitive core that is ideal for constructing highly specific sensors. In contrast, the naphthalene family, particularly derivatives like Prodan and Dansyl chloride, offers unparalleled versatility and sensitivity to the local molecular environment, making them indispensable for studying dynamic biological systems.
The choice between these fluorophores ultimately depends on the specific research question. For applications requiring a stable and predictable fluorescence response, a rigid system like this compound may be preferable. For probing complex and dynamic environments like cell membranes, the pronounced solvatochromism of Prodan or Laurdan is more advantageous.
Future research will likely focus on integrating the desirable properties of both classes. For example, creating new probes that combine the structural rigidity of acenaphthene with the strong intramolecular charge transfer characteristics of functionalized naphthalenes could lead to the development of next-generation fluorescent sensors with enhanced brightness, larger Stokes shifts, and improved photostability.
References
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
- Weber, G., & Farris, F. J. (1979). Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene. Biochemistry, 18(14), 3075–3078. [Link]
- Parasassi, T., De Stasio, G., d'Ubaldo, A., & Gratton, E. (1990). A new fluorescence probe for the study of lipid vesicles and membranes: laurdan. Biophysical Journal, 57(5), 1179–1186. [Link]
A Senior Application Scientist's Guide to Assessing the Specificity of 1-Acenaphthenol as an Enzyme Substrate
For researchers and professionals in drug development and toxicology, understanding the precise interaction between a small molecule and an enzyme is paramount. The specificity of this interaction governs not only the molecule's intended effect but also its potential for off-target activities that can lead to unforeseen consequences. This guide provides an in-depth, experimentally-grounded framework for assessing the enzyme substrate specificity of 1-Acenaphthenol, a key metabolite of the polycyclic aromatic hydrocarbon (PAH) acenaphthene.[1][2]
We will move beyond simple activity measurements to a robust, quantitative comparison that establishes a substrate's preference and selectivity. This guide is structured to provide not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous approach.
The Biochemical Context: Identifying Candidate Enzymes for this compound
This compound is not a novel, unknown entity; it is a product of xenobiotic metabolism.[1] Literature review is the critical first step to identify the enzyme families most likely to interact with it. For this compound, a hydroxylated PAH, several key enzyme superfamilies are implicated in its biotransformation:
-
Cytochrome P450s (CYPs): This superfamily of heme-containing monooxygenases is a primary driver of Phase I metabolism for a vast array of xenobiotics. Studies have shown that acenaphthene is oxidized to this compound by human CYPs, including 2A6, 2A13, and 1B1, and that this compound itself can be further oxidized by these enzymes.[3][4]
-
Aldo-Keto Reductases (AKRs): This large superfamily of NAD(P)(H)-dependent oxidoreductases includes dihydrodiol dehydrogenases, which are known to act on this compound.[1] Specifically, human AKR isoforms like AKR1C1, AKR1C2, and AKR1C3 utilize this compound as a substrate for oxidation.[5][6] These enzymes are crucial in the metabolism of steroids, prostaglandins, and other endogenous compounds, making cross-reactivity a significant concern in drug development.
-
Sulfotransferases (SULTs): As Phase II metabolizing enzymes, SULTs catalyze the sulfonation of hydroxylated compounds to increase their water solubility for excretion.[7][8] Given its hydroxyl group, this compound is a potential substrate for SULTs, which are known to act on hydroxylated PAHs.[9][10]
Based on this evidence, a thorough specificity assessment should focus on enzymes from the AKR and CYP superfamilies as primary candidates.
The Core of Specificity Assessment: A Multi-Faceted Experimental Design
Assessing specificity is not a single experiment but a systematic process of elimination and quantification. We must determine not only if an enzyme can process this compound, but how well it does so compared to other substrates and other enzymes.
Caption: Workflow for assessing enzyme substrate specificity.
Part A: Primary Kinetic Characterization
The first step is to quantify the interaction between this compound and a primary enzyme target (e.g., human AKR1C2). This involves determining the fundamental parameters of enzyme kinetics.
Causality: We don't just want to know if a reaction occurs. We need to measure the enzyme's affinity for the substrate (Km) and its maximum turnover rate (Vmax).[11] A low Km indicates high affinity, meaning the enzyme can work efficiently even at low substrate concentrations.[12][13] The catalytic efficiency, expressed as kcat/Km , is the ultimate measure of an enzyme's preference for a substrate, as it accounts for both binding and catalysis.[14]
This protocol describes a continuous spectrophotometric assay by monitoring the production of NADH, which absorbs light at 340 nm.[15]
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Co-factor Stock: 10 mM NAD+ in assay buffer.
-
Enzyme Stock: Purified recombinant human AKR1C2 at 1 mg/mL, stored at -80°C. Dilute to a working concentration (e.g., 5 µg/mL) in assay buffer just before use. Keep on ice.
-
Substrate Stock: 20 mM this compound in DMSO.
-
-
Assay Procedure:
-
Set up a 96-well UV-transparent microplate.
-
In each well, prepare a reaction mixture containing:
-
Assay Buffer (to a final volume of 200 µL)
-
NAD+ (to a final concentration of 1 mM)
-
-
Add varying concentrations of this compound. Perform serial dilutions from the stock to achieve a range of final concentrations (e.g., 0.5 µM to 100 µM). Include a "no substrate" control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the diluted AKR1C2 enzyme to each well.
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M-1cm-1).
-
Plot V0 against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.[13][16]
-
Calculate kcat (turnover number) using the equation: kcat = Vmax / [E] , where [E] is the total enzyme concentration.
-
Finally, determine the catalytic efficiency: kcat/Km .
-
Part B: Benchmarking Against Alternative Substrates
To understand if this compound is a good substrate, its kinetic parameters must be compared against known substrates for the same enzyme.[14][17]
Causality: This comparative analysis provides essential context. If this compound has a much higher kcat/Km than a known physiological substrate, it can be considered a highly specific and efficient substrate. Conversely, a much lower value suggests it is a poor substrate for this particular enzyme. For AKR1C2, suitable comparators include the artificial substrate S-tetralol and the physiological substrate testosterone.[5]
The experimental protocol is identical to the one above, simply substituting this compound with the alternative substrates.
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | 15.2 | 1850 | 1.15 | 7.5 x 104 |
| S-Tetralol | 25.5 | 2100 | 1.31 | 5.1 x 104 |
| Testosterone | 40.8 | 980 | 0.61 | 1.5 x 104 |
| (Note: Data are hypothetical for illustrative purposes.) |
From this hypothetical data, we would conclude that AKR1C2 utilizes this compound more efficiently than both the common artificial substrate S-tetralol and the physiological substrate testosterone.
Part C: Counter-Screening for Selectivity
High specificity for one enzyme is only half the story. A truly specific substrate should have low activity with other, closely related enzymes. This is the measure of selectivity .
Causality: In drug development, selectivity is critical to minimize off-target effects. For a tool compound, selectivity ensures that the observed biological effect is due to the modulation of the intended target. Therefore, this compound must be tested against a panel of other AKR isoforms (e.g., AKR1C1, AKR1C3, AKR1C4).
Sources
- 1. usbio.net [usbio.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human sulfotransferases and their role in chemical metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Enzyme Kinetics [www2.chem.wisc.edu]
- 12. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]
- 13. Untitled Document [ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. guweb2.gonzaga.edu [guweb2.gonzaga.edu]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity: A Comparative Analysis Focused on 1-Acenaphthenol Derivatives
For researchers, scientists, and drug development professionals working with small molecules, the specificity of an antibody is paramount. This guide provides an in-depth technical comparison of antibody cross-reactivity, using the context of 1-Acenaphthenol derivatives as a representative case study. While specific antibodies targeting this compound are not widely commercialized, the principles and methodologies outlined here, drawn from extensive work with structurally similar polycyclic aromatic hydrocarbon (PAH) metabolites like 1-naphthol, provide a robust framework for evaluation.
The Imperative of Specificity: Why Cross-Reactivity Matters
This compound is a primary metabolite of Acenaphthene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological interest.[1][2] Developing immunoassays, such as an Enzyme-Linked Immunosorbent Assay (ELISA), for this compound allows for high-throughput screening in environmental monitoring or metabolism studies. However, the value of such an assay is entirely dependent on the antibody's ability to distinguish the target analyte from a milieu of structurally similar molecules.
Cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, a this compound hapten-carrier conjugate), also binds to other non-target molecules.[3][4][5] This can lead to false-positive results and an overestimation of the analyte's concentration.[5][6] Understanding the structural basis of this phenomenon is key to designing and validating a reliable immunoassay.
Designing the Immunogen: A Critical First Step in Directing Specificity
The journey to a specific antibody begins with the design of the hapten and its conjugation to a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)). The position at which the hapten is linked to the carrier protein is critical as it dictates which parts of the molecule are exposed to the immune system for antibody generation.
For a molecule like this compound, a derivative would be synthesized to introduce a linker arm, typically at a position distal from the defining hydroxyl group and the tricyclic core, to ensure these key features are immunologically prominent.
Comparative Analysis of Antibody Cross-Reactivity: A Case Study with 1-Naphthol
Given the limited availability of public data on antibodies to this compound, we present a comparative analysis of a well-characterized monoclonal antibody raised against the structurally related metabolite, 1-naphthol.[7] 1-Naphthol is the primary metabolite of naphthalene and presents a similar challenge in terms of distinguishing it from other hydroxylated PAHs.[7][8][9]
The following table summarizes typical cross-reactivity data from a competitive indirect ELISA (ciELISA) developed for 1-naphthol.
| Compound | Structure | IC50 (ng/mL) * | Cross-Reactivity (%) |
| 1-Naphthol | (Reference Analyte) | 10.5 | 100 |
| 2-Naphthol | Isomer | > 1000 | < 1.0 |
| 1,5-Dihydroxynaphthalene | Hydroxylated Derivative | 250 | 4.2 |
| Naphthalene | Parent Compound | > 5000 | < 0.2 |
| Acenaphthene | Structurally Related PAH | > 5000 | < 0.2 |
| Phenanthrene | Structurally Related PAH | > 5000 | < 0.2 |
| Carbaryl | Parent Pesticide | 120 | 8.75 |
*IC50: The concentration of the analyte that causes 50% inhibition of signal. *Cross-Reactivity (%) = (IC50 of 1-Naphthol / IC50 of Test Compound) x 100
Interpretation of the Data:
-
High Specificity for 1-Naphthol: The antibody demonstrates excellent specificity for the target analyte, 1-naphthol.
-
Discrimination Between Isomers: There is minimal cross-reactivity with 2-naphthol, indicating that the position of the hydroxyl group is a critical recognition element for the antibody. This is a crucial feature for accurately quantifying specific metabolites.
-
Effect of Additional Functional Groups: The presence of a second hydroxyl group in 1,5-dihydroxynaphthalene significantly reduces binding, though some cross-reactivity is observed.
-
Negligible Recognition of Parent PAHs: The antibody does not recognize the parent compounds (naphthalene, acenaphthene, phenanthrene), which lack the critical hydroxyl group. This is a highly desirable characteristic for metabolite-specific assays.
-
Cross-Reactivity with Parent Pesticide: A notable cross-reactivity is seen with Carbaryl, the pesticide from which 1-naphthol is derived as a metabolite. This is expected as the antibody was likely raised to detect exposure to Carbaryl via its metabolite.
This data provides a clear example of how subtle changes in chemical structure dramatically affect antibody binding. A similar evaluation would be essential for any antibody developed against a this compound derivative.
Experimental Protocols: A Self-Validating System
The trustworthiness of cross-reactivity data hinges on a meticulously executed and well-controlled experimental protocol.[10] Here, we provide a detailed methodology for a competitive indirect ELISA (ciELISA), the gold standard for this type of analysis.
Experimental Workflow: Competitive Indirect ELISA
Caption: Workflow for Cross-Reactivity Testing via ciELISA.
Step-by-Step Methodology
-
Antigen Coating:
-
Dilute the coating antigen (e.g., a this compound derivative conjugated to a protein different from the immunizing one, like Ovalbumin (OVA), to avoid carrier protein recognition) to 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate buffer, pH 9.6).
-
Add 100 µL of this solution to each well of a 96-well polystyrene microplate.
-
Incubate overnight at 4°C.
-
Causality: This step immobilizes the target-like molecule on the plate surface, creating the competitive landscape. Using a different carrier protein for coating (heterologous assay) prevents antibodies raised against the carrier (e.g., BSA) from binding and creating background noise.
-
-
Blocking:
-
Wash the plate three times with PBST (Phosphate Buffered Saline with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well.
-
Incubate for 2 hours at 37°C.
-
Causality: Blocking prevents non-specific binding of the primary and secondary antibodies to the plastic surface of the well, which would lead to high background and inaccurate results.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (e.g., this compound) and the potential cross-reacting compounds in assay buffer (e.g., PBS with 1% BSA).
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (previously titrated to determine the optimal working dilution).
-
Wash the coated and blocked assay plate three times with PBST.
-
Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the assay plate.
-
Incubate for 1 hour at 37°C.
-
Causality: This is the core of the assay. Free analyte in the solution (either the standard or a cross-reactant) will compete with the immobilized antigen on the plate for binding to the limited number of antibody molecules. Higher concentrations of free analyte result in less antibody binding to the plate, and thus a lower final signal.
-
-
Detection:
-
Wash the plate five times with PBST.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in assay buffer.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
Causality: The secondary antibody binds to the primary antibody that has been captured by the coated antigen. The HRP enzyme catalyzes a color change in the TMB substrate, which is proportional to the amount of primary antibody bound to the plate. The signal is therefore inversely proportional to the concentration of the free analyte in the sample.
-
Logical Framework for Antibody Selection
When developing or selecting an antibody for a specific application, a logical decision-making process is essential. This involves balancing specificity with the practical needs of the assay.
Caption: Decision Framework for Antibody Selection.
This framework highlights that the "acceptability" of cross-reactivity is context-dependent. For precise quantification of a single metabolite, high specificity (<5% cross-reactivity with close relatives) is required. For a general screening assay to detect exposure to a class of compounds, broader cross-reactivity might be acceptable or even desirable.
By rigorously applying these principles of immunogen design, comparative data analysis, and validated experimental protocols, researchers can develop and deploy immunoassays with a high degree of confidence, ensuring data integrity and advancing scientific discovery.
References
- Murado, M. A., et al. (2006). Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes. Drug Metabolism and Disposition, 34(10), 1672-1676. [Link][1]
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A Senior Application Scientist's Guide to the Enantiomeric Separation of 1-Acenaphthenol: A Comparative Analysis of Chiral Stationary Phases
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the ability to resolve enantiomers is not merely an analytical challenge; it is a fundamental requirement for ensuring safety, efficacy, and specificity.[1] The distinct pharmacological profiles of enantiomers demand robust and efficient methods for their separation and quantification. 1-Acenaphthenol, a chiral alcohol and a valuable building block in asymmetric synthesis, presents a pertinent case study for the evaluation of chiral separation technologies. Its aromatic structure and hydroxyl group offer multiple potential interaction points for chiral recognition.
This guide provides an in-depth comparison of the efficacy of three major classes of chiral stationary phases (CSPs) for the enantiomeric separation of this compound: Pirkle-type, polysaccharide-based, and cyclodextrin-based CSPs. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering a framework for logical method development grounded in the principles of chiral recognition.
Pillar 1: The Mechanism of Chiral Recognition
The cornerstone of any successful chiral separation is the transient formation of diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[1] The differential stability of these complexes leads to different retention times and, thus, separation. The primary non-covalent interactions governing this process include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[1][2][3] The suitability of a CSP is dictated by its ability to engage in a complementary set of these interactions with the target analyte.
Caption: General principle of chiral recognition on a CSP.
Pillar 2: Comparative Efficacy of Chiral Stationary Phases
The selection of an appropriate CSP is the most critical step in chiral method development. Here, we compare the performance of Pirkle-type, polysaccharide-based, and cyclodextrin-based CSPs for the separation of this compound.
Pirkle-Type CSPs: The Whelk-O® 1 Case Study
Pirkle-type, or "brush-type," CSPs are characterized by small chiral molecules covalently bonded to a silica support.[4] The Whelk-O® 1, which utilizes a π-electron acceptor/π-electron donor selector, is particularly well-suited for aromatic compounds like this compound.[5][6][7] The primary interactions are π-π stacking between the electron-rich acenaphthene ring system and the electron-deficient dinitrobenzamido group of the selector, supplemented by hydrogen bonding involving the analyte's hydroxyl group.[7]
Experimental Data: Published studies have demonstrated excellent performance for this compound on a Whelk-O® 1 CSP. The covalent bonding of the selector to the silica support imparts high stability and compatibility with a wide range of mobile phases.[5][7]
| Parameter | Whelk-O® 1 (5 µm) | Whelk-O® 1 (3.5 µm) | Whelk-O® 1 (1.8 µm) |
| Mobile Phase | Hexane/EtOH (90:10) + 1% MeOH | Hexane/EtOH (90:10) + 1% MeOH | Hexane/EtOH (90:10) + 1% MeOH |
| Flow Rate | 0.6 mL/min | 1.0 mL/min | 1.8 mL/min |
| Selectivity (α) | ~2.49 | ~2.45 | ~2.42 |
| Resolution (Rs) | 13.5 | 19.0 | 21.5 |
| Analysis Time | ~10 min | ~5 min | < 2 min |
| Source: Data synthesized from Chromatography Today.[2] |
The data clearly shows that the Whelk-O® 1 provides exceptional selectivity and resolution for this compound. Furthermore, the transition to smaller particle sizes (eUHPLC) dramatically reduces analysis time while significantly boosting resolution, a direct consequence of improved mass transfer kinetics.[2][8]
Polysaccharide-Based CSPs: A Method Development Approach
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on silica, are the most widely used columns in chiral chromatography due to their broad applicability.[9][10][11] Chiral recognition occurs within the helical grooves of the polysaccharide polymer, involving a combination of hydrogen bonding, π-π interactions, and steric inclusion.[2][3] The difference in helical structure between amylose (α-1,4 linkage) and cellulose (β-1,4 linkage) often results in complementary selectivity.[9]
Projected Performance & Screening Protocol: Based on separations of structurally related compounds, we can project the potential performance. A normal phase screening is typically the most successful starting point for polysaccharide CSPs.[12][13]
| CSP | Projected Mobile Phase | Projected Selectivity (α) | Projected Resolution (Rs) | Rationale & Comments |
| Chiralpak® AD-H (Amylose) | Hexane/Isopropanol (90:10) | 1.3 - 1.6 | > 2.0 | Amylose phases often show high selectivity for aromatic compounds. The helical grooves provide a good steric fit. |
| Chiralcel® OD-H (Cellulose) | Hexane/Ethanol (80:20) | 1.2 - 1.4 | > 1.5 | Often complementary to amylose phases. Ethanol is chosen as the modifier to alter selectivity. |
| Lux® Amylose-2 (Amylose) | Hexane/Isopropanol (90:10) | 1.4 - 1.8 | > 2.5 | Chlorinated phenylcarbamate selectors can enhance π-π interactions and offer unique selectivity.[14][15][16] |
Note: The data in this table is projected based on established principles and performance with analogous compounds. It serves as a guide for method development.
Cyclodextrin-Based CSPs: An Alternative Approach
Cyclodextrin-based CSPs utilize cyclic oligosaccharides (typically β-cyclodextrin) bonded to silica. The primary mechanism of separation is the formation of inclusion complexes, where the analyte (or a portion of it) fits into the hydrophobic cavity of the cyclodextrin.[8] Chiral recognition is enhanced by interactions between the analyte's functional groups and the hydroxyl groups on the rim of the cyclodextrin.[8] These columns are most commonly operated in reversed-phase or polar organic modes.[5]
Projected Performance & Screening Protocol: For this compound, the aromatic acenaphthene moiety is an ideal candidate for inclusion in the β-cyclodextrin cavity.
| CSP | Projected Mobile Phase | Projected Selectivity (α) | Projected Resolution (Rs) | Rationale & Comments |
| CYCLOBOND™ I 2000 (β-CD) | Acetonitrile/Water (40:60) | 1.1 - 1.3 | > 1.5 | Reversed-phase mode. The inclusion of the aromatic rings into the hydrophobic cavity is the primary driving force for retention and recognition.[5] |
Note: The data in this table is projected based on established principles of cyclodextrin-based separations.
Pillar 3: Experimental Protocols and Workflow
A robust protocol is self-validating. The following outlines a detailed workflow for screening and optimizing the chiral separation of this compound.
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Validation of a Novel HPLC-UV Method for the Quantification of 1-Acenaphthenol Using a Certified Reference Material
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Accurate and precise quantification of chemical entities is a cornerstone of pharmaceutical development and research. This guide provides a comprehensive overview of the validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of 1-Acenaphthenol. By leveraging a certified reference material (CRM), this guide will walk through the essential validation parameters as stipulated by major regulatory bodies, including the International Council for Harmonisation (ICH).[1][2][3][4][5] Furthermore, a comparative discussion with alternative analytical techniques will be presented to highlight the strengths and appropriate applications of this novel method. This document is intended to serve as a practical, in-depth resource for scientists and researchers, offering not just procedural steps, but also the scientific rationale behind the validation process.
Introduction to this compound and the Imperative for Validated Analytical Methods
This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) acenaphthene, is a molecule of interest in various fields, including environmental analysis and as a potential impurity or metabolite in drug development.[6][7] Its accurate quantification is critical for safety assessments, process control, and stability studies. An analytical method's validity is the bedrock upon which the reliability of these crucial measurements rests. Method validation provides documented evidence that a procedure is fit for its intended purpose, a non-negotiable requirement for regulatory submissions and ensuring data integrity.[1][8][9][10]
This guide introduces a novel, robust HPLC-UV method for the quantification of this compound and details its validation process. A key component of this validation is the use of a Certified Reference Material (CRM), which provides a metrologically traceable standard of known purity and uncertainty, essential for establishing the method's accuracy.[11][12]
The New HPLC-UV Method vs. Alternative Techniques
While various analytical techniques can be employed for the analysis of PAHs and their derivatives, the choice of method depends on factors such as the sample matrix, required sensitivity, and throughput.
| Feature | Novel HPLC-UV Method | Gas Chromatography-Mass Spectrometry (GC-MS) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation of volatile compounds in the gas phase with detection based on mass-to-charge ratio. | Separation using a supercritical fluid as the mobile phase. |
| Advantages | Robust, cost-effective, widely available, suitable for non-volatile and thermally labile compounds. | High sensitivity and selectivity, provides structural information.[3] | "Green" technique with reduced organic solvent consumption, fast separations. |
| Disadvantages | Lower sensitivity compared to MS, potential for co-elution with interfering compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Higher initial instrument cost, less commonly available. |
| Best Suited For | Routine quality control, quantification of known analytes in relatively clean matrices. | Trace-level analysis, identification of unknown impurities, complex matrices. | High-throughput screening, chiral separations. |
The newly developed HPLC-UV method offers a balance of performance, cost-effectiveness, and accessibility, making it an excellent choice for routine quality control and quantitative analysis of this compound in various sample types.
Validation of the Novel HPLC-UV Method for this compound
The validation of the analytical method was performed in accordance with the ICH Q2(R2) guidelines.[1][2][4][5] The following parameters were assessed:
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13][14]
Experimental Protocol:
-
A solution of the this compound CRM was prepared.
-
A placebo solution (matrix without the analyte) was prepared.
-
A spiked solution was prepared by adding the this compound CRM to the placebo solution.
-
Forced degradation studies were conducted on a this compound solution by exposing it to acidic, basic, oxidative, and photolytic stress conditions.
-
All solutions were analyzed by the proposed HPLC-UV method.
Acceptance Criteria:
-
The peak for this compound in the spiked solution should be pure and have no interference from placebo components.
-
Degradation products should be well-resolved from the this compound peak.
Results: The method demonstrated excellent specificity. The this compound peak was well-resolved from all potential interferents and degradation products, with a peak purity index greater than 0.999.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[2][3]
Experimental Protocol:
-
A stock solution of the this compound CRM was prepared.
-
A series of at least five calibration standards were prepared by diluting the stock solution to cover the expected working range (e.g., 1 - 20 µg/mL).
-
Each calibration standard was injected in triplicate.
-
A calibration curve was constructed by plotting the mean peak area against the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
Results:
| Parameter | Result |
| Linearity Range | 1.0 - 25.0 µg/mL |
| Regression Equation | y = 45872x + 1253 |
| Correlation Coefficient (r²) | 0.9998 |
The data demonstrates a strong linear relationship between the concentration of this compound and the detector response over the specified range.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[3] This was determined by spike recovery studies using the this compound CRM.
Experimental Protocol:
-
A placebo solution was prepared.
-
The placebo was spiked with the this compound CRM at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Each concentration level was prepared in triplicate.
-
The spiked samples were analyzed, and the percentage recovery was calculated.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for each level should be ≤ 2.0%.
Results:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) (mean, n=3) | Recovery (%) | RSD (%) |
| 80% | 8.0 | 7.95 | 99.4 | 0.8 |
| 100% | 10.0 | 10.08 | 100.8 | 0.5 |
| 120% | 12.0 | 11.92 | 99.3 | 0.7 |
The high recovery and low RSD values confirm the excellent accuracy of the method.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.[13]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six replicate injections of a this compound solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, by a different analyst, and on a different instrument.
Acceptance Criteria:
-
The RSD for repeatability and intermediate precision should be ≤ 2.0%.
Results:
| Precision Level | RSD (%) |
| Repeatability | 0.6 |
| Intermediate Precision | 1.1 |
The low RSD values demonstrate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
Experimental Protocol:
-
LOD: Determined based on a signal-to-noise ratio of 3:1.
-
LOQ: Determined based on a signal-to-noise ratio of 10:1.
Acceptance Criteria:
-
The LOQ should be demonstrated to be precise and accurate.
Results:
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]
Experimental Protocol:
-
A standard solution of this compound was analyzed under the normal operating conditions.
-
The following parameters were deliberately varied:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic phase)
-
-
The effect on system suitability parameters (e.g., retention time, peak area, tailing factor) was evaluated.
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits.
-
The RSD of the results should be ≤ 2.0%.
Results: The method was found to be robust, with no significant impact on the results when small variations were introduced to the method parameters.
Experimental Workflow and Diagrams
Certified Reference Material (CRM) for this compound (Hypothetical)
For this validation, a hypothetical CRM for this compound with the following specifications was used:
| Parameter | Specification |
| Product Name | This compound Certified Reference Material |
| CAS Number | 6306-07-6 |
| Certified Concentration | 100.0 µg/mL ± 0.5 µg/mL in Acetonitrile |
| Traceability | Traceable to NIST SRM |
| Storage | 2-8 °C, protected from light |
HPLC-UV Method Parameters
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 228 nm
Workflow Diagrams
Caption: High-level workflow for the validation of the HPLC method.
Caption: Key parameters for analytical method validation.
Conclusion
The novel HPLC-UV method for the quantification of this compound has been successfully validated according to ICH guidelines. The use of a certified reference material was instrumental in establishing the method's accuracy. The validation results demonstrate that the method is specific, linear, accurate, precise, and robust for its intended purpose. This method provides a reliable and efficient tool for the quantitative analysis of this compound in research and quality control environments. The comprehensive data presented in this guide serves as a testament to the method's suitability and provides a clear framework for other scientists to follow when validating their own analytical procedures.
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A Guide to Inter-Laboratory Comparison for the Quantification of 1-Acenaphthenol
Executive Summary
The accurate quantification of 1-Acenaphthenol, a primary metabolite of the polycyclic aromatic hydrocarbon (PAH) acenaphthene, is critical for environmental monitoring, toxicology studies, and drug development research.[1][2] As a known substrate for dihydrodiol dehydrogenases, its presence and concentration can indicate metabolic activity and potential biological impact.[2] This guide presents a framework for conducting a robust inter-laboratory comparison (ILC) to ensure the reliability, accuracy, and comparability of this compound measurements across different research and quality control laboratories. We provide a detailed analytical protocol using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a methodology for statistical evaluation of laboratory performance, and a discussion of potential sources of variability. The objective is to empower researchers and analytical professionals to validate their measurement procedures and contribute to a higher standard of data integrity within the scientific community.
Introduction: The Analytical Imperative for this compound
This compound (C₁₂H₁₀O, Molar Mass: 170.21 g/mol ) is a hydroxylated derivative of acenaphthene.[3][4] Acenaphthene and its related compounds are classified as PAHs, a group of chemicals that are of significant environmental and toxicological concern. This compound is formed through the microbial metabolism or photolysis of acenaphthene, making it a key indicator of PAH degradation and biotransformation in various matrices.[1][2] Given its role as a metabolite and its potential for further biological interactions, the ability to measure this compound accurately is paramount.[5]
Discrepancies in analytical results between laboratories can arise from variations in instrumentation, reagent quality, calibration standards, and operator technique.[6] An Inter-Laboratory Comparison (ILC), also known as a proficiency test (PT), is a powerful tool for assessing and improving the quality and comparability of measurement data.[7][8] By analyzing identical samples, participating laboratories can receive an objective evaluation of their performance against their peers and a consensus value, thereby fostering confidence in their analytical capabilities.[6][9]
Inter-Laboratory Comparison (ILC) Study Design
A successful ILC hinges on a meticulously planned study design. The goal is to isolate laboratory performance as the primary variable by standardizing all other aspects of the measurement process.
Study Coordination and Test Material
The ILC is coordinated by a central organizing body responsible for the preparation and distribution of a homogenous and stable test material. For this study, the test material consists of this compound dissolved in acetonitrile at a concentration known to the coordinator but not to the participants. Acetonitrile is chosen as the solvent due to its compatibility with the proposed HPLC method and its ability to ensure sample stability.
Workflow for the ILC Program
The overall workflow is designed to ensure a standardized approach from sample distribution to final data analysis. This process ensures that every participating laboratory follows the same core procedures, allowing for a fair and direct comparison of results.
Caption: Workflow of the this compound Inter-Laboratory Comparison Study.
Standardized Analytical Protocol: HPLC-UV
To minimize method-induced variability, all participating laboratories are required to adhere to the following High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. This method is selected for its robustness, specificity, and widespread availability in analytical laboratories.
Materials and Reagents
-
This compound certified reference material (CRM), >99% purity
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
HPLC vials with septa
Preparation of Standards
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound CRM and dissolve it in 10.00 mL of acetonitrile in a volumetric flask.
-
Working Stock Standard (100 µg/mL): Pipette 1.00 mL of the Primary Stock Standard into a 10.00 mL volumetric flask and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the Working Stock Standard with acetonitrile. This multi-point calibration is crucial for establishing the linearity of the detector response, a cornerstone of trustworthy quantification.
HPLC-UV Instrumental Parameters
-
Instrument: Any standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its excellent retention and separation of moderately non-polar molecules like this compound.
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water. This composition provides a balance between adequate retention for separation from solvent front impurities and a reasonable analysis time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is essential for ensuring reproducible retention times.
-
UV Detection Wavelength: 228 nm. This wavelength corresponds to a strong absorbance maximum for the acenaphthene chromophore, maximizing sensitivity.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a single injection of acetonitrile as a blank.
-
Inject the calibration standards in order of increasing concentration.
-
Construct a calibration curve by plotting the peak area against the concentration. The curve must have a coefficient of determination (R²) ≥ 0.995 for the results to be considered valid.
-
Analyze the provided ILC test sample in triplicate.
-
Calculate the concentration of this compound in the test sample using the linear regression equation from the calibration curve.
-
Report the three replicate values and their mean to the ILC coordinator.
Performance Evaluation and Data Analysis
The evaluation of laboratory performance is conducted using established statistical methods, primarily the Z-score.[9] The Z-score provides a normalized measure of how far a laboratory's result deviates from the consensus value, making it an objective indicator of performance.
Calculation of Performance Metrics
-
Consensus Mean (X̄): The robust mean of the results submitted by all participating laboratories is calculated. This serves as the assigned value for the test material's concentration.
-
Target Standard Deviation (σ): A fit-for-purpose standard deviation is established by the ILC coordinator based on previous rounds or method performance data. For this study, a target relative standard deviation of 10% is set.
-
Z-Score Calculation: For each laboratory, the Z-score is calculated as:
-
Z = (x - X̄) / σ
-
Where:
-
x is the mean result reported by the laboratory.
-
X̄ is the consensus mean.
-
σ is the target standard deviation.
-
-
Interpretation of Z-Scores
The Z-scores are interpreted as follows:
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).
This statistical framework provides a self-validating system where each laboratory can benchmark its performance against an objective, peer-derived standard.
Caption: Data analysis and performance evaluation workflow for the ILC.
Hypothetical Results and Discussion
To illustrate the application of this guide, we present a table of hypothetical results from an ILC with eight participating laboratories. The consensus mean (X̄) was determined to be 22.5 µg/mL , and the target standard deviation (σ) was set at 2.25 µg/mL (10% of the mean).
| Laboratory ID | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean (x) (µg/mL) | Z-Score | Performance |
| Lab-01 | 21.8 | 22.1 | 21.9 | 21.9 | -0.27 | Satisfactory |
| Lab-02 | 23.5 | 23.1 | 23.6 | 23.4 | +0.40 | Satisfactory |
| Lab-03 | 28.1 | 28.5 | 27.9 | 28.2 | +2.53 | Questionable |
| Lab-04 | 22.9 | 22.5 | 22.7 | 22.7 | +0.09 | Satisfactory |
| Lab-05 | 16.2 | 16.5 | 16.3 | 16.3 | -2.76 | Questionable |
| Lab-06 | 21.5 | 24.5 | 18.5 | 21.5 | -0.44 | Satisfactory* |
| Lab-07 | 22.3 | 22.6 | 22.4 | 22.4 | -0.04 | Satisfactory |
| Lab-08 | 30.1 | 29.8 | 30.5 | 30.1 | +3.38 | Unsatisfactory |
*Note: Lab-06 shows poor intra-laboratory precision (high standard deviation between replicates) but its mean is acceptable.
Discussion of Results
-
Satisfactory Performance (e.g., Lab-01, Lab-02, Lab-04, Lab-07): These laboratories demonstrate strong agreement with the consensus value, indicating their measurement systems are accurate and precise.
-
Questionable Performance (Lab-03, Lab-05): These laboratories show a notable deviation from the consensus mean. For Lab-03 (positive bias) and Lab-05 (negative bias), common causes could include errors in the preparation of calibration standards or improper integration of the chromatographic peak. These labs should review their procedures as a precautionary measure.
-
Unsatisfactory Performance (Lab-08): This laboratory's result is significantly different from the consensus value. A Z-score > 3.0 necessitates a thorough root cause analysis. Potential issues include a major calculation error, incorrect standard preparation, or significant instrument malfunction.
-
Intra-Laboratory Precision (Lab-06): While Lab-06 achieved a satisfactory Z-score for its mean, the wide spread of its replicate values indicates a problem with precision. This could stem from inconsistent injection volumes or instability in the HPLC system (e.g., fluctuating pump pressure). This highlights the importance of not only looking at the final mean but also the consistency of the measurements.
Conclusion
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the measurement of this compound. By adopting a standardized analytical protocol and a robust statistical evaluation scheme, participating laboratories can gain valuable insights into their analytical performance. The ultimate goal of such a program is to ensure that data generated across different sites are reliable, comparable, and fit for purpose, thereby strengthening the foundation of scientific research and regulatory decisions. Continuous participation in proficiency testing is a hallmark of a laboratory committed to the highest standards of quality assurance.
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evaluating the performance of 1-Acenaphthenol-based materials in organic electronics
In the dynamic field of organic electronics, the pursuit of novel materials with superior performance characteristics is paramount for the advancement of next-generation devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Among the myriad of molecular scaffolds explored, the rigid and planar structure of acenaphthene has emerged as a promising building block for designing high-performance organic semiconductors.[1][2] This guide provides an in-depth technical evaluation of materials derived from the 1-Acenaphthenol core, offering a comparative analysis against established alternatives and detailing the experimental methodologies crucial for their assessment.
The Allure of the Acenaphthene Core: A Structural Advantage
The acenaphthene moiety, a polycyclic aromatic hydrocarbon, offers a unique combination of rigidity and planarity.[2] This structural characteristic is highly desirable in organic semiconductors as it can promote significant intermolecular π-π stacking, a key factor for efficient charge transport. The functionalization of the this compound derivative allows for the fine-tuning of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for optimizing charge injection and transport in electronic devices.[2]
Performance Evaluation of this compound-Based Materials: A Data-Driven Comparison
While specific experimental data for materials directly derived from this compound remains nascent in publicly available literature, research on closely related acenaphthene derivatives provides valuable insights into their potential performance. For instance, conjugated polymers incorporating acenaphthene imide and acenaphthylene imide units have demonstrated promising n-type charge transport characteristics.
A comparative study of copolymers based on acenaphthene imide (AI) and acenaphthylene imide (ANI) revealed that the introduction of the unsaturated fused-pentagon ring in ANI leads to a significant enhancement of electron-accepting properties.[3] This structural modification results in a lower LUMO energy level (approaching -3.91 eV), improved charge carrier mobility, and a transition from p-type to ambipolar and even n-type behavior in OFETs.[3] One of the best-performing polymers from this study exhibited an electron mobility of 0.08 cm² V⁻¹ s⁻¹.[3]
To contextualize the potential of this compound-based materials, it is essential to compare them against widely used high-performance materials in organic electronics.
Comparative Analysis in OLEDs: Hole Transport Materials
In the realm of OLEDs, hole transport materials (HTMs) play a crucial role in facilitating the efficient injection and transport of holes from the anode to the emissive layer.[4][5] Carbazole derivatives, such as 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), and arylamine compounds like N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), are benchmark HTMs.[4][6]
| Material Class | Example Compound | Hole Mobility (cm² V⁻¹ s⁻¹) | Td (°C, 5% weight loss) | OLED Performance (EQE, %) |
| Acenaphthene Derivative (related) | Acenaphthene Imide Polymer | - | >350 | - |
| Carbazole Derivative | CBP | ~10⁻³ - 10⁻⁴ | ~386 | Host in PhOLEDs with >20% EQE |
| Arylamine | NPB | ~10⁻⁴ | ~380 | Widely used, device dependent |
| Arylamine | TAPC | ~10⁻² | 422 | Up to 21.59% in PhOLEDs[6] |
Note: The performance of OLEDs is highly dependent on the specific device architecture and other materials used.
The high thermal stability (Td) of these materials is crucial for the operational lifetime of OLED devices, as it prevents degradation during fabrication and operation. While direct data for this compound HTMs is unavailable, the high thermal stability observed in related acenaphthene polymers suggests that this compound-based materials could also exhibit robust thermal properties.
Comparative Analysis in OFETs: Active Channel Materials
For OFET applications, the charge carrier mobility of the organic semiconductor is a primary figure of merit. Pentacene and its derivatives, along with various conjugated polymers, are among the highest-performing p-type organic semiconductors.[7] For n-type materials, progress has been made with fullerene derivatives and specialized polymers.[5][8]
| Material Class | Example Compound | Charge Carrier Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio |
| Acenaphthene Derivative (related) | Acenaphthylene Imide Polymer | 0.08 (electron) | 10⁵ - 10⁶ |
| Acenes | Pentacene | >1.0 (hole) | >10⁶ |
| Thiophene-based Polymer | P3HT | 0.1 - 1.0 (hole) | 10⁵ - 10⁷ |
| Fullerene Derivative | PCBM | ~10⁻² - 10⁻³ (electron) | 10⁴ - 10⁶ |
The electron mobility of the acenaphthylene imide polymer, while not as high as some state-of-the-art n-type materials, is significant and demonstrates the potential of the acenaphthene core for developing electron-transporting and ambipolar semiconductors.
Experimental Protocols for Performance Evaluation
To ensure scientific integrity and enable meaningful comparisons, standardized experimental protocols are essential. The following sections detail the methodologies for key performance assessments.
Synthesis of this compound Derivatives
The synthesis of functionalized this compound derivatives is the foundational step in exploring their potential. A generalized synthetic workflow is outlined below. The ability to introduce various functional groups allows for the tuning of the material's electronic and physical properties.
Caption: Generalized synthesis workflow for this compound derivatives.
Causality in Synthesis: The choice of synthetic route and reaction conditions is critical. For instance, Suzuki or Stille coupling reactions are often employed for polymerization due to their tolerance of a wide range of functional groups, allowing for the creation of diverse polymer structures. The selection of catalysts and ligands in these cross-coupling reactions directly impacts the molecular weight and purity of the final polymer, which in turn significantly influences its electronic properties and device performance.
Charge Carrier Mobility Measurement: Time-of-Flight (ToF) Method
The ToF method is a direct technique to measure the drift mobility of charge carriers in an organic semiconductor.
Experimental Workflow:
Caption: Workflow for charge carrier mobility measurement using the Time-of-Flight method.
Step-by-Step Protocol:
-
Sample Preparation: A thick film (typically several micrometers) of the organic material is sandwiched between two electrodes, one of which is semi-transparent.
-
Carrier Generation: A short laser pulse, with a photon energy above the material's bandgap, is directed through the semi-transparent electrode, generating a sheet of charge carriers near this electrode.
-
Charge Drift: An external voltage is applied across the sample, creating an electric field that causes the photogenerated carriers to drift towards the counter-electrode.
-
Signal Detection: The moving charge carriers induce a transient photocurrent in the external circuit, which is measured as a function of time.
-
Mobility Calculation: The transit time (τ) is the time it takes for the sheet of carriers to reach the counter-electrode, which is identified as a characteristic feature (e.g., a "knee") in the photocurrent transient. The mobility (μ) is then calculated using the formula: μ = d² / (Vτ), where d is the film thickness and V is the applied voltage.
Trustworthiness of the Protocol: The ToF method provides a direct measurement of bulk charge transport, and its self-validating nature comes from the ability to perform measurements at different applied voltages and film thicknesses. A linear relationship between 1/τ and V, and 1/τ and 1/d² confirms the validity of the measurement.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
TGA is a crucial technique for determining the thermal stability of organic materials by measuring the change in mass as a function of temperature.
Experimental Workflow:
Caption: Workflow for thermal stability assessment using Thermogravimetric Analysis.
Step-by-Step Protocol:
-
Sample Preparation: A small, precisely weighed amount of the material is placed in a ceramic or platinum crucible.
-
Instrument Setup: The crucible is placed on a sensitive microbalance within a furnace. The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the decomposition temperature (Td), which is often defined as the temperature at which 5% of the initial mass is lost.
Causality in Experimental Choices: The choice of heating rate can influence the observed decomposition temperature; a faster heating rate can shift the Td to a higher temperature. Therefore, it is crucial to use a standardized heating rate for comparative studies. The use of an inert atmosphere is essential to study the intrinsic thermal stability of the material, as the presence of oxygen would lead to oxidative degradation at lower temperatures.
Conclusion and Future Outlook
While direct experimental evidence for the performance of this compound-based materials in organic electronics is still emerging, the foundational acenaphthene structure holds significant promise. The inherent rigidity and planarity of this core, coupled with the potential for versatile functionalization through the hydroxyl group of this compound, provides a compelling platform for the design of novel high-performance organic semiconductors.
The performance of related acenaphthene imide polymers, with electron mobilities reaching 0.08 cm² V⁻¹ s⁻¹, underscores the potential of this material class for n-type and ambipolar OFETs. For OLED applications, the expected high thermal stability of this compound derivatives could lead to devices with enhanced operational lifetimes.
Future research should focus on the synthesis and characterization of a broader range of this compound derivatives, targeting both hole- and electron-transporting materials. Direct comparative studies against established benchmarks under standardized device architectures and testing protocols will be crucial to fully elucidate their potential and carve a path for their integration into next-generation organic electronic devices.
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Navigating the Subsurface: A Comparative Guide to 1-Acenaphthenol and Other Chemical Tracers in Environmental Investigations
In the intricate world of environmental science, understanding the movement of water and contaminants beneath the Earth's surface is paramount. Chemical tracers are indispensable tools in this endeavor, providing critical data for hydrogeological studies, contaminant fate and transport modeling, and the development of effective remediation strategies. This guide offers an in-depth comparison of 1-Acenaphthenol, a polycyclic aromatic hydrocarbon (PAH) metabolite, as a potential environmental tracer against well-established chemical tracers such as fluorescent dyes and inorganic salts. We will delve into the theoretical underpinnings, practical applications, and the supporting experimental data that guide the selection of the most appropriate tracer for a given scientific investigation.
The Imperative for Accurate Tracing: A Primer
Environmental tracers are substances intentionally introduced into a system to track the movement of fluids, typically water, and the substances dissolved within them.[1][2] The ideal tracer is one that moves with the water without significantly altering its flow or chemistry, is readily detectable at low concentrations, has low background levels in the environment, and is safe to use.[3] The choice of tracer is a critical experimental decision, as it directly influences the accuracy and relevance of the collected data. This guide will explore the established utility of common tracers and introduce the potential of PAH metabolites, specifically this compound, as a more specialized tool.
The Workhorses: A Comparative Look at Established Chemical Tracers
Fluorescent Dyes: The Bright Beacons of Hydrology
Fluorescent dyes, such as Rhodamine WT and Fluorescein, have been the mainstay of groundwater tracing for decades due to their high visibility even at minute concentrations and the relative ease of their detection.[3][4]
-
Rhodamine WT is often favored for its strong fluorescence, relatively low cost, and reduced tendency to adsorb to soil and sediment compared to other dyes.[3][5] However, it is susceptible to degradation by sunlight (photolysis), which can be a limitation in surface water studies or very shallow groundwater systems.[5]
-
Fluorescein is another widely used dye, particularly in groundwater studies.[6][7] Its application can be challenging in environments with high organic content due to sorption, and its fluorescence is sensitive to changes in pH and ionic strength, necessitating careful sample handling and analysis.[7]
Inorganic Salts: The Conservative Choice
Inorganic anions, with bromide (Br⁻) being the most prominent, are often employed as "conservative" tracers.[8] A conservative tracer is assumed to move at the same velocity as the water without undergoing significant chemical reactions, sorption, or biological uptake.[8]
-
Bromide is valued for its low natural background concentrations in most environments and its general lack of reactivity.[8][9] However, the assumption of its conservative nature is not universally valid. In vegetated areas, plants can absorb bromide, and at high concentrations, it has been shown to inhibit microbial activity, potentially altering the biogeochemical conditions of the study site.[8][10][11]
A New Frontier: Polycyclic Aromatic Hydrocarbons and Their Metabolites as Tracers
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are ubiquitous environmental contaminants, primarily originating from the incomplete combustion of organic materials.[12][13] While the parent PAHs can be used to trace the source of contamination, their metabolites, such as this compound, offer intriguing possibilities as more specific environmental tracers.
This compound: A Metabolite with Tracing Potential
This compound is a metabolic byproduct of acenaphthene, a common PAH found in coal tar and petroleum products.[14] The proposition of using this compound as an environmental tracer is rooted in the idea that its presence and movement could provide more specific information about the fate and transport of its parent compound.
Potential Advantages:
-
Source Specificity: The detection of this compound would strongly indicate the presence and microbial degradation of acenaphthene, offering a more targeted approach to identifying and tracking specific contaminant plumes.[7][15]
-
Distinct Transport Properties: As a more polar and water-soluble compound than its parent, this compound may exhibit different transport and sorption characteristics, potentially allowing it to move more readily with groundwater and serve as an early indicator of contaminant migration.
Challenges and Knowledge Gaps:
-
Limited Field Data: The use of this compound as a deliberate environmental tracer is not a widely established practice, and there is a scarcity of published field studies and direct comparative data against conventional tracers.
-
Biodegradation: As a microbial metabolite, this compound is inherently susceptible to further biodegradation, which could lead to its attenuation in the subsurface and complicate the interpretation of tracer tests.[7]
-
Analytical Complexity: The analysis of this compound requires more sophisticated analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), compared to the straightforward fluorometry used for dyes.[16][17][18]
Comparative Analysis of Tracer Properties
| Property | This compound (inferred) | Rhodamine WT | Fluorescein | Bromide |
| Type | PAH Metabolite | Fluorescent Dye | Fluorescent Dye | Inorganic Anion |
| Conservatism | Non-conservative (biodegradable) | Moderately conservative (some sorption) | Moderately conservative (sorption issues) | Generally conservative (with exceptions) |
| Detectability | Moderate (requires advanced instrumentation) | Very High (fluorometry) | Very High (fluorometry) | High (ion chromatography) |
| Specificity | High (source-specific) | Low | Low | Low |
| Cost | High (analytical costs) | Low | Low | Low |
| Toxicity | Data incomplete | Low at typical concentrations[19] | Low at typical concentrations[6] | Low, but can impact microbes at high concentrations[10] |
| Limitations | Biodegradation, limited field data | Photodegradation, sorption[5] | Sorption, pH sensitivity[7] | Plant uptake, microbial inhibition[8] |
Experimental Protocols
The successful execution of a tracer study hinges on a well-designed and meticulously executed experimental protocol.
General Tracer Injection and Sampling Workflow
Caption: General workflow for a groundwater tracer study.
Step-by-Step Methodology:
-
Site Characterization and Tracer Selection: Conduct a thorough hydrogeological investigation of the site to understand groundwater flow direction and velocity. Select the appropriate tracer based on the site conditions and study objectives.
-
Background Sampling: Collect groundwater samples from all monitoring wells prior to tracer injection to establish baseline concentrations.
-
Tracer Injection: Introduce a known mass of the tracer into an injection well or directly into the subsurface. The injection can be a single pulse (slug) or a continuous release.
-
Down-gradient Monitoring: Collect groundwater samples from one or more monitoring wells located down-gradient from the injection point at regular time intervals.
-
Sample Preservation: Preserve the collected samples according to the specific requirements of the tracer being analyzed to prevent degradation or chemical alteration.
-
Laboratory Analysis: Analyze the samples using the appropriate analytical method to determine the tracer concentration.
-
Data Analysis: Plot the tracer concentration versus time for each monitoring well to generate breakthrough curves.[19][20][21] These curves provide information on travel time, velocity, and dispersion.
Analytical Method for this compound and other PAH Metabolites
The analysis of this compound in environmental samples typically involves extraction, cleanup, and instrumental analysis.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate and concentrate this compound from the water matrix.
-
Procedure:
-
Acidify the water sample to a pH of approximately 2.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass the water sample through the SPE cartridge. The this compound will adsorb to the C18 stationary phase.
-
Wash the cartridge with deionized water to remove interfering salts and polar compounds.
-
Elute the this compound from the cartridge using a small volume of an organic solvent such as acetonitrile or methanol.
-
2. Instrumental Analysis
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):
-
Principle: The extract is injected into an HPLC system, where the components are separated on a chromatographic column. A fluorescence detector is used to specifically detect and quantify fluorescent compounds like this compound.[18]
-
Advantages: High sensitivity and selectivity for fluorescent analytes.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: The extract is injected into a gas chromatograph, where the components are separated based on their boiling points and interaction with the column. The mass spectrometer then identifies and quantifies the compounds based on their mass-to-charge ratio.[16]
-
Advantages: Provides definitive identification of the analyte and can be used for a wide range of volatile and semi-volatile organic compounds.
-
Decision Framework for Tracer Selection
The choice of an environmental tracer is a multi-faceted decision that requires careful consideration of the research objectives, site-specific conditions, and available resources.
Caption: A decision-making diagram for selecting an appropriate environmental tracer.
Conclusion and Future Directions
Established environmental tracers like fluorescent dyes and bromide remain powerful and cost-effective tools for a wide range of hydrogeological investigations. Their performance and limitations are well-documented, providing a high degree of confidence in their application.
The use of PAH metabolites, such as this compound, as environmental tracers represents a promising, albeit nascent, area of research. The primary advantage of these compounds lies in their potential for source specificity, offering a level of detail that traditional tracers cannot provide. However, the lack of comprehensive field data and a full understanding of their transport and fate in the subsurface are significant hurdles that must be overcome.
Future research should focus on conducting controlled field and laboratory studies to directly compare the performance of this compound with conventional tracers. Such studies would need to generate comparative breakthrough curves, assess recovery rates, and investigate the influence of various environmental factors on its stability and transport. Until such data becomes available, the application of this compound as an environmental tracer should be approached with a clear understanding of its potential and its current limitations, making it a tool for specialized research applications rather than routine hydrogeological assessments.
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A Comparative Guide to the Antioxidant Activity of 1-Acenaphthenol and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Antioxidants in Mitigating Oxidative Stress
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phenolic compounds, a large and diverse group of molecules found ubiquitously in plants, are renowned for their potent antioxidant properties.[1][2] They can act as reducing agents, hydrogen donors, and free radical scavengers, mitigating cellular damage.[1][3]
This guide provides a comparative analysis of the potential antioxidant activity of 1-Acenaphthenol, a polycyclic aromatic hydrocarbon derivative, against well-characterized phenolic antioxidants such as quercetin and gallic acid. While direct experimental data on the antioxidant capacity of this compound is limited in current literature, this document will leverage structure-activity relationship (SAR) principles to frame a predictive comparison. We will delve into the foundational mechanisms of antioxidant action and provide detailed, field-proven protocols for the most common assays used to quantify this activity, enabling researchers to design robust and self-validating experiments.
Structural Analysis: The Molecular Basis of Antioxidant Activity
The antioxidant efficacy of a phenolic compound is intrinsically linked to its molecular structure.[4][5] Key determinants include the number and arrangement of hydroxyl (-OH) groups, steric accessibility, and the ability to delocalize an unpaired electron after donating a hydrogen atom.[6][7][8]
-
This compound: This compound features a single hydroxyl group attached to a rigid, polycyclic acenaphthene core. While the phenolic -OH group is the primary site for antioxidant activity, its effectiveness is influenced by the surrounding fused ring structure. This compound is known as a metabolite of acenaphthene.[9][10]
-
Quercetin: A flavonoid found widely in fruits and vegetables, quercetin possesses five hydroxyl groups, including a critical catechol (ortho-dihydroxy) group in its B-ring and a 3-hydroxyl group.[11] This specific arrangement makes it an exceptionally potent antioxidant.[11][12]
-
Gallic Acid: As a phenolic acid, gallic acid has three hydroxyl groups on its aromatic ring.[13] Its structure allows for effective radical scavenging and it is often used as a standard in antioxidant assays.[13][14]
The fundamental difference lies in the number of available hydroxyl groups for hydrogen donation. Polyphenolic compounds like quercetin and gallic acid are structurally primed for higher antioxidant activity compared to monophenolic compounds like this compound.[7]
Mechanisms of Phenolic Antioxidant Action
Phenolic compounds primarily exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[15][16]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (ArO•) is relatively stable due to resonance delocalization, which prevents it from initiating new oxidation chains.[3][16]
-
Single Electron Transfer (SET): The antioxidant can donate a single electron to a free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by proton loss to yield the stable phenoxyl radical.
The efficiency of these processes is governed by the bond dissociation enthalpy (BDE) of the O-H bond and the ionization potential (IP) of the molecule.[17] Lower BDE and IP values generally correlate with higher antioxidant activity.[17]
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
Standardized Protocols for Assessing Antioxidant Activity
To ensure data is reliable and comparable across studies, standardized assays are essential. The following protocols for DPPH, ABTS, and FRAP assays are widely accepted and provide a robust framework for evaluation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[18][19] The reduction of the deep violet DPPH solution to a yellow-colored non-radical form is monitored spectrophotometrically.[19][20]
Experimental Protocol:
-
Reagent Preparation:
-
Sample Preparation:
-
Prepare a series of dilutions of the test compound (e.g., this compound, Quercetin) and a standard (e.g., Trolox, Gallic Acid) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample dilution or standard to respective wells.[22]
-
Add 180-200 µL of the DPPH working solution to all wells. Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[20][22]
-
-
Measurement & Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.[18][20]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the sample to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals). A lower IC50 indicates higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic compounds.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate (or ammonium persulfate) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[23]
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[24]
-
-
Sample Preparation:
-
Prepare serial dilutions of the test compounds and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
Measurement & Calculation:
-
Measure the absorbance at 734 nm.[24]
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[26][27]
Experimental Protocol:
-
Reagent Preparation:
-
Sample Preparation:
-
Prepare serial dilutions of the test compounds and a ferrous sulfate (FeSO₄) standard curve.
-
-
Assay Procedure:
-
Measurement & Calculation:
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value of the sample by comparing its absorbance to the FeSO₄ standard curve. Results are expressed as µM Fe(II) equivalents.
-
Caption: A generalized workflow for in vitro antioxidant capacity assays.
Comparative Data and Structure-Activity Relationship (SAR) Discussion
The antioxidant activity of phenolic compounds is highly dependent on their structure. The table below summarizes typical experimental data for well-known antioxidants. Direct experimental values for this compound are not widely available and are thus designated as "Predicted" based on SAR principles.
Table 1: Comparative Antioxidant Activity (DPPH Assay)
| Compound | Chemical Class | Key Structural Features | IC50 (µM) | Reference(s) |
| Gallic Acid | Phenolic Acid | 3,4,5-trihydroxyl groups | 13.2 | [30] |
| Quercetin | Flavonoid | 5 OH groups, B-ring catechol | ~25-40* | [12][31] |
| This compound | Monophenol | Single OH on fused ring | Predicted to be >100 | N/A |
Note: IC50 values for quercetin can vary based on assay conditions.
Discussion:
-
Polyphenols vs. Monophenols: The data clearly illustrates that polyphenolic compounds like gallic acid and quercetin are significantly more potent antioxidants than monophenolic structures are predicted to be. The presence of multiple hydroxyl groups, particularly in ortho or para positions, greatly enhances radical scavenging capacity.[5][7] The three adjacent hydroxyl groups of gallic acid and the catechol structure in quercetin's B-ring are prime features for high activity.[11][14]
-
Predictive Analysis of this compound: this compound possesses only one hydroxyl group. While this group can participate in hydrogen donation, its capacity is limited compared to polyphenols. Furthermore, the bulky, rigid acenaphthene ring system may impose steric hindrance, potentially limiting the accessibility of the hydroxyl group to larger free radicals. Therefore, its IC50 value is predicted to be substantially higher (indicating lower activity) than that of gallic acid or quercetin.
-
Implications for Research: This comparison underscores the importance of structural features in dictating antioxidant potential. While this compound may exhibit some level of antioxidant activity, it is unlikely to be as potent as established polyphenolic compounds. Researchers investigating novel compounds should prioritize structures with multiple, sterically accessible hydroxyl groups and features that promote radical stability.
Conclusion and Future Directions
This guide establishes a framework for comparing the antioxidant activity of phenolic compounds, using this compound, quercetin, and gallic acid as case studies. Based on established structure-activity relationships, it is predicted that this compound's antioxidant capacity is modest compared to the potent, well-documented activity of polyphenols like quercetin and gallic acid.[12][13]
The key takeaway for researchers and drug development professionals is the paramount importance of molecular structure in antioxidant efficacy. For scientists exploring new antioxidant agents, this predictive analysis highlights the necessity of empirical validation. The detailed protocols provided herein offer a robust starting point for performing such experiments. Future research should focus on the direct experimental evaluation of this compound and its derivatives using the standardized DPPH, ABTS, and FRAP assays to validate this structural prediction and fully characterize its biochemical profile.
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A Comparative Guide to the Metabolism of 1-Acenaphthenol: Bridging the Gap Between In Vitro and In Vivo Systems
For researchers in drug development and toxicology, understanding a compound's metabolic fate is paramount. The journey from a promising molecule to a safe and effective therapeutic hinges on predicting its biotransformation within a complex biological system. This guide provides an in-depth comparison of the in vitro and in vivo metabolism of 1-acenaphthenol, a key metabolite of the polycyclic aromatic hydrocarbon (PAH) acenaphthene. By examining the experimental data and the underlying biochemical principles, we aim to illuminate the strengths and limitations of each approach and explain the causality behind the experimental choices that drive modern metabolic research.
Introduction: Why Compare In Vitro and In Vivo Metabolism?
This compound emerges from the Phase I metabolism of acenaphthene, a compound found in coal tar and tobacco smoke.[1] Its own metabolic pathway is of significant interest as further biotransformation can lead to detoxification and excretion or, conversely, to the formation of reactive intermediates. The core challenge in preclinical development is to accurately predict human metabolism.[2]
-
In Vitro Systems , such as human liver microsomes (HLM) or cultured hepatocytes, offer a rapid, cost-effective, and high-throughput method to identify primary metabolic pathways and the enzymes involved.[3] They are indispensable for early-stage screening and mechanistic studies.
-
In Vivo Systems , typically rodent models, provide the complete physiological context, incorporating processes like absorption, distribution, extra-hepatic metabolism (e.g., in the intestine or kidneys), and excretion that are absent in simpler in vitro models.[4]
Comparing these systems is not merely an academic exercise; it is a critical step in validating the preclinical models used for safety assessment. A poor correlation between in vitro and in vivo results can signal unforeseen metabolic pathways or species-specific differences, guiding the selection of the most appropriate toxicological species.[5]
The In Vitro Profile of this compound: A Mechanistic Snapshot
In vitro studies provide a controlled environment to dissect the initial steps of metabolism. The primary tools are subcellular fractions (microsomes, S9) and whole-cell systems (hepatocytes).
Causality of Experimental Choice: Microsomes vs. Hepatocytes
Liver microsomes are vesicles of the endoplasmic reticulum, enriched with cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism.[4] They are ideal for identifying primary oxidative metabolites and pinpointing specific CYP isoforms responsible for these transformations. However, they lack the cytosolic enzymes and cofactors necessary for most Phase II conjugation reactions.[4]
Hepatocytes, being whole liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors. They offer a more complete, albeit more complex and resource-intensive, picture of hepatic metabolism, capable of producing sequential metabolites (Phase I followed by Phase II).[3]
Phase I Metabolism: Oxidation via Cytochrome P450
Studies using recombinant human CYP enzymes have definitively identified this compound as a major oxidative metabolite of acenaphthene, with CYP2A6, CYP2A13, and CYP1B1 being the most efficient catalysts for its formation.[1]
Crucially, these studies also show that this compound is not an end-product but a substrate for further oxidation. CYP2A13, in particular, further oxidizes this compound , while CYP2A6 does not, suggesting a specific enzyme-substrate interaction.[1] This subsequent oxidation leads to the formation of several, as-yet-unidentified, more polar products. This step is critical, as it represents a potential branch point towards either detoxification or bioactivation.
Expected Phase II Metabolism: The Role of Conjugation
This compound possesses a hydroxyl (-OH) group, making it a prime substrate for Phase II conjugation reactions.[4] These reactions, such as glucuronidation and sulfation, attach highly polar endogenous molecules to the substrate, dramatically increasing its water solubility and facilitating its excretion via urine or bile.[6]
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is a common pathway for phenolic compounds.
-
Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway often competes with glucuronidation for similar substrates.
While direct experimental evidence for this compound conjugates in the searched literature is scarce, studies on structurally similar compounds like 5-amino-1-naphthol show that glucuronic and sulfuric acid conjugates are the predominant metabolites found in rat urine.[6] Therefore, the formation of this compound-O-glucuronide and this compound-O-sulfate is highly probable in a complete metabolic system like hepatocytes or in vivo.
Protocol 1: In Vitro Metabolism Assay Using Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to identify the Phase I oxidative metabolites of this compound.
Objective: To determine the profile of metabolites formed from this compound by CYP enzymes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes, incubator/water bath (37°C), centrifuge
Procedure:
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a minimal amount of DMSO, then dilute with buffer.
-
Reaction Mixture Setup: In a microcentrifuge tube, combine:
-
Phosphate buffer (pH 7.4)
-
HLM (final concentration typically 0.5-1.0 mg/mL)
-
This compound solution (final concentration typically 1-10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system. The final volume is typically 200-500 µL. A control reaction without the NADPH system should be run in parallel to check for non-enzymatic degradation.
-
Incubation: Incubate the reaction at 37°C for a set time course (e.g., 0, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile. This precipitates the microsomal proteins.
-
Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the parent compound and its metabolites.[7]
Visualization: In Vitro Experimental Workflow
Caption: Metabolic pathways of this compound, highlighting findings from different systems.
Data Summary Table
| Parameter | In Vitro System (Human Liver Microsomes) | In Vivo System (Rat Model) | Rationale for Discrepancies (IVIVC) |
| Primary Reaction | Oxidation of the hydroxyl group. [1] | Further oxidation, ring cleavage, and conjugation. [2][8] | Microsomes lack Phase II enzymes and the multi-organ complexity needed for ring cleavage and excretion. |
| Key Enzymes | CYP2A13 identified for further oxidation. [1] | Involves hepatic and potentially extra-hepatic CYPs, UGTs, and SULTs. | In vivo metabolism is a composite of multiple enzyme systems across different tissues. |
| Major Metabolites | Further oxidized, unidentified mono-oxygenated products. [1] | Major Excreted: 1,8-Naphthalic acid and its conjugates.<[2][8]br>Predicted: this compound glucuronide/sulfate. | The endpoint metabolite in vivo is the result of a complete metabolic sequence leading to excretion, which cannot be fully replicated in vitro. |
| Quantitative Data | Formation rate from Acenaphthene:- CYP2A6: 6.7 nmol/min/nmol P450- CYP2A13: 4.5 nmol/min/nmol P450 [1] | Not Reported. | Direct quantitative comparison is not possible from available literature. In vivo clearance is affected by absorption, distribution, and protein binding. |
Key Differences and Insights
-
Metabolic Endpoint: The most striking difference is the metabolic endpoint. In vitro systems effectively identify the initial oxidative attack on this compound but fail to predict the subsequent, extensive biotransformation, including ring cleavage, that occurs in vivo. [1][2][8]2. The Role of Conjugation: The in vivo data strongly implies that Phase II conjugation is a major clearance pathway for all hydroxylated intermediates. [8]This pathway is completely absent in microsomal assays and highlights the necessity of using more complex systems like hepatocytes or in vivo models to predict overall drug disposition.
-
System Complexity: The in vivo model integrates absorption from the gut, potential metabolism by gut microbiota, distribution to various tissues, and elimination by both renal and biliary routes. These physiological factors can significantly alter metabolite profiles compared to a static in vitro incubation.
Conclusion: A Symbiotic Relationship
The assessment of this compound's metabolism clearly demonstrates that in vitro and in vivo studies are not competing methodologies but are highly complementary and synergistic.
-
In vitro assays provide an unparalleled window into the specific enzymatic mechanisms of biotransformation, allowing for rapid screening and human-relevant enzyme identification.
-
In vivo studies are essential to place these mechanisms within a physiological context, revealing the ultimate fate of a compound and identifying major excretory metabolites that are critical for safety assessment.
For researchers, the path forward is clear. Early in vitro profiling provides the foundational map of metabolic "soft spots." This knowledge must then be validated and expanded upon with carefully designed in vivo studies to ensure that the preclinical animal model is truly representative of the metabolic pathways relevant to humans. This integrated, evidence-based approach is the cornerstone of modern drug development, ensuring that decisions are based on a comprehensive understanding of a compound's journey through the body.
References
- Hopkins, R. P., & Young, L. (1966). Biochemical studies of toxic agents. Metabolic ring-fission of cis- and trans-acenaphthene-1,2-diol. Biochemical Journal, 98(1), 19–24. [Link]
- Yuki, H., et al. (2015). Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes. Chemical Research in Toxicology, 28(3), 475–484. [Link]
- Hopkins, R. P. (1968). Microsomal ring-fission of cis- and trans-acenaphthene-1,2-diol. Biochemical Journal, 108(4), 577–582. [Link]
- Goodwin, B.L. (1976). Handbook of Intermediary Metabolism of Aromatic Compounds. As cited in PubChem, Acenaphthene (CID 6734). [Link]
- Simmons, C. J., Hopkins, R. P., & Callaghan, P. (1970). Investigation of the metabolic oxidation of acenaphthen-1-ol. Biochemical Journal, 116(4), 26P. [Link]
- Black, J. G., & Howes, D. (1988).
- Virginia Tech IACUC. (2017). SOP: Oral Gavage in the Rat.
- Goncharov, N. V., et al. (2022).
- Guengerich, F. P. (2017). Biotransformation: A One Pot Method of Novel Pharmacological Importance.
- Zama, D., et al. (2022). METABOLISM AND IN VITRO ASSESSMENT OF THE MUTAGENIC ACTIVITY OF URINARY EXTRACTS FROM RATS AFTER INHALATION EXPOSURE TO 1-METHYLNAPHTHALENE. International Journal of Occupational Medicine and Environmental Health, 35(6), 731–746. [Link]
- Kay, K., & Tso, J. (2016). In vivo biotransformations of antibody-drug conjugates. Bioanalysis, 7(13), 1649-64. [Link]
- Yousuf, M., et al. (2019). Biotransformation: A One Pot Method of Novel Pharmacological Importance. Novel Approaches in Drug Designing & Development, 4(4). [Link]
- Tumey, L. N., et al. (2020). Biotransformation: Impact and Application of Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 63(13), 6637–6661. [Link]
- Coecke, S., et al. (2006). Human hepatic cell cultures: in vitro and in vivo drug metabolism. Alternatives to Laboratory Animals, 34(Suppl 1), 67–78. [Link]
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- 1. Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical studies of toxic agents. Metabolic ring-fission of cis- and trans-acenaphthene-1,2-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Reliable Quantification of Conjugated Peptides from T-DM1 In Vivo by Two-Step Enrichment and Internal Standards from Derivatized Analytes [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the urinary metabolites of 5-amino-1-naphthol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of 11 metabolites in rat urine after exposure to organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical studies of toxic agents. Metabolic ring-fission of cis- and trans-acenaphthene-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Correlating 1-Acenaphthenol Levels with Toxicological Endpoints
This guide provides an in-depth technical comparison of methodologies to correlate levels of 1-Acenaphthenol, a primary metabolite of the polycyclic aromatic hydrocarbon (PAH) Acenaphthene, with key toxicological endpoints. We will explore the metabolic context, analytical quantification strategies, and the experimental frameworks for assessing genotoxicity, cytotoxicity, and endocrine activity, supported by field-proven protocols and data interpretation.
Introduction: The Toxicological Significance of this compound
Acenaphthene is a tricyclic PAH found in coal tar, crude oil, and as a product of incomplete combustion from sources like diesel exhaust and natural fires. Its presence in the environment necessitates a thorough understanding of its toxic potential. Like many PAHs, the toxicity of Acenaphthene is intrinsically linked to its metabolic activation.
The initial and primary step in the mammalian metabolism of Acenaphthene is its oxidation to this compound. This biotransformation is predominantly catalyzed by cytochrome P450 (P450) enzymes, with human isoforms such as P450 2A6, 2A13, 1B1, and 1A2 showing significant activity. The formation of this compound is a critical juncture; it can either be a step towards detoxification and excretion or lead to further metabolic products with their own toxicological profiles. Therefore, quantifying this compound and correlating its concentration with specific cellular damage events is fundamental to accurately assessing the risk posed by Acenaphthene exposure.
Metabolic Pathway of Acenaphthene
Acenaphthene is first oxidized to this compound. This intermediate can then undergo further oxidation to form 1-acenaphthenone and cis-/trans-acenaphthene-1,2-diols. Subsequent enzymatic reactions can lead to ring-fission and the formation of metabolites like 1,8-naphthalic acid, which can be conjugated and excreted. Understanding this pathway is crucial, as the toxicological profile of the parent compound is a composite of the effects of all its metabolites.
Caption: Proposed metabolic pathway of Acenaphthene.
Quantitative Bioanalysis of this compound
To establish a correlation, one must first accurately measure the concentration of this compound in relevant biological matrices (e.g., plasma, urine, tissue homogenates). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity.
Experimental Workflow: LC-MS/MS Quantification
The workflow involves sample preparation to isolate the analyte from complex biological components, chromatographic separation, and finally, detection and quantification by mass spectrometry.
Caption: General workflow for this compound quantification.
Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a self-validating system through the use of an internal standard and a calibration curve.
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol). Serially dilute this stock to create calibration standards ranging from low ng/mL to high µg/mL. Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Sample Preparation:
-
To 100 µL of plasma sample, standard, or QC, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube. This extract can be further cleaned and concentrated using Solid Phase Extraction (SPE) if lower detection limits are required.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both this compound and the internal standard to ensure specificity and accurate quantification.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from this curve.
Correlation with Key Toxicological Endpoints
Once a reliable quantitative method is established, the concentration of this compound can be correlated with various toxicological endpoints.
A. Genotoxicity
Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell. A common initial screening for genotoxicity is the bacterial reverse mutation assay or assays that measure DNA damage response.
Experimental Evidence: A study investigated the genotoxic activity of this compound by measuring the induction of umu gene expression in Salmonella typhimurium NM2009. The umu gene is involved in the SOS response to DNA damage, and its expression is monitored via β-galactosidase activity. The results indicated that this compound did not induce a significant genotoxic response in this system across a range of concentrations. This aligns with broader findings that PAHs lacking a bay region, like Acenaphthene, are often not genotoxic.
| This compound Concentration (µM) | β-Galactosidase Activity (Units/mL) | Fold Induction vs. Control | Genotoxicity Assessment |
| 0 (Control) | 150 | 1.0 | Non-genotoxic |
| 10 | 155 | 1.03 | Non-genotoxic |
| 40 | 160 | 1.07 | Non-genotoxic |
| 80 | 158 | 1.05 | Non-genotoxic |
| 160 | 162 | 1.08 | Non-genotoxic |
| Table 1: Representative data for the correlation of this compound concentration with genotoxicity, based on the findings of the umu gene expression assay. A significant response is typically defined as a >2-fold increase in activity. |
Protocol: umu Gene Expression Assay
-
Culture Preparation: Grow the tester strain S. typhimurium NM2009 overnight in growth medium.
-
Exposure: Dilute the overnight culture and incubate with various concentrations of this compound (e.g., 0 to 160 µM) for a set period (e.g., 2 hours). A known genotoxin (e.g., 4-nitroquinoline 1-oxide) should be used as a positive control.
-
Activity Measurement: After incubation, measure the β-galactosidase activity using a substrate like o-nitrophenyl-β-D-galactopyranoside, which produces a colored product upon cleavage.
-
Analysis: Calculate the enzyme units and compare the induction in treated samples to the solvent control. A positive result is typically considered a concentration-dependent doubling or more of the enzyme activity.
B. Cytotoxicity
Cytotoxicity assays measure the ability of a substance to cause cell death. The MTT and Neutral Red Uptake (NRU) assays are robust, commonly used methods that assess mitochondrial function and lysosomal integrity, respectively.
Comparative Approach: While specific data correlating this compound levels with cytotoxicity is sparse, a standard approach would involve exposing a relevant cell line (e.g., human hepatocytes) to a range of concentrations and determining the IC50 (the concentration that inhibits 50% of cell viability). Comparing the IC50 values of this compound to its parent compound, Acenaphthene, would reveal whether this metabolic step increases or decreases acute toxicity.
| Compound | Concentration (µM) | % Cell Viability (MTT Assay) |
| Control | 0 | 100 |
| This compound | 10 | 95 |
| 50 | 75 | |
| 100 | 48 | |
| 200 | 20 | |
| Table 2: Hypothetical data illustrating a dose-dependent cytotoxic effect of this compound. The IC50 value would be calculated from such a curve. |
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 or 48 hours). Include untreated and solvent controls.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Quantification: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Express the results as a percentage of the viability of the control cells and plot against the concentration to determine the IC50 value.
C. Endocrine Disruption
Some PAHs and their metabolites can interfere with the endocrine system by mimicking or blocking natural hormones. A key endpoint is estrogenic activity, which can be assessed by measuring the compound's ability to bind to and activate estrogen receptors (ERα and ERβ).
Experimental Approach: The potential for this compound to act as an endocrine disruptor can be evaluated using an ER competitive binding assay and a reporter gene assay in an estrogen-responsive cell line. The binding assay determines if this compound can displace a radiolabeled estrogen from the receptor, while the reporter assay confirms whether this binding leads to downstream gene activation.
Protocol: Estrogen Receptor (ERα) Competitive Binding Assay
-
Reagents: Prepare a source of ERα (e.g., from recombinant sources or uterine cytosol), a radiolabeled ligand like [³H]17β-estradiol, and a range of concentrations of unlabeled this compound.
-
Incubation: In a multi-well plate, incubate a fixed amount of ERα and [³H]17β-estradiol with increasing concentrations of this compound.
-
Separation: Separate the receptor-bound from unbound radioligand. A common method is hydroxylapatite adsorption, where the hydroxylapatite slurry binds the receptor-ligand complex.
-
Quantification: After washing away the unbound ligand, measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Analysis: Plot the percentage of bound [³H]17β-estradiol against the concentration of this compound. A decrease in radioactivity with increasing concentration indicates competitive binding. Calculate the IC50, the concentration of this compound required to displace 50% of the radiolabeled estradiol.
Synthesis and Conclusion
The toxicological profile of a xenobiotic is often a complex function of its various metabolites. For Acenaphthene, the formation of this compound is a key metabolic event. The available evidence suggests that this compound itself may not be a potent direct-acting genotoxin. However, its potential to induce cytotoxicity or act as an endocrine disruptor remains an important area for investigation.
By employing robust, validated analytical methods like LC-MS/MS, researchers can accurately determine the levels of this compound in biological systems following exposure to the parent compound. Correlating these concentrations with data from a battery of toxicological assays—assessing genotoxicity, cytotoxicity, and endocrine activity—provides a powerful, weight-of-evidence approach to risk assessment. This guide provides the foundational protocols and interpretive framework for drug development and toxicology professionals to conduct these critical investigations, ultimately leading to a more complete understanding of the human health risks associated with PAH exposure.
References
- Lehr, N. A., Bisson, W. H., & Tanguay, R. L. (2014). Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes. Chemical Research in Toxicology, 27(9), 1545–1553. [Link]
- Resnick, S. M., & Gibson, D. T. (1996). Oxidation of naphthenoaromatic and methyl-substituted aromatic compounds by naphthalene 1,2-dioxygenase. Applied and Environmental Microbiology, 62(9), 3355–3359. [Link]
- Latorre, M., Mas, J., & Solanas, A. M. (2003). Transformation of acenaphthene and acenaphthylene by Pseudomonas aeruginosa PAO1(pRE695). Applied Microbiology and Biotechnology, 61(2), 161–167. [Link]
- Taylor & Francis. (n.d.). Acenaphthene
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Acenaphthenol
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Acenaphthenol, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in scientific principles and adherence to regulatory standards, providing you with the confidence to manage your chemical waste responsibly.
Immediate Safety and Hazard Assessment
This compound (CAS No. 6306-07-6) is a polycyclic aromatic hydrocarbon (PAH) derivative that presents as a white to cream-colored solid.[1] While comprehensive toxicological data is not fully available, it is known to be an irritant to the skin, eyes, and respiratory system.[1][2] It is harmful if ingested, inhaled, or absorbed through the skin.[1] Crucially, this compound is classified as toxic to aquatic life with long-lasting effects, a key factor in determining its disposal route.[2]
| Property | Value | Source |
| Appearance | White to cream solid | [1] |
| Solubility in Water | Practically insoluble | [1] |
| Stability | Stable under normal conditions | [1][3] |
| Incompatibilities | Strong oxidizing agents | [1][3] |
| Known Hazards | Skin, eye, and respiratory irritant; Harmful if ingested, inhaled, or absorbed by skin; Toxic to aquatic life with long-lasting effects. | [1][2] |
Hazardous Waste Classification: A Critical Determination
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]
While this compound is not explicitly found on the P or U lists of discarded commercial chemical products, its parent compound, acenaphthene, is listed as U001 when it is a discarded commercial chemical product.[5] This familial relationship, combined with its documented aquatic toxicity, strongly indicates that this compound waste should be managed as hazardous waste .
In a laboratory setting, waste this compound would likely be classified based on its characteristics. Given its harmful nature and environmental hazards, it could be subject to the toxicity characteristic . Therefore, it is imperative to treat all this compound waste as hazardous to ensure full compliance and safety.
Step-by-Step Disposal Protocol
The following procedure outlines the safe and compliant disposal of this compound and materials contaminated with it.
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any this compound waste, it is mandatory to wear appropriate PPE to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[6][7]
-
Body Protection: A lab coat or chemical-resistant apron. For larger quantities or in case of a spill, chemical-resistant coveralls are recommended.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6]
Waste Segregation and Collection - The Foundation of Safe Disposal
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal.
-
Solid Waste:
-
Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Contaminated materials such as gloves, absorbent pads, and weighing papers must also be disposed of as hazardous waste in the same container.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, it must be collected in a separate, labeled hazardous waste container for liquid organic waste.
-
Do not mix with aqueous or other incompatible waste streams.
-
Labeling and Storage - Ensuring Clarity and Safety
Proper labeling is a legal requirement and a critical safety measure.
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is stored away from strong oxidizing agents.
Final Disposal - The Professional Approach
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Incineration: The recommended method for the disposal of PAHs is high-temperature incineration in a facility with appropriate emission controls.[8] This process ensures the complete destruction of the compound, breaking it down into less harmful components like carbon dioxide and water. Incomplete combustion can lead to the formation of other hazardous byproducts, which is why professional incineration is essential.[1][3]
-
Do Not:
-
Dispose of this compound down the drain. Its low water solubility and high aquatic toxicity can cause significant environmental damage.
-
Dispose of this compound in the regular trash. This is illegal and poses a risk to sanitation workers and the environment.
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is a critical component of laboratory safety.
Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.
-
Secure the Area: Prevent unauthorized personnel from entering the spill area.
-
Assess and Equip: If the spill is small and you are trained to handle it, don the appropriate PPE. For large spills, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (such as vermiculite or sand) to contain and absorb the spill.
-
Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All decontamination materials must also be disposed of as hazardous waste.
Sources
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Navigating the Safe Handling of 1-Acenaphthenol: A Guide to Personal Protective Equipment and Disposal
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical compounds with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-Acenaphthenol (CAS No: 6306-07-6), ensuring the well-being of laboratory personnel and the integrity of your research. Our goal is to empower you with the knowledge to work safely, efficiently, and responsibly.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the substance's hazard profile is critical. This compound is a compound that demands respect and careful handling.[1] It is classified with several key hazards that dictate the necessary protective measures.
According to safety data sheets, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Furthermore, it is toxic to aquatic life with long-lasting effects, highlighting the importance of proper disposal to prevent environmental contamination.[2]
Here is a summary of its primary hazard classifications:
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
| Chronic Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects | Warning |
Source: LGC Standards Safety Data Sheet[2]
Core Principles of Personal Protection
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all approach. It is a risk-based decision-making process that considers the specific procedures being undertaken, the quantity of the substance handled, and the potential for exposure. The following sections provide a detailed, step-by-step guide to selecting and using the appropriate PPE when working with this compound.
Step 1: Eye and Face Protection - The First Line of Defense
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[2]
-
Standard Laboratory Use: For routine procedures involving small quantities, such as weighing or preparing solutions in a well-ventilated area, wear appropriate protective eyeglasses or chemical safety goggles.[3] These should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Risk of Splashing: When there is a heightened risk of splashing, for instance, during heating or transferring larger volumes, a face shield should be worn in addition to chemical safety goggles to provide a greater level of protection.
Step 2: Skin and Body Protection - Preventing Dermal Exposure
Direct skin contact with this compound can lead to irritation.[2] Therefore, appropriate skin and body protection is crucial.
-
Gloves: The choice of glove material is critical for chemical resistance. For this compound, nitrile rubber gloves are recommended.[2] It is imperative to check the manufacturer's data for breakthrough times to ensure the gloves provide adequate protection for the duration of the task. Always inspect gloves for any signs of degradation or perforation before use.
-
Laboratory Coat: A standard laboratory coat should be worn at all times to protect against incidental contact. For procedures with a higher risk of contamination, consider a chemically resistant apron or coveralls.
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. For handling larger quantities or in situations with a risk of spills, chemically resistant boots may be necessary.
Step 3: Respiratory Protection - Safeguarding Against Inhalation
This compound may cause respiratory irritation, making respiratory protection necessary under certain conditions.[2]
-
Well-Ventilated Areas: For handling small quantities in a well-ventilated area or within a fume hood, specific respiratory protection is generally not required.[2]
-
Poor Ventilation or Dust Generation: In instances of brief exposure or low pollution, a respiratory filter device may be used.[2] For more intensive or prolonged exposure, or if there is a potential for generating dust (e.g., during weighing of the solid), a self-contained respiratory protective device is recommended.[2] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[3][4]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Operational Plans: From Handling to Disposal
A comprehensive safety plan extends beyond the use of PPE to include the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Safe Handling and Storage Procedures
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred location for all manipulations that could generate dust or aerosols.[2]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly before breaks and at the end of each work session.[2] Avoid eating, drinking, or smoking in areas where chemicals are handled.
-
Storage: Store this compound in a cool, dry, and well-ventilated place in tightly sealed containers.[2][3] Keep it away from incompatible materials such as strong oxidizing agents.[1]
Spill Management
In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Protect: Don the appropriate PPE, including respiratory protection if necessary.
-
Contain: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Clean: Clean the spill area thoroughly.
-
Dispose: Collect all contaminated materials in a sealed container for hazardous waste disposal.
Disposal Plan: A Commitment to Environmental Responsibility
The disposal of this compound and any contaminated materials must be conducted in strict accordance with local, regional, and national regulations.[3] As it is toxic to aquatic life, it is imperative that it does not enter drains or waterways.[2]
-
Waste Collection: Collect all waste materials, including contaminated PPE, in designated, properly labeled hazardous waste containers.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Consult: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. They will provide guidance on the correct waste streams and disposal protocols.
By adhering to these guidelines, you can ensure a safe working environment for yourself and your colleagues while maintaining the highest standards of scientific integrity and environmental stewardship.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
